molecular formula C12H14O4 B082891 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid CAS No. 14939-93-6

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Cat. No.: B082891
CAS No.: 14939-93-6
M. Wt: 222.24 g/mol
InChI Key: ZFCRXHHGVUYVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid is a benzodioxine.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCRXHHGVUYVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379671
Record name 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14939-93-6
Record name 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14939-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid , a molecule of significant interest in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the compound's synthesis, properties, and potential applications, grounded in established scientific principles.

Core Identity and Physicochemical Profile

Chemical Abstract Service (CAS) Number: 14939-93-6

This compound is a carboxylic acid derivative featuring a 1,4-benzodioxan moiety. This heterocyclic scaffold is a common feature in a variety of pharmacologically active compounds, suggesting a potential for this molecule in drug development.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Melting Point 76 °C
Boiling Point 379.7 °C at 760 mmHg
Density 1.242 g/cm³

Plausible Synthetic Pathway and Experimental Protocol

While a direct, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a highly plausible and efficient two-step synthetic route can be proposed based on established organic chemistry principles. This pathway involves a Friedel-Crafts acylation followed by a Clemmensen reduction.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction 1_4_Benzodioxan 1,4-Benzodioxan Keto_Acid 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid 1_4_Benzodioxan->Keto_Acid + Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Keto_Acid + AlCl3 AlCl₃ (Lewis Acid) AlCl3->Keto_Acid Catalyst Keto_Acid_2 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid Final_Product This compound Keto_Acid_2->Final_Product Reduction Zn_Hg Zn(Hg), HCl Zn_Hg->Final_Product

Caption: A plausible two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation to Synthesize the Keto-Acid Precursor

The initial step involves the acylation of 1,4-benzodioxan with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction introduces the four-carbon chain to the aromatic ring of the benzodioxan.

Experimental Protocol: Synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,4-benzodioxan and a suitable solvent (e.g., nitrobenzene or dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

  • Reagent Addition: Dissolve succinic anhydride in the same solvent and add it dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Clemmensen Reduction of the Keto-Acid

The second step is the reduction of the ketone group in the intermediate to a methylene group. The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is a classic and effective method for this transformation, particularly for aryl-alkyl ketones.[1][2][3]

Experimental Protocol: Synthesis of this compound

  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring mossy zinc with a dilute solution of mercuric chloride.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Addition of Substrate: Add the keto-acid, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, to the flask.

  • Reaction and Reflux: Heat the mixture to a vigorous reflux. Periodically add more concentrated hydrochloric acid during the reflux period.

  • Reaction Completion: Continue the reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Development

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. A significant number of these compounds are known to interact with adrenergic receptors.

The 1,4-Benzodioxan Scaffold and Adrenergic Receptor Antagonism

Many derivatives of 1,4-benzodioxan have been synthesized and evaluated for their ability to block alpha-adrenergic receptors.[4][5][6] These receptors are involved in the regulation of blood pressure and smooth muscle contraction. Alpha-1 adrenergic receptor antagonists are used clinically to treat hypertension and benign prostatic hyperplasia.[7]

Diagram 2: Role of Alpha-1 Adrenergic Blockers

G Sympathetic_Nervous_System Sympathetic Nervous System Norepinephrine_Release Norepinephrine Release Sympathetic_Nervous_System->Norepinephrine_Release Alpha1_Receptor α₁-Adrenergic Receptor (Smooth Muscle) Norepinephrine_Release->Alpha1_Receptor Activates Contraction Smooth Muscle Contraction (Vasoconstriction, etc.) Alpha1_Receptor->Contraction Antagonist 1,4-Benzodioxan Derivative (e.g., Potential Antagonist) Antagonist->Alpha1_Receptor Blocks

Caption: Mechanism of action for alpha-1 adrenergic antagonists.

Given the structural similarity of this compound to known alpha-adrenergic antagonists, it represents a valuable candidate for screening and further development in this therapeutic area. The butanoic acid side chain offers a point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Proposed Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A robust analytical method is crucial for assessing the purity and stability of the synthesized compound. A reverse-phase HPLC method is proposed for the analysis of this compound.

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with a small percentage of an acidifier (e.g., 0.1% formic acid or phosphoric acid)
Gradient A gradient elution from a lower to a higher concentration of acetonitrile may be optimal.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV-Vis spectroscopy, likely around 254 nm)
Injection Volume 10 µL
Column Temperature 25-30 °C

Protocol for Method Development and Validation:

  • Solubility and Wavelength Selection: Determine the solubility of the compound in various mobile phase compositions. Obtain a UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax) for detection.

  • Method Optimization: Systematically vary the mobile phase composition and gradient to achieve optimal separation of the main peak from any impurities or starting materials.

  • Validation: Validate the developed method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion and Future Directions

This compound is a compound with a strong foundation for further investigation in the field of drug discovery. The plausible and scalable synthetic route outlined in this guide provides a clear path for its preparation. The well-established pharmacological relevance of the 1,4-benzodioxan scaffold, particularly in the context of adrenergic receptor modulation, positions this molecule as a promising candidate for screening in cardiovascular and urological therapeutic areas. Future research should focus on the actual synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity to unlock its full therapeutic potential.

References

  • Clemmensen, E. Ber. Dtsch. Chem. Ges.1913, 46, 1837–1843.
  • Martin, E. L. Org. React.1942, 1, 155–209.
  • Vedejs, E. Org. React.1975, 22, 401–422.
  • PubChem. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. [Link]

  • Organic Reactions. The Clemmensen Reduction. [Link]

  • PubMed. Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. [Link]

  • PubMed. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. [Link]

  • PubMed. Conformational Properties of Benzodioxan Derivatives With Alpha-Adrenergic Blocking Activity. [Link]

  • NIH. Alpha-1 Adrenergic Receptor Antagonists. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • Organic Chemistry Portal. Clemmensen Reduction. [Link]

  • Name Reactions in Organic Synthesis. Clemmensen Reduction.
  • YouTube. Alpha-1 adrenergic blockers: Nursing Pharmacology. [Link]

Sources

An In-Depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid, a molecule of significant interest in contemporary chemical and pharmaceutical research. We will delve into its fundamental physicochemical properties, established synthetic methodologies, and rigorous characterization techniques. Furthermore, this document will explore the compound's emerging applications, particularly within the realm of drug discovery and development, supported by authoritative references and field-proven insights.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development. These parameters dictate its behavior in various chemical and biological systems, influencing factors from reaction kinetics to bioavailability.

Molecular Identity and Quantitative Data

This compound is a carboxylic acid derivative featuring a benzodioxan moiety. Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [2][1][3]
CAS Number 14939-93-6[2]
Melting Point 76-79 °C[2][4]
Boiling Point 379.7 °C at 760 mmHg[2]
Density 1.242 g/cm³[2][4]
XLogP3 0.9 - 1.86510[3][4]

The molecular weight of 222.24 g/mol is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.[2][1][3] The melting point range of 76-79°C suggests a crystalline solid at room temperature.[2][4] The XLogP3 value, a measure of lipophilicity, indicates moderate solubility in both organic solvents and aqueous media, a desirable characteristic for many biological applications.

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through various synthetic routes. A common and reliable method involves the functionalization of a 1,4-benzodioxan precursor. The subsequent structural confirmation relies on a suite of spectroscopic techniques.

Synthetic Workflow: A Step-by-Step Protocol

A prevalent synthetic strategy commences with a Friedel-Crafts acylation of 1,4-benzodioxan, followed by a reduction and subsequent chain extension. This multi-step process is designed to build the butanoic acid side chain onto the benzodioxan core.

Protocol:

  • Friedel-Crafts Acylation: 1,4-Benzodioxan is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like dichloromethane. This reaction introduces a 4-oxo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid intermediate.

  • Clemmensen or Wolff-Kishner Reduction: The keto group of the intermediate is then reduced to a methylene group. The choice between the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reduction depends on the presence of other functional groups sensitive to acidic or basic conditions, respectively.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity.

The rationale behind this multi-step synthesis lies in the controlled and regioselective introduction of the butanoic acid side chain at the 6-position of the benzodioxan ring, a common site for functionalization in this class of compounds.

SynthesisWorkflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 1,4-Benzodioxan + Succinic Anhydride B AlCl₃ Dichloromethane A->B Reaction Conditions C 4-Oxo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid B->C Forms Intermediate D Intermediate (from Step 1) E Clemmensen or Wolff-Kishner Reagents D->E Reduction F This compound E->F Yields Final Product G Crude Product H Recrystallization or Column Chromatography G->H Purification Method I Pure Product H->I Isolates

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound are unequivocally confirmed through various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. Key expected signals include those for the aromatic protons on the benzodioxan ring, the methylene protons of the dioxan ring, and the aliphatic protons of the butanoic acid chain. The integration of these signals confirms the ratio of protons in the molecule.

    • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Distinct signals are expected for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the side chain and the dioxan ring.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which should correspond to the calculated monoisotopic mass of 222.0892 g/mol .[2][3] The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the presence of key functional groups. A strong, broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxyl group.

Applications in Drug Discovery and Development

The 1,4-benzodioxan scaffold is a well-established and versatile template in medicinal chemistry, frequently utilized in the design of molecules with diverse biological activities.[5] Compounds incorporating this moiety have been investigated as agonists and antagonists for various receptors, as well as for their potential as antitumor and antibacterial agents.[5]

Rationale for Pharmacological Interest

The structural features of this compound make it an attractive candidate for further investigation in several therapeutic areas:

  • Receptor Modulation: The benzodioxan core can interact with various biological targets, and the butanoic acid side chain provides a handle for modifying polarity and introducing further functional groups. This allows for the fine-tuning of binding affinity and selectivity for specific receptors.

  • Bioisosteric Replacement: In drug design, the 1,4-benzodioxan moiety can serve as a bioisostere for other aromatic systems, potentially improving pharmacokinetic or pharmacodynamic properties.

  • Intermediate for Complex Molecules: This compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents.[6] Its carboxylic acid functionality allows for straightforward derivatization to form amides, esters, and other functional groups, enabling the creation of diverse chemical libraries for high-throughput screening.

Potential Therapeutic Areas

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to known bioactive compounds suggests potential applications in areas such as:

  • Cardiovascular Disease: Many drugs containing the 1,4-benzodioxan structure exhibit activity at adrenergic receptors, which are crucial in regulating blood pressure and heart rate.

  • Central Nervous System (CNS) Disorders: The modulation of serotonergic and nicotinic receptors by benzodioxan-containing compounds points to potential applications in treating depression, anxiety, and neurodegenerative diseases.[5]

  • Oncology: The development of novel anticancer agents often involves the exploration of diverse chemical scaffolds, and the 1,4-benzodioxan core has been incorporated into compounds with antitumor properties.[5]

Conclusion

This compound is a compound with well-defined physicochemical properties and accessible synthetic routes. Its structural features, particularly the versatile 1,4-benzodioxan scaffold, make it a molecule of considerable interest for researchers and scientists in the field of drug development. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-[[4-[[3-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-Methyl-Phenyl]methoxy]-2,5-Bis(Fluoranyl)phenyl]methylamino]-3-Oxidanylidene-Butanoic Acid. Retrieved from [Link]

  • Metabolomics Workbench. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Butyric Acid. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid. Retrieved from [Link]

  • SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Retrieved from [Link]

  • PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved from [Link]

  • ResearchGate. (2014). Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors. Retrieved from [Link]

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Overview

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, a derivative of the benzodioxane heterocyclic system, represents a scaffold with known biological significance. The benzodioxane moiety is present in a variety of natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[1][2] The butanoic acid side chain introduces a carboxylic acid functional group, which can modulate the molecule's polarity, solubility, and potential for interaction with biological targets.

The structural formula of this compound is presented below:

This guide will focus on providing a detailed, practical framework for the synthesis and characterization of this compound, enabling researchers to reliably produce and verify it for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[3][4]
Molecular Weight 222.24 g/mol [3][4]
IUPAC Name This compound[3]
CAS Number 14939-93-6[3][4]
Melting Point 76 °C[4]
Boiling Point 379.7 °C at 760 mmHg[4]
SMILES C1COC2=C(O1)C=CC(=C2)CCCC(=O)O[3]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be effectively achieved through the reduction of its corresponding ketoacid precursor, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. The Clemmensen reduction is a well-established method for the deoxygenation of ketones to their corresponding alkanes under acidic conditions.

Synthesis_Pathway Precursor 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid Reagents Zn(Hg), HCl Precursor->Reagents Product This compound Reagents->Product caption Synthesis of the target compound via Clemmensen reduction.

Caption: Synthetic route to this compound.

Rationale for Method Selection

The Clemmensen reduction is particularly suitable for aryl-alkyl ketones, making it an excellent choice for the conversion of the keto-substituted benzodioxane to the desired alkyl-substituted product. The strongly acidic conditions are generally well-tolerated by the benzodioxane ring system.

Detailed Experimental Protocol

Materials:

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Toluene

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

Procedure:

  • Preparation of Zinc Amalgam: In a fume hood, add granular zinc to a solution of mercury(II) chloride in water. Stir for a few minutes, then decant the aqueous solution and wash the resulting zinc amalgam with water.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam, toluene, and concentrated hydrochloric acid.

  • Addition of Starting Material: Add 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Characterization_Workflow Synthesis Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Purity Purity Assessment (e.g., HPLC) Synthesis->Purity Confirmation Structural Confirmation and Purity Data NMR->Confirmation IR->Confirmation MS->Confirmation Purity->Confirmation caption Workflow for the characterization of the synthesized compound.

Caption: Analytical workflow for structural and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxane ring, the ethylenedioxy protons, and the protons of the butanoic acid side chain. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the side chain and the dioxin ring.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).

  • C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.

  • C-O stretching bands associated with the ether linkages of the benzodioxane ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of C₁₂H₁₄O₄ (222.24 g/mol ). Fragmentation patterns can provide further structural information.

Potential Biological Activities and Future Directions

While specific biological studies on this compound are not extensively reported in the literature, the benzodioxane scaffold is a well-known pharmacophore. Derivatives of benzodioxane have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Many benzodioxane-containing compounds have shown promise as antimicrobial and antifungal agents.[1][5][6] The synthesized butanoic acid derivative could be screened against various bacterial and fungal strains to explore this potential.

  • Anti-inflammatory Activity: Some benzodioxane derivatives have exhibited anti-inflammatory properties.[2] The presence of the butanoic acid moiety may influence this activity.

  • FtsZ Inhibition: The benzodioxane-benzamide class of compounds has been identified as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[7] Further modification of the butanoic acid group could lead to the development of novel FtsZ inhibitors.

Future research should focus on the comprehensive biological evaluation of this compound. This would involve in vitro screening against a panel of biological targets, followed by in vivo studies for promising candidates. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, would also be a valuable next step in elucidating the key structural features required for biological activity.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocol, based on the reliable Clemmensen reduction, offers a clear path to obtaining this compound of interest. The outlined characterization methods will ensure the structural integrity and purity of the synthesized molecule. Given the known pharmacological importance of the benzodioxane scaffold, this compound represents a valuable starting point for further investigation in the fields of medicinal chemistry and drug discovery.

References

  • Construction and activity evaluation of novel benzodioxane derivatives as dual-target antifungal inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI. [Link]

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health. [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | C12H14O4 | CID 2775720. PubChem. [Link]

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. PubChem. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%, Thermo Scientific. Fisher Scientific. [Link]

  • This compound, 95% Purity, C12H14O4, 5 grams. Oakwood Chemical. [Link]

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%. Labware E-shop. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. SciELO. [Link]

  • 2,5-Bis(Fluoranyl)phenyl]methylamino]-3-Oxidanylidene-Butanoic Acid | C27H25F2NO6 | CID 129010122. PubChem. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

Sources

"4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 14939-93-6). Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We present known physical constants, delve into the standardized experimental methodologies required for their accurate determination, and provide an anticipated spectroscopic profile. The benzodioxin moiety is a privileged scaffold in medicinal chemistry, and a thorough grasp of the properties of its derivatives, such as the title compound, is paramount for the rational design of novel therapeutics and other advanced materials.[1] This guide emphasizes not only the "what" but also the "how" and "why" of property determination, ensuring a robust and applicable understanding for laboratory practice.

Compound Identification and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The following section details the nomenclature and key identifiers for this compound.

1.1. Chemical Structure

The molecule consists of a butyric acid chain attached to the 6-position of a 2,3-dihydro-1,4-benzodioxin core. This structure combines a flexible aliphatic carboxylic acid, which governs its acidic properties and potential for salt formation, with a rigid, electron-rich aromatic system.

1.2. Nomenclature and Identifiers

IdentifierValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 14939-93-6[2][3][4]
Molecular Formula C₁₂H₁₄O₄[2][3][4]
Molecular Weight 222.24 g/mol [2][3][5]
Synonyms 4-(3,4-Ethylenedioxyphenyl)butyric acid, 1,4-Benzodioxan-6-butyric acid[2][4]
InChIKey ZFCRXHHGVUYVTG-UHFFFAOYSA-N[2][3]

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as for designing appropriate formulation and synthesis strategies.

2.1. Summary of Physical Data

The following table summarizes the key physical property data available from chemical suppliers and databases.

PropertyValueNotesSource(s)
Melting Point 76 °C to 79 °CA range is reported, which can be influenced by purity and the solvent used for crystallization (e.g., Diethyl ether).[4][2][4]
Boiling Point 379.7 °CAt standard atmospheric pressure (760 mmHg).[2][2]
183-185 °CUnder reduced pressure (0.1 Torr).[4][4]
Density 1.242 g/cm³[2][4]
Flash Point 147.4 °C[2][4]
Vapor Pressure 1.93 x 10⁻⁶ mmHgAt 25 °C.[4]
Refractive Index 1.555[4]
pKa Not Experimentally DeterminedAs a carboxylic acid, an estimated pKa would be in the range of 4-5. Experimental determination is crucial.
Aqueous Solubility Not Quantitatively ReportedLow aqueous solubility is expected due to the significant hydrophobic aromatic scaffold. Experimental verification is required.

Standardized Methodologies for Property Determination

For drug discovery and development, relying solely on catalog data is insufficient. Rigorous, in-house determination of key properties is a self-validating necessity. This section provides the principles and step-by-step protocols for measuring the most critical physical properties.

3.1. Determination of Melting Point

Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline substance, while impurities lead to a depressed and broadened melting range.[6] The capillary method using a digital apparatus like a Mel-Temp is the standard for its accuracy and small sample requirement. A two-stage heating process (a rapid scan to find the approximate range, followed by a slow, careful measurement) ensures both efficiency and precision.[6][7]

Experimental Protocol: Capillary Method

  • Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry watch glass. Thoroughly crush the sample into a fine powder using a spatula.[8]

  • Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Approximate Range): Heat the sample at a rate of 5-10 °C per minute to quickly determine the approximate melting temperature.[6] Record this temperature and allow the apparatus to cool by at least 20 °C.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.[6]

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[6]

  • Data Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last crystal melts completely.[7] The melting point is reported as the T₁-T₂ range.

MeltingPointWorkflow A Sample Preparation (Crush to fine powder) B Capillary Loading (2-3 mm height) A->B C Instrument Setup (Place in Mel-Temp) B->C D Fast Run (5-10 °C/min) C->D E Determine Approx. MP D->E F Slow Run (Heat to ~20 °C below Approx. MP, then 1-2 °C/min) E->F Use fresh sample G Record Melting Range (T₁ - T₂) F->G

Caption: Workflow for Melting Point Determination.

3.2. Determination of Aqueous Solubility (Thermodynamic)

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Low solubility can severely hamper absorption and lead to unreliable results in biological assays.[9] While kinetic solubility is useful for high-throughput screening, thermodynamic (or equilibrium) solubility is the "gold standard" for lead optimization as it represents the true saturation point of the compound.[10] The shake-flask method, which involves agitating an excess of the solid compound in a buffer until equilibrium is reached, is the most reliable method for this determination.[11][12] Performing the measurement at multiple pH values (e.g., 1.2, 4.5, 6.8) is essential as the solubility of an ionizable compound like a carboxylic acid is pH-dependent.[11]

Experimental Protocol: Shake-Flask Method

  • Buffer Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[11]

  • Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 37 °C for physiological relevance) for 24-72 hours.[10][11] This extended time ensures that equilibrium between the solid and dissolved states is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully separate the supernatant from the solid by centrifugation or filtration through a 0.45 µm filter.[11]

  • Sample Dilution: Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation before analysis.[11]

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC/MS.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility at that specific pH and temperature.

SolubilityWorkflow A Sample Preparation (Add excess solid to buffer) B Equilibration (Shake at 37 °C, 24-72h) A->B C Phase Separation (Centrifuge or Filter) B->C D Supernatant Collection & Dilution C->D E Analytical Quantification (HPLC or LC/MS) D->E F Calculate Solubility (mg/mL or µM) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

3.3. Determination of Acid Dissociation Constant (pKa)

Expertise & Rationale: The pKa is the pH at which a compound is 50% ionized and 50% neutral. For a carboxylic acid, this value dictates its charge state across the physiological pH range, profoundly impacting its solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly precise and standard method for pKa determination.[13] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[14]

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[14]

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water with a minimal amount of co-solvent if necessary) to create a solution of known concentration (e.g., 1-10 mM).[14] To maintain constant ionic strength, a background electrolyte like KCl is often added.[14]

  • Initial Acidification: For a weak acid, the solution can be made acidic (e.g., pH 2) with a small amount of strong acid (e.g., 0.1 M HCl) to ensure the compound is fully protonated at the start.[14]

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and begin adding a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (e.g., to pH 12).[14]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope (inflection point).

  • pKa Determination: The pKa is the pH value at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.[14]

pKaWorkflow A Sample Preparation (Dissolve known amount of acid) C Titration (Incremental addition of strong base) A->C B Instrument Calibration (pH meter with buffers) B->C D Data Collection (Record pH vs. Volume) C->D E Plot Titration Curve (pH vs. Volume) D->E F Analysis (Find equivalence point) E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control. While specific spectra for this compound are not publicly available, its structure allows for a reliable prediction of its key spectral features based on well-established principles.[15]

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad and strong absorption is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[15]

    • C=O Stretch: A strong, sharp absorption should appear around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid dimer.[15]

    • C-O Stretch: Absorptions for the aryl ether and carboxylic acid C-O bonds will be present in the 1200-1300 cm⁻¹ region.

    • Aromatic C=C Stretch: Medium-intensity peaks will appear in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR:

      • -COOH: A highly deshielded, broad singlet is expected far downfield, typically between 10-12 ppm.[15]

      • Aromatic Protons: Signals for the three protons on the benzodioxin ring will appear in the aromatic region (approx. 6.7-7.0 ppm), with splitting patterns determined by their coupling.

      • -OCH₂CH₂O-: The four protons of the ethylenedioxy group will likely appear as a singlet or a narrow multiplet around 4.2-4.3 ppm.

      • Aliphatic Chain (-CH₂CH₂CH₂-): Three distinct multiplets will be observed in the upfield region (approx. 1.8-2.8 ppm) corresponding to the three methylene groups of the butanoic acid chain.

    • ¹³C NMR:

      • C=O: The carbonyl carbon signal will be significantly downfield, expected around 175-180 ppm.[15]

      • Aromatic Carbons: Signals for the six aromatic carbons will appear between 115-150 ppm.

      • -OCH₂CH₂O-: The two equivalent carbons of the ethylenedioxy group will be found around 64 ppm.

      • Aliphatic Carbons: The three methylene carbons of the butanoic acid chain will appear in the upfield region, typically between 20-40 ppm.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 222.

    • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[15] Cleavage along the aliphatic chain (alpha, beta cleavage) is also expected.

References

  • S. K. Küster, et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Omega. Available at: [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. Retrieved from [Link]

  • D. A. van der Zwan, et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

  • University of Technology, Iraq. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Y. C. Liu, et al. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the DMSO Solubility of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Solubility in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar organic compounds, making it the solvent of choice for preparing high-concentration stock solutions in drug discovery pipelines[5][6][7]. Understanding the solubility of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid in DMSO is, therefore, a foundational step for any researcher intending to investigate its biological potential.

This guide is structured to provide both the theoretical underpinnings and the practical, validated protocols necessary for researchers to confidently work with this compound.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[8][9][10]
Molecular Weight 222.24 g/mol [8][9][10]
IUPAC Name This compound[10]
Melting Point 76-79 °C[8][11]
Boiling Point 379.7 °C at 760 mmHg[8]
Density 1.242 g/cm³[8]
Appearance Solid (at standard conditions)Inferred from melting point
XLogP3 0.9[10]

The structure of this compound incorporates both hydrophobic (the benzodioxin ring system and the alkyl chain) and hydrophilic (the carboxylic acid group) moieties. The carboxylic acid group is a key feature, capable of acting as a hydrogen bond donor, which generally contributes to solubility in polar solvents. The XLogP3 value of 0.9 suggests a relatively balanced lipophilicity.

Solubility in DMSO: A Theoretical and Practical Perspective

DMSO's efficacy as a solvent stems from its highly polar nature and its ability to act as a strong hydrogen bond acceptor. For this compound, the primary interaction facilitating dissolution in DMSO is the formation of hydrogen bonds between the carboxylic acid proton of the solute and the sulfoxide oxygen of DMSO.

While a precise numerical value for its solubility in DMSO is not documented, based on its structure—a moderately sized organic molecule with a carboxylic acid group—it is reasonable to hypothesize that it will exhibit good solubility in DMSO. However, this must be experimentally verified.

Experimental Determination of Solubility in DMSO

The following protocols are designed as self-validating systems to ensure accuracy and reproducibility in determining the solubility of this compound.

Materials and Equipment
  • This compound (purity ≥95%)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Centrifuge

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a standard 100 mM stock solution, a common starting point for solubility screening and biological assays.[5][12]

Causality Behind Experimental Choices:

  • Anhydrous DMSO: DMSO is highly hygroscopic. Water contamination can significantly alter the solubility of a compound.[5] Using anhydrous DMSO and minimizing its exposure to the atmosphere is critical for accurate results.

  • Vortexing and Sonication: These steps provide the necessary energy to overcome the crystal lattice energy of the solid compound and facilitate its interaction with the solvent molecules.[13]

  • Gentle Warming: For compounds that are slow to dissolve, gentle warming (e.g., to 37°C) can increase the kinetic energy of the system and enhance solubility. However, this must be done cautiously, as excessive heat can cause degradation.[6]

Step-by-Step Methodology:

  • Calculate Required Mass:

    • Molecular Weight (MW) = 222.24 g/mol

    • Desired Concentration = 100 mM = 0.1 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass = 0.1 mol/L * 0.001 L * 222.24 g/mol = 0.022224 g = 22.22 mg

  • Weigh Compound: Accurately weigh approximately 22.22 mg of this compound into a sterile 2 mL microcentrifuge tube.

  • Add DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.

    • If necessary, warm the solution in a 37°C water bath for up to 15 minutes, with intermittent vortexing.

  • Observation: If the compound fully dissolves, its solubility is at least 100 mM.

Protocol 2: Determination of Maximum Solubility

This method is employed when a compound's solubility limit needs to be quantified.[6]

Step-by-Step Methodology:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL).

    • Vortex vigorously for 2-3 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound (e.g., 2-5 mg), vortexing after each addition, until a solid precipitate persists.[6]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for at least 24 hours to ensure equilibrium is reached.[6] This step is crucial as it differentiates thermodynamic solubility from the kinetically-driven dissolution achieved in Protocol 1.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[6]

  • Quantification of Solute:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.

    • Determine the concentration of the compound in the diluted sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Protocol 1: Stock Solution Preparation cluster_max Protocol 2: Maximum Solubility Determination p1_1 Calculate Mass for 100 mM p1_2 Weigh Compound p1_1->p1_2 p1_3 Add Anhydrous DMSO p1_2->p1_3 p1_4 Vortex / Sonicate p1_3->p1_4 p1_5 Visually Inspect for Dissolution p1_4->p1_5 p1_6 Outcome: Soluble at 100 mM? p1_5->p1_6 p2_1 Prepare Supersaturated Solution p1_6->p2_1 If Insoluble or Max Solubility Needed p2_2 Equilibrate for 24h p2_1->p2_2 p2_3 Centrifuge to Pellet Solid p2_2->p2_3 p2_4 Collect Supernatant p2_3->p2_4 p2_5 Dilute and Quantify (e.g., HPLC) p2_4->p2_5 p2_6 Calculate Max Solubility (mg/mL or M) p2_5->p2_6 start Start: Define Solubility Requirement start->p1_1

Caption: Workflow for determining the solubility of a compound in DMSO.

Best Practices for Solution Handling and Storage

The integrity of your experimental results relies heavily on the proper handling and storage of your DMSO stock solutions.

  • Storage: Once prepared, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed containers to minimize degradation and water absorption.[5][6]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to compound precipitation or degradation.

  • Precipitation Upon Dilution: Be aware that compounds highly soluble in DMSO may precipitate when diluted into aqueous buffers for biological assays. It is crucial to visually inspect the final assay medium for any signs of precipitation.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[14]

    • Inhalation: Remove to fresh air.[14]

    • Ingestion: Rinse mouth and drink plenty of water. Seek medical attention.[14]

Diagram 2: Factors Influencing DMSO Solubility

G cluster_compound Compound Properties cluster_solvent Solvent & Environment center DMSO Solubility pka pKa (Carboxylic Acid) pka->center logp Lipophilicity (XLogP) logp->center mp Melting Point (Crystal Lattice Energy) mp->center mw Molecular Weight mw->center purity DMSO Purity (Anhydrous vs. Hydrated) purity->center temp Temperature temp->center time Equilibration Time time->center

Caption: Key factors influencing the solubility of the target compound in DMSO.

Conclusion

This compound is a compound of interest for researchers, particularly in the field of medicinal chemistry. While its exact solubility in DMSO is not pre-documented, this guide has established a robust framework for its determination. By understanding the compound's physicochemical properties and meticulously applying the validated experimental protocols provided, scientists can ensure the preparation of accurate and stable stock solutions. Adherence to these methodologies is paramount for generating reliable, reproducible data in downstream biological and screening applications, ultimately facilitating the successful evaluation of this and other novel chemical entities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Kireeva, N., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Alfa Chemistry. (n.d.). CAS 14939-93-6 this compound.
  • PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Sigma-Aldrich. (2024). Safety Data Sheet - Benzoic acid.
  • ChemicalBook. (n.d.). 14939-93-6(this compound) Product Description.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Fisher Scientific. (2024). Safety Data Sheet - 1,4-Benzodioxan-2-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid.
  • BioCrick. (n.d.). This compound, 95% Purity.
  • ECHEMI. (n.d.). 14939-93-6, 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid Formula.
  • Synerzine. (n.d.). Safety Data Sheet - Butanoic acid (Natural).
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid.
  • Khan, I., et al. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. Juniper Publishers.
  • Wikipedia. (n.d.). Butyric acid.
  • Khan, I., et al. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. IDEAS/RePEc.
  • Khan, I., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. SciELO.
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.

Sources

"4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid" safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic Acid

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 14939-93-6). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from available data on the compound and its structural analogs, promoting a culture of safety and scientific integrity.

Compound Identification and Physicochemical Properties

This compound belongs to the benzodioxane class of compounds, which are recognized as versatile scaffolds in medicinal chemistry.[1] The butanoic acid side chain imparts acidic properties, influencing its reactivity and solubility. Understanding these fundamental properties is the first step in a thorough risk assessment.

Caption: Chemical structure of this compound.

Table 1: Physical and Chemical Properties

Property Value Source(s)
CAS Number 14939-93-6 [2][3][4]
Molecular Formula C₁₂H₁₄O₄ [2][3][5]
Molecular Weight 222.24 g/mol [2][3][5]
Melting Point 76-79 °C [4][5]
Boiling Point 183-185 °C at 0.1 Torr [4]
Density 1.242 g/cm³ [4][5]

| Synonyms | 4-(3,4-Ethylenedioxyphenyl)butyric acid; 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid |[2][3][5] |

Hazard Identification and Risk Assessment

A related compound, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (which contains an additional ketone group), is classified with specific hazards.[6] Another analog, 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid , also has a documented hazard profile.[7] One supplier of the target compound assigns the general irritant classification "Xi".[5]

Table 2: GHS Hazard Comparison of Related Benzodioxane Analogs

Hazard Statement Hazard Class Analog 1: 4-oxo-derivative[6] Analog 2: 6-carboxylic acid[7] Recommended Precautionary Assumption
H315 Causes skin irritation Yes (Warning) Yes (Category 2) Assume Skin Irritant
H319 Causes serious eye irritation Yes (Warning) Yes (Category 2) Assume Serious Eye Irritant

| H335 | May cause respiratory irritation | Yes (Warning) | Yes (Category 3) | Assume Respiratory Irritant |

start Start: New Experiment with 4-(...)-butanoic acid identify 1. Identify Hazards - Review Analog SDS [3, 14] - Assume Irritant (Skin, Eye, Resp.) start->identify assess 2. Assess Risks - Evaluate quantity used - Assess potential for dust/aerosol - Duration of exposure identify->assess control 3. Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles, Lab Coat) [9] assess->control proceed 4. Proceed with Work - Handle in fume hood - Avoid skin/eye contact [18] - Minimize dust generation [8] control->proceed review 5. Review & Document - Were controls effective? - Any unexpected events? - Update SOPs as needed proceed->review review->start For next experiment

Caption: A proactive risk assessment workflow for handling the target compound.

Safe Handling and Engineering Controls

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is required for safe handling.

Engineering Controls

The primary engineering control is to minimize inhalation exposure.

  • Fume Hood: All weighing and manipulation of the solid compound, as well as any reactions involving it, should be performed inside a certified chemical fume hood.[8] This is critical to prevent the inhalation of fine dust particles which may cause respiratory irritation.[9]

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[10]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experimental work involving this compound.

  • Access Control: Limit access to storage and handling areas to trained and authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9][11] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][12]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Source(s)
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against dust particles and splashes causing serious eye irritation.[7][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.
Skin/Body Protection Standard laboratory coat. Protects against incidental skin contact. Contaminated clothing should be removed and laundered before reuse.[9]

| Respiratory Protection | Not typically required if work is conducted within a fume hood. If dust generation is unavoidable outside a hood, a NIOSH-approved respirator is necessary. | Protects against inhalation of irritant dust.[9] |

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10] Keep away from direct sunlight and sources of ignition.[10]

  • Incompatible Materials: Based on the functional groups present (carboxylic acid and ether linkages), avoid storage with:

    • Strong oxidizing agents

    • Strong bases

    • Strong acids[7][12]

  • Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and associated hazards.[10]

Emergency Procedures and First Aid

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, gently sweep or vacuum the solid material. Avoid generating dust.[9][10]

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert the institutional safety office or emergency response team.

    • Prevent entry into the area. Do not attempt to clean up a large spill without proper training and equipment.

Fire Response
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazards: Thermal decomposition may produce hazardous combustion gases such as carbon monoxide and carbon dioxide.[7]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation exposure Exposure Occurs skin_wash Wash with soap & water [1] exposure->skin_wash eye_rinse Rinse with water for 15 min [9] exposure->eye_rinse inhale_air Move to fresh air [14] exposure->inhale_air skin_med Seek medical advice if irritation persists [18] skin_wash->skin_med eye_med IMMEDIATE medical attention [14] eye_rinse->eye_med inhale_med Seek medical attention if symptoms persist inhale_air->inhale_med

Caption: Decision tree for first aid response to personal exposure.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal Method: Dispose of surplus and non-recyclable material through a licensed disposal company. Do not dispose of it with household garbage or allow it to enter sewer systems.[12]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

Context in Research and Development

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed as agonists or antagonists for various biological targets, including adrenergic and serotoninergic receptors.[1] Related structures serve as key intermediates in the synthesis of pharmaceuticals, such as anti-inflammatory and analgesic agents.[13] The presence of the butanoic acid moiety can also be significant, as butanoic acid itself is a key energy substrate for colon cells.[14] Therefore, this compound is a compound of significant interest for professionals in drug discovery and development, making a thorough understanding of its safe handling paramount.

References

  • Aldrich 156906 - SAFETY D
  • SAFETY DATA SHEETS.
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.
  • Safety D
  • This compound, 90%. Labchem.
  • SAFETY DATA SHEET - Benzoic acid. (2024). Sigma-Aldrich.
  • 14939-93-6(this compound) Product Description. ChemicalBook.
  • Butanoic Acid - SAFETY DATA SHEET. (2018). Breckland Scientific Supplies Ltd.
  • Safety D
  • SAFETY DATA SHEET - n-Butyric acid. (2023). Fisher Scientific.
  • 4-[[4-[[3-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-Methyl-Phenyl]methoxy]-2,5-Bis(Fluoranyl)phenyl]methylamino]-3-Oxidanylidene-Butanoic Acid.
  • CAS 14939-93-6 this compound. Alfa Chemistry.
  • Safety Data Sheet - Butyric Acid. (2014). Fisher Scientific.
  • SAFETY DATA SHEET - 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. (2025). Fisher Scientific.
  • 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid.
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%, Thermo Scientific. Fisher Scientific.
  • This compound. Sunway Pharm Ltd.
  • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)
  • Safety Data Sheet: Butyric acid. (2021). Chemos GmbH & Co. KG.
  • Safety D
  • Safety D
  • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. Chem-Impex.
  • 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid Formula. ECHEMI.
  • 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid. Chem-Impex.
  • Cheng, J., et al. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.
  • 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid. Santa Cruz Biotechnology.

Sources

An In-depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Synthesis, Potential Biological Activity, and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, a molecule of interest within the broader class of benzodioxane derivatives. While specific research on this compound is limited, this document synthesizes available information on its chemical properties, plausible synthetic routes, and potential biological activities inferred from related structures. The benzodioxane moiety is a recognized pharmacophore, and its derivatives have shown promise in various therapeutic areas, including as α-adrenergic receptor antagonists and enzyme inhibitors. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been investigated for a wide range of pharmacological activities, including antihypertensive, antipsychotic, and anticancer effects. The compound this compound (Figure 1) incorporates this key heterocyclic motif linked to a butanoic acid side chain. The presence of the carboxylic acid group suggests potential interactions with various biological targets and offers a handle for further chemical modifications. This guide will delve into the known characteristics of this molecule and extrapolate its potential based on the well-documented activities of structurally similar compounds.

Figure 1: Chemical Structure of this compound

Chemical Structure of this compound

Table 1: Chemical and Physical Properties [1][2][3]

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
CAS Number 14939-93-6
Appearance Solid (predicted)
Melting Point 76 °C
Boiling Point 379.7 °C at 760 mmHg
Density 1.242 g/cm³

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible synthetic pathway can be proposed based on established organic chemistry principles and syntheses of related benzodioxane derivatives.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would involve a multi-step process starting from a readily available precursor such as 1,4-benzodioxane.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation of 1,4-Benzodioxane: The synthesis would likely commence with the acylation of 1,4-benzodioxane to introduce a side chain at the 6-position. This can be achieved via a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would yield 6-acetyl-1,4-benzodioxane.

  • Formation of the Butanoic Acid Side Chain: The acetyl group can then be elaborated into the butanoic acid chain. One possible method is the Willgerodt-Kindler reaction, which transforms an aryl alkyl ketone into the corresponding amide, which can then be hydrolyzed to the carboxylic acid. Alternatively, the acetyl group could be halogenated at the alpha position, followed by a malonic ester synthesis to build the four-carbon chain. This would result in the formation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.[4]

  • Reduction of the Ketone: The final step would involve the reduction of the ketone functionality on the butanoic acid side chain. Standard reduction methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) would be suitable to yield the target compound, this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to confirm the structure, showing the characteristic peaks for the aromatic and aliphatic protons and carbons of the benzodioxane ring and the butanoic acid side chain.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the carboxylic acid (C=O and O-H stretches) and the ether linkages of the benzodioxane ring.

  • Melting Point Analysis: To determine the purity of the synthesized compound.

Potential Biological Activities and Mechanism of Action

Adrenergic Receptor Antagonism

Many 1,4-benzodioxan derivatives are known to exhibit α-adrenergic receptor blocking activity.[5] These receptors are involved in the regulation of blood pressure, and their antagonists are used as antihypertensive agents. The specific substitution pattern on the benzodioxane ring and the nature of the side chain are critical for activity. It is plausible that this compound could interact with α-adrenoreceptors, although its potency and selectivity would need to be determined experimentally.

Adrenergic_Signaling cluster_0 Potential Mechanism Compound This compound Alpha_Receptor α-Adrenergic Receptor Compound->Alpha_Receptor Antagonism Effect Vasodilation, Lowered Blood Pressure Alpha_Receptor->Effect Inhibition of Signal Transduction

Caption: Hypothetical antagonistic action on α-adrenergic receptors.

Enzyme Inhibition

Derivatives of 2,3-dihydro-1,4-benzodioxin have been investigated as inhibitors of various enzymes. For instance, some sulfonamide derivatives of this scaffold have shown inhibitory activity against α-glucosidase and acetylcholinesterase.[6][7] The butanoic acid moiety of the target compound could also play a role in enzyme binding, potentially through interactions with active site residues.

Butanoic Acid-Related Activities

Butanoic acid (butyric acid) itself is a short-chain fatty acid with known biological roles, particularly in gut health.[8] While the larger benzodioxane structure would significantly alter its properties, the carboxylic acid functional group might allow it to interact with targets of butanoic acid, such as histone deacetylases (HDACs). However, this is highly speculative and would require experimental validation.

Potential Applications in Drug Development

Given the pharmacological profile of related compounds, this compound could be a starting point for the development of novel therapeutics in several areas:

  • Cardiovascular Disease: As a potential α-adrenergic antagonist, it could be explored for the treatment of hypertension.

  • Metabolic Disorders: If found to inhibit enzymes like α-glucosidase, it could have applications in the management of diabetes.

  • Neurodegenerative Diseases: Inhibition of acetylcholinesterase suggests a potential, albeit likely weak, role in the symptomatic treatment of Alzheimer's disease.

The carboxylic acid group also provides a convenient point for derivatization to improve potency, selectivity, and pharmacokinetic properties.

Future Research Directions

To fully elucidate the potential of this compound, the following research is recommended:

  • Development and Optimization of a Reliable Synthetic Route: A robust and scalable synthesis is the first critical step for further investigation.

  • In Vitro Pharmacological Profiling: The compound should be screened against a panel of receptors and enzymes, with a particular focus on adrenergic receptors and metabolic enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogs with modifications to the butanoic acid chain and the benzodioxane ring would provide valuable insights into the structural requirements for activity.

  • In Vivo Efficacy and Safety Studies: Promising candidates from in vitro studies should be evaluated in relevant animal models to assess their therapeutic efficacy and safety profile.

Conclusion

While this compound is a relatively understudied compound, its structural features suggest that it may possess interesting biological activities. By leveraging the known pharmacology of the 1,4-benzodioxane scaffold and butanoic acid derivatives, this guide provides a framework for future research and development. The synthesis and thorough pharmacological evaluation of this molecule and its analogs could lead to the discovery of novel therapeutic agents.

References

  • Thermo Fisher Scientific. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-[[4-[[3-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-Methyl-Phenyl]methoxy]-2,5-Bis(Fluoranyl)phenyl]methylamino]-3-Oxidanylidene-Butanoic Acid. Retrieved from [Link]

  • Zengin, G., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Molecules, 26(16), 4845.
  • Cheng, J., et al. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2013, 1-6.
  • Aziz-ur-Rehman, et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55.
  • Chilin, A., et al. (1983). Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. Il Farmaco; edizione scientifica, 38(8), 571-83.
  • Khalid, H., et al. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. ARC Journal of Pharmaceutical Sciences, 3(2), 1-8.
  • Cignarella, G., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 30(3), 455-8.
  • Hadjipavlou-Litina, D., & Kontogiorgis, C. (2006).
  • Hudson, B. D., et al. (2014). Complex pharmacology of novel allosteric free fatty acid 3 receptor ligands. Molecular Pharmacology, 86(2), 216-30.
  • Al-Hussain, S. A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry.
  • Ukrinchuk, A. P., et al. (2020). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Molecules, 25(14), 3258.
  • Li, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7667-7679.
  • Kumar, S., et al. (2009). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2802.

Sources

discovery and history of benzodioxin butanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Benzodioxin Butanoic Acids

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of benzodioxin butanoic acids. It is intended for researchers, scientists, and professionals in the field of drug development. The guide delves into the historical context of the benzodioxin scaffold and the butanoic acid moiety, leading to their eventual convergence in medicinal chemistry. Detailed synthetic methodologies are presented, along with an exploration of the biological activities of this class of compounds, particularly their anti-inflammatory properties and their role as adrenoceptor antagonists. The causality behind experimental choices is explained, and key workflows are visualized to enhance understanding.

Introduction to Benzodioxin Butanoic Acids

Benzodioxin butanoic acids are a class of organic compounds characterized by a butanoic acid moiety attached to a benzodioxin core structure. The benzodioxin scaffold is a bicyclic system where a benzene ring is fused to a dioxane ring. There are two main isomers of benzodioxin: 1,3-benzodioxin and 1,4-benzodioxin, with the latter being more commonly explored in medicinal chemistry.[1] The butanoic acid side chain can be attached at various positions on the benzene portion of the benzodioxin ring, leading to a wide range of derivatives with diverse chemical and biological properties.

The 1,4-benzodioxane scaffold is a key structural motif in a number of biologically active molecules that interact with a variety of pharmacological targets.[2] The incorporation of a butanoic acid chain, a short-chain fatty acid, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. Butanoic acid itself is known to play a role in biological systems, further adding to the interest in this class of compounds.[3][4]

Historical Perspectives

The history of benzodioxin butanoic acids is not one of a single discovery, but rather an evolution of research in parallel fields that eventually converged.

The Benzodioxin Scaffold

The synthesis of substituted 1,3-benzodioxanes was described early on, with methods such as the condensation of phenols and aldehydes in the presence of acids.[1] The 1,4-benzodioxane moiety gained significant attention due to its presence in several natural products and its utility as a building block in the synthesis of pharmacologically active compounds.[2][5] Much of the early work on 1,4-benzodioxane derivatives focused on their interaction with adrenergic receptors.[6][7]

Butanoic Acid: A Bioactive Moiety

Butanoic acid, also known as butyric acid, was first observed in an impure form in 1814 by the French chemist Michel Eugène Chevreul, who identified it as the substance responsible for the smell of rancid butter.[3][8] By 1823, he had presented its properties in detail.[3] Butanoic acid is a short-chain fatty acid that is an important energy source for colonocytes and plays a role in maintaining mucosal health in the colon.[4] Its biological significance has made it an interesting functional group to incorporate into larger molecules in drug design.

Convergence and Emergence

The combination of the benzodioxin scaffold with a butanoic acid side chain appears to have been driven by the search for new therapeutic agents with improved properties. Researchers have synthesized and investigated benzodioxin butanoic acid derivatives for a range of potential applications, including as anti-inflammatory agents.[9] The rationale behind these synthetic efforts often involves leveraging the established biological activity of the benzodioxin core and modulating it with the butanoic acid moiety to enhance potency, selectivity, or pharmacokinetic profiles.

Key Synthetic Methodologies

The synthesis of benzodioxin butanoic acids can be broadly divided into two key stages: the formation of the benzodioxin core and the subsequent introduction or modification of the butanoic acid chain.

Synthesis of the Benzodioxin Core

A common method for the synthesis of the 1,4-benzodioxane ring system involves the reaction of a catechol derivative with a dihaloethane, such as 1,2-dibromoethane, in the presence of a base.[5] For example, gallic acid can be used as a starting material to produce a 6-substituted 1,4-benzodioxane.[5][10] The choice of starting materials allows for the introduction of functional groups at specific positions on the benzene ring, which can then be further modified.

Introduction of the Butanoic Acid Chain

Once the benzodioxin core is synthesized, the butanoic acid chain can be introduced through various methods. One approach is the acylation of the benzodioxin ring using a succinyl chloride derivative, followed by reduction.[9]

A representative synthetic workflow for the preparation of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid is outlined below:

Experimental Protocol: Synthesis of this compound [9]

  • Acylation: 2,3-dihydro-1,4-benzodioxine is reacted with ethyl succinyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) in an appropriate solvent like dichloromethane. This Friedel-Crafts acylation introduces a 4-ethoxy-4-oxobutanoyl group onto the benzodioxin ring.

  • Reduction: The keto group of the resulting intermediate is then reduced to a methylene group. A common method for this is the Wolff-Kishner reduction, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification.

The causality behind these experimental choices lies in the reactivity of the aromatic ring of the benzodioxin and the functional groups being manipulated. The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings, and the Wolff-Kishner reduction is effective for the deoxygenation of ketones that are stable to strong bases.

Synthesis_Workflow start 2,3-Dihydro-1,4-benzodioxine intermediate1 Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoate start->intermediate1 Ethyl succinyl chloride, AlCl3 intermediate2 Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoate intermediate1->intermediate2 Hydrazine hydrate, KOH product This compound intermediate2->product 1. NaOH (aq) 2. H3O+

Caption: Synthetic workflow for this compound.

Biological Activities and Mechanism of Action

Benzodioxin butanoic acid derivatives have been investigated for a variety of biological activities, with anti-inflammatory and adrenergic receptor antagonism being prominent areas of research.

Anti-inflammatory Properties

Several benzodioxin butanoic acid derivatives have shown promising anti-inflammatory activity in both in vitro and in vivo assays.[9] For instance, some compounds in this class have demonstrated greater anti-inflammatory activity than the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen in rat paw edema models.[9]

The mechanism of action for the anti-inflammatory effects of these compounds is not fully elucidated but may involve the inhibition of inflammatory mediators. A plausible, though not definitively proven, pathway could be the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.

Putative_Anti_inflammatory_Pathway stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases pla2->membrane cox Cyclooxygenase (COX) Enzymes aa->cox pgs Prostaglandins cox->pgs synthesizes inflammation Inflammation pgs->inflammation bdba Benzodioxin Butanoic Acid bdba->cox Inhibits (?)

Caption: Putative anti-inflammatory mechanism via COX enzyme inhibition.

Adrenergic Receptor Antagonism

The 1,4-benzodioxane structure is a well-known pharmacophore for α1-adrenoceptor antagonists.[6][7] These receptors are involved in the regulation of blood pressure, and their antagonists are used to treat hypertension. The modification of the benzodioxane core with different side chains, including those that could be derived from butanoic acid, has been a strategy to modulate the affinity and selectivity for different adrenoceptor subtypes.[7]

Data Summary

Compound ClassBiological ActivityKey FindingsReference
Substituted 1,4-benzodioxine derivativesAnti-inflammatorySeveral derivatives showed higher in vivo activity than ibuprofen.[9]
1,4-benzodioxan-arylpiperazine derivativesα1-adrenoceptor antagonismValidation of a pharmacophore model for α1-adrenoceptor antagonists.[6]
Openphendioxan analoguesα1-adrenoceptor antagonismStructure-activity relationship studies identified key molecular features for binding.[7]

Conclusion and Future Directions

The study of benzodioxin butanoic acids represents a fascinating intersection of synthetic chemistry and pharmacology. The historical development of this class of compounds demonstrates a rational approach to drug design, combining a privileged scaffold with a biologically relevant functional group. The synthetic routes are well-established, allowing for the creation of diverse libraries of compounds for biological screening.

Future research in this area could focus on several key aspects:

  • Mechanism of Action Studies: A more detailed elucidation of the molecular targets and signaling pathways involved in the anti-inflammatory and other biological activities of these compounds is needed.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzodioxin ring and the butanoic acid chain could lead to the identification of more potent and selective compounds.

  • Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to assess their potential as drug candidates.

  • Exploration of New Therapeutic Areas: The diverse biological activities of benzodioxin derivatives suggest that butanoic acid conjugates could be explored for other applications beyond inflammation and adrenergic receptor antagonism.

References

  • TSI Journals. (2007). chemistry-and-pharmacology-of-benzodioxanes.pdf. Retrieved from [Link]

  • ResearchGate. Biological activities of some butanoic acids. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

  • AIR Unimi. How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Retrieved from [Link]

  • PubMed. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Retrieved from [Link]

  • PubMed. (2007). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Retrieved from [Link]

  • ResearchGate. (2021). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from [Link]

  • Wikipedia. Butyric acid. Retrieved from [Link]

  • MDPI. (2021). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Retrieved from [Link]

  • SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides and evaluation of their enzyme inhibitory and in silico molecular docking studies. Retrieved from [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid. Retrieved from [Link]

  • Quora. What are the various sources of butanoic acid?. Retrieved from [Link]

  • PubMed. (2007). 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid, a valuable building block in medicinal chemistry and materials science. The presented methodology is a robust, two-step sequence commencing with the regioselective Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride, followed by the complete reduction of the resulting keto-acid. We detail two field-proven protocols for the reduction step—the Clemmensen and the Wolff-Kishner reductions—allowing researchers to select the most appropriate method based on substrate sensitivity and available laboratory resources. This guide is designed for researchers in organic synthesis, drug development, and materials science, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice.

Introduction and Strategic Overview

The 1,4-benzodioxan moiety is a privileged scaffold found in a wide range of biologically active compounds and natural products.[1][2][3] Its derivatives are key intermediates in the preparation of therapeutically valuable agents.[4] The target molecule, this compound, serves as a crucial intermediate, incorporating a flexible butanoic acid side chain that is ideal for further functionalization or for modulating the pharmacokinetic properties of a lead compound.

Directly attaching a butyl chain to the 1,4-benzodioxan ring via Friedel-Crafts alkylation is notoriously unreliable due to potential carbocation rearrangements and over-alkylation.[5] To circumvent these issues, a more controlled and widely adopted strategy is employed: a Friedel-Crafts acylation followed by a subsequent reduction of the introduced carbonyl group.[5][6] This two-step approach ensures the unambiguous formation of the linear alkyl chain at the desired position.

Our synthetic strategy proceeds as follows:

  • Friedel-Crafts Acylation: Reaction of 1,4-benzodioxan with succinic anhydride in the presence of a Lewis acid catalyst (AlCl₃) to regioselectively form the intermediate, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.

  • Carbonyl Reduction: Conversion of the ketone functionality in the intermediate to a methylene group (-CH₂) to yield the final product. This is achieved under either harsh acidic (Clemmensen) or harsh basic (Wolff-Kishner) conditions.

Synthetic_Pathway start 1,4-Benzodioxan intermediate 4-(2,3-Dihydro-1,4-benzodioxin-6-yl) -4-oxobutanoic acid start->intermediate Step 1: Friedel-Crafts Acylation (Succinic Anhydride, AlCl₃) final 4-(2,3-Dihydro-1,4-benzodioxin-6-yl) butanoic acid intermediate->final Step 2: Ketone Reduction (Clemmensen or Wolff-Kishner)

Figure 1: Overall two-step synthetic pathway.

Part I: Friedel-Crafts Acylation Protocol

Principle and Mechanistic Rationale

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[7] In this step, the Lewis acid, aluminum chloride (AlCl₃), coordinates with succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich 1,4-benzodioxan ring then acts as a nucleophile, attacking the acylium ion. The ether linkages of the dioxan ring are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution and directing the incoming electrophile primarily to the para position (C6), leading to high regioselectivity.[4] Using an anhydride instead of an acyl halide often results in a cleaner reaction with easier workup.

Detailed Experimental Protocol

Materials:

  • 1,4-Benzodioxan

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Dichloromethane (DCM, solvent)

  • 5M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and ice bath.

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,4-benzodioxan (1.0 eq) and succinic anhydride (1.1 eq) to nitrobenzene (3-4 volumes).

  • Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a thick slurry is expected.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl (approx. 5 volumes). Caution: This process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude keto-acid intermediate.

  • Recrystallization: The crude solid, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford a crystalline solid.

Part II: Ketone Reduction Protocols

The choice between the Clemmensen and Wolff-Kishner reduction depends on the stability of the substrate. The 1,4-benzodioxan ring is generally stable to both strong acid and base, making both methods viable. The Wolff-Kishner reduction is often preferred for its slightly milder conditions on some functional groups and potentially higher yields.

Protocol A: Clemmensen Reduction (Acidic Conditions)

Principle: The Clemmensen reduction converts aryl-alkyl ketones to the corresponding alkanes using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[6][8] The reaction mechanism is complex and thought to occur on the surface of the zinc, but it effectively deoxygenates the carbonyl group without reducing the carboxylic acid.[9][10]

Materials:

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

  • Zinc dust (Zn)

  • Mercuric chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

Procedure:

  • Amalgam Preparation: In a flask, add zinc dust (10 eq by weight to the ketone) and a 5% aqueous solution of mercuric chloride. Swirl for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water (2x).

  • Reaction: To the freshly prepared amalgam, add water, concentrated HCl, toluene, and the keto-acid intermediate (1.0 eq).

  • Reflux: Heat the mixture to a vigorous reflux with stirring for 6-8 hours. Periodically, add more concentrated HCl to maintain the acidic conditions.

  • Workup: After cooling to room temperature, decant the liquid from the remaining zinc. Separate the organic (toluene) layer. Extract the aqueous layer with fresh toluene (2x).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol B: Wolff-Kishner Reduction (Basic Conditions)

Principle: The Wolff-Kishner reduction deoxygenates ketones via a hydrazone intermediate under strongly basic conditions at high temperatures.[11][12][13] The driving force is the irreversible formation of highly stable nitrogen gas.[5] The Huang-Minlon modification, a one-pot procedure using a high-boiling solvent like diethylene glycol, is highly efficient and simplifies the process.[14][15]

Materials:

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Diethylene glycol (DEG)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a distillation head and condenser, combine the keto-acid intermediate (1.0 eq), potassium hydroxide (4.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol.

  • Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours. During this time, water and excess hydrazine will distill off.

  • Reduction: After the initial distillation ceases, raise the temperature to 190-200 °C and maintain for 4-6 hours. The solution should become clear as the reaction proceeds, with vigorous evolution of nitrogen gas.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify carefully with cold 6M HCl to a pH of ~2, which will precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

Workflow_WK cluster_0 Wolff-Kishner Reduction Workflow A Combine Keto-acid, KOH, Hydrazine Hydrate, and DEG B Heat to 130-140 °C (1-2 hours) A->B Form Hydrazone C Distill off H₂O and excess Hydrazine B->C D Increase Temp to 190-200 °C (4-6 hours) C->D Decomposition & N₂ evolution E Cool to Room Temp and Dilute with Water D->E F Acidify with 6M HCl to pH ~2 E->F Product Precipitation G Filter Precipitate F->G H Wash with Cold Water and Dry G->H I Final Product H->I Purification (Optional)

Figure 2: Step-by-step workflow for the Wolff-Kishner reduction.

Product Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₂H₁₄O₄[16]
Molecular Weight 222.24 g/mol [16]
Appearance White to off-white solid
Melting Point 76 °C[16]
¹H NMR Peaks corresponding to the aromatic protons, the dioxin methylene protons (-OCH₂CH₂O-), and the aliphatic butanoic acid chain protons.
¹³C NMR Signals for the aromatic carbons, dioxin carbons, the carbonyl carbon of the acid, and the aliphatic carbons.
Mass Spectrometry [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.

Safety and Troubleshooting

Reagent/ProcessHazardPrecaution
Aluminum Chloride Highly corrosive, reacts violently with water.Handle in a fume hood, wear gloves and eye protection. Add slowly and portion-wise.
Conc. HCl Corrosive, toxic fumes.Use in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE).
Hydrazine Hydrate Highly toxic, corrosive, suspected carcinogen.Handle with extreme care in a fume hood, using appropriate PPE. Avoid inhalation and skin contact.
Reaction Quenching Exothermic, gas evolution.Perform slowly, with adequate cooling (ice bath), and in a fume hood.

Troubleshooting Guide:

  • Low Yield in Acylation: Ensure AlCl₃ is anhydrous and added in sufficient excess. The reaction is moisture-sensitive.

  • Incomplete Reduction: For Clemmensen, ensure the zinc is properly activated and add supplemental HCl during reflux. For Wolff-Kishner, ensure the temperature is high enough (>190 °C) for the decomposition step.

  • Side Products: Over-acylation can occur if reaction times are too long. Incomplete reduction may leave starting ketone. Purify via column chromatography or recrystallization.

References

  • Suárez, A. G. (1999). AlCl₃-DMA reagent in the regioselective solvent free Friedel-Crafts acylation reaction of benzodioxin derivatives. Tetrahedron Letters, 40, 3523–3526. 4

  • Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses.

  • Wikipedia contributors. (2023). Wolff–Kishner reduction. Wikipedia.

  • Various Authors. (n.d.). CLEMMENSEN REDUCTION. SlideShare.

  • Wikipedia contributors. (2023). Clemmensen reduction. Wikipedia.

  • Alfa Chemistry. (n.d.). Wolff-Kishner Reduction. Alfa Chemistry.

  • NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. NROChemistry.

  • Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

  • Organic Reactions. (n.d.). The Clemmensen Reduction. Organic Reactions.

  • L.S. College, Muzaffarpur. (2020). Wolff–Kishner reduction. L.S. College Website.

  • Bhattacharya, A. K. (2024). The Clemmensen Reduction. Organic and Medicinal Chemistry International Journal.

  • Alfa Chemistry. (n.d.). This compound. Alfa Chemistry.

  • ChemicalBook. (n.d.). This compound Product Description. ChemicalBook.

  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Trade Science Inc.

  • Majumdar, B., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.

Sources

Application Note: A Robust, Multi-Step Protocol for the Purification of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the purification of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid, a valuable building block in pharmaceutical research and organic synthesis.[1] The protocol is designed for researchers, scientists, and drug development professionals who require high-purity material (>98%) for downstream applications. We move beyond a simple recitation of steps to explain the scientific rationale behind each stage, ensuring a robust and reproducible workflow. The methodology integrates a preliminary acid-base extraction, high-resolution reversed-phase flash chromatography, and a final crystallization step. Each stage is coupled with clear analytical checkpoints to validate purity and structural integrity, embodying a self-validating system of purification.

Introduction and Compound Profile

This compound (CAS 14939-93-6) is a carboxylic acid derivative featuring a benzodioxin scaffold. This structural motif is present in numerous biologically active compounds, making the title compound a key intermediate in medicinal chemistry.[2][3] The purification of this molecule from a crude synthetic mixture presents a common challenge: separating the target polar carboxylic acid from non-polar byproducts and closely related polar impurities. The presence of the carboxylic acid functional group is the lynchpin of our purification strategy, allowing for a highly selective initial cleanup via liquid-liquid extraction, followed by chromatographic polishing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₄[4][5][6]
Molecular Weight 222.24 g/mol [4][5]
IUPAC Name This compound[5]
Appearance White to off-white solid[1][7]
Melting Point 76-79 °C[4][6]
CAS Number 14939-93-6[4][5]

Integrated Purification Strategy Overview

The purification workflow is designed as a three-stage process to systematically remove distinct classes of impurities. This approach maximizes both purity and yield.

  • Acid-Base Extraction: This exploits the acidic nature of the target compound to separate it from neutral organic impurities. This is a high-capacity, low-cost initial step.

  • Reversed-Phase Flash Chromatography: This step provides high-resolution separation to remove impurities with similar polarity to the target compound. Reversed-phase chromatography is chosen over normal-phase silica gel as it is highly effective for polar compounds like carboxylic acids and avoids issues such as irreversible adsorption or peak tailing common on silica.[8][9]

  • Recrystallization: This final "polishing" step removes trace impurities and yields a highly pure, crystalline solid with excellent handling properties.

PurificationWorkflow Figure 1: Overall Purification Workflow Crude Crude Synthetic Product Extraction Step 1: Acid-Base Extraction Crude->Extraction Aqueous Aqueous Layer (Sodium Carboxylate Salt) Extraction->Aqueous Isolate OrganicWaste Organic Impurities (Waste) Extraction->OrganicWaste Discard Precipitate Precipitated Solid (~90-95% Pure) Aqueous->Precipitate Acidify & Filter Chromatography Step 2: Reversed-Phase Flash Chromatography Precipitate->Chromatography Fractions Pure Fractions Combined & Solvent Evaporated Chromatography->Fractions Recrystallization Step 3: Recrystallization Fractions->Recrystallization FinalProduct Pure Crystalline Product (>98% Purity) Recrystallization->FinalProduct

Caption: Figure 1: Overall Purification Workflow

Experimental Protocols

Part 1: Preliminary Purification via Acid-Base Extraction

Principle: This technique leverages the reversible conversion of the water-insoluble carboxylic acid into its water-soluble sodium carboxylate salt using a mild aqueous base (sodium bicarbonate). Neutral organic impurities remain in the organic phase and are discarded. Subsequent re-acidification of the aqueous layer regenerates the purified, insoluble carboxylic acid, which precipitates out of solution.

Protocol:

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent such as ethyl acetate (150 mL) in a 500 mL separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas pressure.

  • Phase Separation: Allow the layers to separate fully. The target compound is now in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains neutral impurities, and discard it.

  • Washing: To remove any remaining non-polar impurities, wash the aqueous layer with a fresh portion of ethyl acetate (50 mL). Shake, allow the layers to separate, and discard the organic wash.

  • Acidification & Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (check with pH paper). A white precipitate of the purified carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (25 mL each) to remove residual salts.

  • Drying: Dry the solid product under high vacuum at room temperature to a constant weight. At this stage, the product is typically 90-95% pure.

Part 2: High-Purity Separation by Reversed-Phase Flash Chromatography

Rationale: While extraction removes a significant portion of impurities, structurally similar byproducts may co-precipitate. Reversed-phase flash chromatography provides the necessary resolving power for their removal. We use a C18-functionalized silica stationary phase, which separates compounds based on their hydrophobicity.[8] Adding a small amount of acid (formic or trifluoroacetic acid) to the mobile phase is critical; it ensures the carboxylic acid remains protonated, preventing its ionization and leading to sharp, symmetrical peaks and reproducible retention times.[8][10]

Protocol:

  • Sample Preparation: Dissolve the dried solid from Part 1 (e.g., 5 g) in a minimal amount of a 1:1 mixture of methanol and dichloromethane. Add a small amount of silica gel or Celite™ and evaporate the solvent to obtain a dry, free-flowing powder. This solid-loading technique generally results in better separation than direct liquid injection.

  • System Setup: Use an automated flash chromatography system equipped with a suitable C18 reversed-phase column. Equilibrate the column with the starting mobile phase composition (e.g., 90% Water + 0.1% Formic Acid / 10% Acetonitrile + 0.1% Formic Acid).

  • Chromatography: Load the sample onto the column. Elute the compound using a linear gradient as detailed in Table 2. Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target compound.

  • Analysis and Pooling: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to confirm their purity. Pool the pure fractions.

  • Solvent Removal: Remove the bulk of the acetonitrile from the pooled fractions using a rotary evaporator. The remaining aqueous solution may then be extracted with ethyl acetate, or if the volume is small, it can be frozen and lyophilized to yield the purified solid.

Table 2: Suggested Reversed-Phase Flash Chromatography Conditions

ParameterConditionRationale
Stationary Phase C18-functionalized Silica GelIdeal for retaining and separating polar/hydrophilic compounds.[8]
Mobile Phase A Deionized Water + 0.1% Formic AcidAqueous phase. Formic acid suppresses carboxylate formation.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 10% to 70% B over 20 column volumesA broad gradient ensures elution of the target while separating it from earlier and later eluting impurities.
Flow Rate 40 mL/min (for a 40g column)Adjust based on column size for optimal separation.
Detection UV at 254 nm and 280 nmThe benzodioxin ring system provides strong UV absorbance.
Part 3: Final Polishing by Recrystallization

Principle: Recrystallization is a powerful technique for achieving the highest level of purity. The principle relies on the differential solubility of the target compound and any remaining trace impurities in a chosen solvent system at varying temperatures. A suitable method involves dissolving the compound in a good solvent (e.g., dichloromethane) and then adding an anti-solvent (e.g., diisopropyl ether) to induce slow, selective crystallization.[7]

Protocol:

  • Dissolution: Gently heat a mixture of the purified solid from Part 2 in a minimal amount of dichloromethane until fully dissolved.

  • Induce Crystallization: Slowly add diisopropyl ether dropwise to the warm solution with gentle swirling until the solution becomes faintly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours, or overnight, to maximize crystal formation.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold diisopropyl ether to remove any soluble impurities adhering to the surface. Dry the crystals under high vacuum to afford the final, high-purity product.

Purity Assessment and Characterization

To validate the success of this purification protocol, a suite of analytical techniques must be employed. The data obtained confirms both the purity and the structural identity of the final product.

Table 3: Analytical Methods for Final Product Validation

TechniqueParameter / Expected ResultPurpose
HPLC Purity: >98% (by peak area)Quantifies the purity of the final compound.[11]
¹H NMR Spectrum consistent with the proposed structure; absence of impurity signals.Confirms the chemical structure and identifies any residual impurities or solvents.
Mass Spec (MS) [M-H]⁻ or [M+H]⁺ ion corresponding to the calculated molecular weight (222.24).Confirms the molecular weight and elemental composition.[8]
Melting Point A sharp range, e.g., 77-78 °C, consistent with literature values.[4][6]A narrow melting point range is a strong indicator of high purity.

Safety Precautions

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed within a certified chemical fume hood. Refer to the Safety Data Sheets (SDS) for all solvents and reagents used in this protocol.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Google Patents.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]

  • PubChem. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. [Link]

  • Nakajima, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • ResearchGate. (2019). The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone, C18H14N2O4S. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. [Link]

  • ResearchGate. (2015). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. [Link]

  • MDPI. (2022). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

  • PubChem. 4-[[4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2,5-difluorophenyl]methylamino]-3-oxobutanoic acid. [Link]

Sources

analytical methods for "4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid" detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Determination of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Abstract

This comprehensive application note provides detailed methodologies for the qualitative and quantitative analysis of This compound . Designed for researchers, scientists, and professionals in drug development, this guide outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented with a focus on the underlying scientific principles, from sample preparation to data acquisition, ensuring methodological robustness and result integrity. This document serves as a practical, field-proven guide for the accurate detection and quantification of this compound in various matrices.

Introduction and Analyte Profile

This compound is a chemical entity featuring a benzodioxin core structure linked to a butanoic acid side chain. The benzodioxin moiety is present in various pharmacologically active compounds, making its derivatives subjects of interest in medicinal chemistry and metabolic studies. The butanoic acid group imparts acidic properties, significantly influencing the compound's solubility, polarity, and suitability for different analytical techniques.

Accurate and precise quantification of this analyte is essential for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide provides a comparative overview and detailed protocols for the three most pertinent analytical platforms.

Physicochemical Properties

Understanding the analyte's properties is the cornerstone of method development. Key characteristics are summarized below.[1][2][3]

PropertyValueSource
CAS Number 14939-93-6[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
Melting Point 76°C[1]
Boiling Point 379.7°C at 760 mmHg[1]
Density 1.242 g/cm³[1]
Synonyms 4-(3,4-Ethylenedioxyphenyl)-butyric acid[1]

Strategic Approach to Method Selection

The choice of analytical technique is a critical decision driven by the specific research question. The following diagram outlines a logical approach to selecting the most suitable method based on key experimental requirements such as sensitivity, sample throughput, and the nature of the sample matrix.

G start Define Analytical Goal matrix Complex Matrix? (e.g., Plasma, Urine) start->matrix sensitivity High Sensitivity Required? (e.g., <10 ng/mL) matrix->sensitivity Yes throughput High Throughput Needed? matrix->throughput No lcmsms LC-MS/MS (Gold standard for sensitivity & selectivity) sensitivity->lcmsms Yes gcms GC-MS (Requires derivatization, good for structural confirmation) sensitivity->gcms No hplcuv HPLC-UV (Good for purity, higher concentrations) throughput->hplcuv No throughput->lcmsms Yes

Caption: Decision tree for analytical method selection.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte, thereby enhancing instrument performance and data quality.[4] The polarity of this compound, governed by its carboxylic acid function, dictates the extraction strategy.

Protocol: Liquid-Liquid Extraction (LLE)

LLE is a robust method based on the differential partitioning of the analyte between an aqueous sample and an immiscible organic solvent. The key to extracting a carboxylic acid is pH adjustment.

Principle: By acidifying the aqueous sample to a pH at least 2 units below the analyte's pKa, the carboxylic acid group becomes protonated (COOH), rendering the molecule more nonpolar and favoring its extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[5]

Step-by-Step Protocol:

  • Aliquot: Transfer 1.0 mL of the sample (e.g., plasma, urine) into a 15 mL polypropylene centrifuge tube.

  • Internal Standard (IS): Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound).

  • Acidification: Add 100 µL of 5 M hydrochloric acid (HCl) to acidify the sample to approximately pH 2.[5] Vortex for 10 seconds.

  • Extraction: Add 5.0 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat steps 4-6 on the remaining aqueous layer and pool the organic extracts to maximize recovery.

  • Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a volume (e.g., 200 µL) of the initial mobile phase for LC-based analysis or in the derivatization solvent for GC-MS.

Protocol: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts compared to LLE and is easily automated.[6] A mixed-mode anion-exchange sorbent is ideal for this analyte.

Principle: At a neutral or slightly basic pH, the analyte's carboxylic acid group is deprotonated (COO-), carrying a negative charge. It will be retained by a sorbent with positively charged functional groups (anion-exchange). Interferents are washed away, and the analyte is then eluted by lowering the pH to neutralize its charge.

Step-by-Step Protocol:

  • Condition: Condition a mixed-mode anion-exchange SPE cartridge (e.g., 100 mg, 3 mL) with 2 mL of methanol followed by 2 mL of deionized water.

  • Load: Mix 1.0 mL of the sample with 1.0 mL of a loading buffer (e.g., 50 mM ammonium acetate, pH 7.0). Load the diluted sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 2 mL of deionized water to remove salts, followed by 2 mL of methanol to remove nonpolar interferences.

  • Elute: Elute the analyte by applying 2 mL of an elution solvent containing a strong acid (e.g., 2% formic acid in methanol). This neutralizes the analyte, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 9).

G cluster_0 Liquid-Liquid Extraction (LLE) Workflow sample 1. Sample + IS acidify 2. Acidify (pH < 2) sample->acidify extract 3. Add Organic Solvent & Vortex acidify->extract centrifuge 4. Centrifuge extract->centrifuge collect 5. Collect Organic Layer centrifuge->collect evap 6. Evaporate collect->evap recon 7. Reconstitute evap->recon

Sources

Application Note: A Validated High-Performance LC-MS/MS Method for the Quantitative Analysis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid in human plasma. The methodology employs a simple and efficient solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and stability over the analytical range.[1][2][3] This protocol is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

This compound is a benzodioxan derivative.[4] The benzodioxin moiety is a structural feature present in various pharmacologically active compounds, making it and its metabolites relevant in drug discovery and metabolism studies.[5] Accurate quantification of such molecules in complex biological matrices like plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) assessments. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[6]

The carboxylic acid functional group on the target analyte makes it amenable to analysis by reverse-phase chromatography with detection in negative ESI mode. The challenge in bioanalysis lies in developing a method that effectively removes matrix interferences while ensuring high recovery of the analyte. This note provides a comprehensive, field-tested protocol that addresses these challenges, offering a self-validating system for reliable quantification.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Chemical Name This compoundPubChem[4]
CAS Number 14939-93-6PubChem[4]
Molecular Formula C₁₂H₁₄O₄PubChem[4]
Molecular Weight 222.24 g/mol PubChem[4]
Monoisotopic Mass 222.0892 DaPubChem[4]
Structure Chemical StructurePubChem[4]

Experimental Methodology

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): this compound-¹³C₄ (or a suitable structural analog like 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Reagents: Formic acid (≥98%), Ammonium hydroxide (ACS grade)

  • Biological Matrix: Pooled human plasma (K₂EDTA)

  • SPE Cartridges: Mixed-Mode Anion Exchange (MAX) SPE cartridges (e.g., Waters Oasis MAX, 30 mg, 1 mL)

Instrumentation
  • LC System: Shimadzu Nexera X2 or Waters ACQUITY UPLC H-Class PLUS System

  • MS System: SCIEX Triple Quad™ 6500+ or Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

Detailed Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and Internal Standard (IS) in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary analyte stock with 50:50 ACN:Water to prepare working solutions for calibration curve (CC) standards.

  • Spiking: Spike the appropriate working solutions into blank human plasma to create CC standards (typically 8 non-zero levels) and Quality Control (QC) samples (at a minimum of four levels: LLOQ, Low, Mid, and High).

  • IS Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 ACN:Water. This solution is added to all samples (except blanks) during sample preparation.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: An SPE protocol using a mixed-mode anion exchange sorbent is chosen. This leverages both hydrophobic interaction (from the polymer backbone) and ionic interaction (from the quaternary amine). The butanoic acid moiety will be negatively charged at neutral or high pH, allowing it to bind ionically to the sorbent, providing a highly selective extraction and resulting in a cleaner final extract compared to simple protein precipitation.

  • Pre-treatment: Thaw plasma samples to room temperature. To a 100 µL aliquot of plasma (CC, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify the sample, ensuring the analyte is in its neutral form for binding to the reverse-phase component of the sorbent.

  • SPE Cartridge Conditioning: Condition the MAX SPE plate wells sequentially with 1 mL of MeOH followed by 1 mL of water. Do not allow the wells to go dry.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a rate of ~1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 5% ammonium hydroxide in water. This wash removes neutral and acidic interferences.

    • Wash 2: Add 1 mL of MeOH. This wash removes hydrophobic, non-ionic interferences.

  • Elution: Elute the analyte and IS by adding 500 µL of 2% formic acid in ACN. The formic acid protonates the quaternary amine on the sorbent and the analyte's carboxyl group, disrupting the ionic bond and allowing for elution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (95:5 Water:ACN with 0.1% Formic Acid).

LC-MS/MS Method Protocol

Rationale: Reverse-phase chromatography is ideal for retaining and separating mid-polarity molecules like the target analyte. A fast gradient minimizes run time for high-throughput analysis. The use of formic acid in the mobile phase serves two purposes: it ensures the carboxylic acid is protonated (neutral), leading to better retention and peak shape on the C18 column, and it provides a source of protons to facilitate ionization in the MS source, although we are detecting in negative mode where the deprotonation is key.[6][7]

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4.0 minutes

Table 2: LC Gradient Program

Time (min)%A%B
0.00955
0.50955
2.50595
3.00595
3.10955
4.00955

Table 3: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage -4500 V
CAD Gas Medium (9 psi)

Rationale for MRM Transitions: In negative ESI, the analyte will readily lose a proton from the carboxylic acid group to form the precursor ion [M-H]⁻ at m/z 221.1. Collision-induced dissociation (CID) will likely result in characteristic fragments. The most probable and stable product ion would arise from the loss of CO₂ (44 Da), resulting in a fragment at m/z 177.1. A secondary transition could involve cleavage of the butanoic acid side chain.

Table 4: Optimized MRM Transitions

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q2) [m/z]DP (V)CE (eV)CXP (V)
Analyte (Quantifier) 221.1177.1 (loss of CO₂)-60-22-10
Analyte (Qualifier) 221.1133.1 (cleavage)-60-35-12
IS (¹³C₄) 225.1181.1-60-22-10

DP: Declustering Potential; CE: Collision Energy; CXP: Collision Cell Exit Potential.

Method Validation

The method was validated following the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is adopted by both the FDA and EMA.[1][3] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.

Validation Protocol Steps
  • Selectivity: Analyze six different blank plasma lots to ensure no endogenous interferences co-elute with the analyte or IS.

  • Linearity: Construct an 8-point calibration curve in plasma over the desired concentration range (e.g., 0.5 - 500 ng/mL). Analyze in triplicate. The curve is assessed using a weighted (1/x²) linear regression.

  • Accuracy & Precision: Analyze QC samples (LLOQ, L, M, H) in six replicates on three separate days (n=18). Intra-day and inter-day precision (%CV) and accuracy (%Bias) are calculated.

  • Matrix Effect: Evaluate the ion suppression or enhancement from matrix components by comparing the peak area of the analyte in post-extraction spiked samples to that of a neat solution. This should be tested in at least six different plasma lots.

  • Recovery: Compare the analyte peak area from pre-extraction spiked samples to that of post-extraction spiked samples to determine the efficiency of the SPE process.

  • Stability: Assess analyte stability under various conditions:

    • Bench-top: QC samples left at room temperature for a defined period (e.g., 6 hours).

    • Freeze-Thaw: QC samples subjected to at least three freeze-thaw cycles.

    • Long-term: QC samples stored at -80°C for an extended period (e.g., 30 days).

    • Post-preparative: Reconstituted samples stored in the autosampler for a defined period (e.g., 24 hours).

Summary of Acceptance Criteria

Table 5: Validation Performance and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Standards Within ±15% of nominal (±20% for LLOQ)
Accuracy (%Bias) Within ±15% of nominal (±20% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Factor (IS-Normalized) CV ≤ 15% across lots
Recovery Consistent, precise, and reproducible
Stability Mean concentration within ±15% of nominal

Source: Based on FDA and EMA Bioanalytical Method Validation Guidelines.[2][8]

Visual Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data acquisition.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis sample Plasma Sample (100 µL) add_is Add Internal Standard sample->add_is acidify Acidify (4% H₃PO₄) add_is->acidify load Load Sample acidify->load condition Condition Plate (MeOH -> H₂O) condition->load wash1 Wash 1 (5% NH₄OH) load->wash1 wash2 Wash 2 (MeOH) wash1->wash2 elute Elute (2% FA in ACN) wash2->elute dry_recon Evaporate & Reconstitute elute->dry_recon lc_inject Inject into UPLC System dry_recon->lc_inject Transfer to Vial ms_detect Detect by Tandem MS (ESI-, MRM Mode) lc_inject->ms_detect data_proc Data Processing (Integration & Regression) ms_detect->data_proc

Caption: Overall workflow for the LC-MS/MS analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative determination of this compound in human plasma. The use of mixed-mode solid-phase extraction ensures a clean sample extract, minimizing matrix effects and maximizing recovery. The method meets the stringent validation criteria set forth by major regulatory agencies, making it suitable for use in regulated bioanalytical laboratories supporting drug development and clinical research programs.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Chen, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]

  • PubChem. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. [Link]

  • Waters Corporation. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • Fisher Scientific. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%, Thermo Scientific. [Link]

  • Phenomenex. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. [Link]

  • Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. PubMed. [Link]

  • American Elements. Benzodioxans. [Link]

Sources

Application Notes & Protocols: Investigating the Biological Activity of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the biological activity of the novel compound, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid. Given the limited direct literature on this specific molecule, this guide is structured to empower researchers to explore its potential therapeutic applications by leveraging knowledge of its structural components: the 1,4-benzodioxane core and the butanoic acid side chain.

Introduction and Scientific Rationale

This compound is a unique chemical entity that merges two pharmacologically significant moieties.[1] The 1,4-benzodioxane ring is a scaffold found in numerous biologically active compounds, including antihypertensives and agents with alpha-adrenergic blocking activity. Derivatives of 1,4-benzodioxane have also been explored as lipid peroxidation inhibitors and for their potential as calcium channel blockers.[2]

The butanoic acid (butyric acid) side chain is a short-chain fatty acid (SCFA) with well-documented biological roles. Butyric acid and its derivatives are known to be key players in maintaining gut health and have been investigated for their therapeutic potential in colorectal cancer and hemoglobinopathies.[3][4][5] A primary mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that can induce cell differentiation and apoptosis.[3]

The conjugation of these two moieties suggests several plausible hypotheses for the biological activity of this compound, including:

  • Anticancer Activity: Potentially through HDAC inhibition contributed by the butanoic acid chain, with the benzodioxane group influencing cell permeability, target specificity, or synergistic effects.

  • Cardiovascular Effects: The benzodioxane core may impart effects on blood pressure or lipid metabolism.

  • Metabolic Disease Modulation: Benzodioxol derivatives have been investigated as antidiabetic agents, suggesting a potential role in metabolic regulation.[6][7]

This guide will provide detailed protocols to systematically investigate these potential activities.

Preliminary Characterization and Physicochemical Properties

A foundational step in any biological investigation is the thorough characterization of the compound.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄PubChem
Molecular Weight 222.24 g/mol [1]
CAS Number 14939-93-6[1]
Melting Point 76°CAlfa Chemistry
Boiling Point 379.7°C at 760mmHgAlfa Chemistry
Density 1.242 g/cm³Alfa Chemistry

Investigating Anticancer Activity: A Focus on HDAC Inhibition

The presence of the butanoic acid moiety strongly suggests a potential for histone deacetylase (HDAC) inhibition. The following workflow outlines the steps to investigate this hypothesis.

anticancer_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cell_viability Cell Viability Assays (MTT, MTS) hdac_activity HDAC Activity Assay (Fluorometric) cell_viability->hdac_activity Determine IC50 western_blot Western Blot for Acetylated Histones hdac_activity->western_blot Confirm Cellular Target Engagement apoptosis_assay Apoptosis Assay (Flow Cytometry) western_blot->apoptosis_assay Assess Downstream Effects xenograft_model Colorectal Cancer Xenograft Model apoptosis_assay->xenograft_model Transition to In Vivo toxicity_study Preliminary Toxicity and PK/PD Studies xenograft_model->toxicity_study Inform Dosing

Caption: Workflow for investigating the anticancer properties of the target compound.

Protocol 3.1: In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Human colorectal carcinoma cell lines (e.g., HCT116, HT-29)

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Normal human cell line (e.g., HEK293T) for selectivity assessment

  • MTT or MTS reagent

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in a complete medium. The final concentrations should range from low micromolar to millimolar to establish a dose-response curve.

  • Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3.2: HDAC Inhibition Assay

Objective: To directly measure the inhibitory effect of the compound on histone deacetylase activity.

Materials:

  • Fluorometric HDAC Activity Assay Kit (commercially available)

  • HeLa nuclear extract (as a source of HDACs) or purified HDAC isoforms

  • Test compound and a known HDAC inhibitor (e.g., Trichostatin A)

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well black plate, add the HDAC substrate, assay buffer, and either the test compound, positive control, or vehicle control.

  • Initiate the reaction by adding the HeLa nuclear extract or purified HDAC enzyme.

  • Incubate at 37°C for the time specified in the kit's protocol.

  • Add the developer solution to stop the reaction and generate a fluorescent signal.

  • Measure the fluorescence on a microplate reader.

  • Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.

Protocol 3.3: Western Blot for Histone Acetylation

Objective: To confirm cellular target engagement by assessing the level of histone acetylation in treated cells.

Materials:

  • HCT116 or other sensitive cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-GAPDH (loading control)

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Treat cells with the test compound at concentrations around its IC₅₀ value for 12-24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in acetylated histones relative to the total histone and loading control indicates HDAC inhibition.

Exploring Cardiovascular and Metabolic Effects

The benzodioxane moiety suggests potential cardiovascular and metabolic activities. The following protocols can be used for an initial assessment.

Protocol 4.1: In Vitro α-Amylase Inhibition Assay

Objective: To screen for potential antidiabetic activity by assessing the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[6][7]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1%)

  • Dinitrosalicylic acid (DNS) reagent

  • Acarbose (positive control)

  • Test compound

Procedure:

  • Pre-incubate the test compound or acarbose with the α-amylase solution in a buffer (e.g., phosphate buffer, pH 6.9) for 10 minutes at 37°C.

  • Add the starch solution to start the reaction and incubate for 20 minutes at 37°C.

  • Stop the reaction by adding the DNS reagent.

  • Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

  • After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 4.2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

Objective: To evaluate the effect of the compound on glucose metabolism in vivo.[8]

Animals:

  • Male C57BL/6 mice or Sprague-Dawley rats, fasted overnight.

Procedure:

  • Administer the test compound or vehicle control orally (p.o.). A common dose for initial screening is 10-50 mg/kg.

  • After 30-60 minutes, administer a glucose solution (2 g/kg) orally.

  • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels using a glucometer.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC). A significant reduction in the AUC compared to the vehicle control suggests improved glucose tolerance.

metabolic_pathway cluster_carbohydrate Carbohydrate Digestion cluster_absorption Intestinal Absorption Starch Starch alpha_Amylase α-Amylase Starch->alpha_Amylase Glucose Glucose Intestine Intestinal Lumen Glucose->Intestine alpha_Amylase->Glucose Bloodstream Bloodstream Intestine->Bloodstream Compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl) butanoic acid Compound->alpha_Amylase Inhibition?

Caption: Potential mechanism of action in metabolic regulation via α-amylase inhibition.

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of the biological activity of this compound. Positive results in these assays would warrant further investigation, including:

  • Mechanism of Action Studies: Deeper investigation into the specific HDAC isoforms inhibited or the precise molecular targets in metabolic pathways.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are crucial for any compound with therapeutic potential.[9][10]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency and selectivity.[2][11][12]

This structured approach will enable researchers to efficiently and effectively elucidate the biological functions and therapeutic potential of this novel compound.

References

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | C12H14O4 | CID 2775720. Available from: [Link]

  • ResearchGate. Biological activities of some butanoic acids. Available from: [Link]

  • Pouillart, P. R. (1998). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Life sciences, 63(20), 1739–1760. Available from: [Link]

  • Dalvie, D. K. (2012). In Vivo Experimental Models for Studying Drug Biotransformation. Methods in molecular biology (Clifton, N.J.), 889, 139–153. Available from: [Link]

  • Hirai, S., Takahashi, N., Goto, T., Lin, S., Uemura, T., Yu, R., & Kawada, T. (2011). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of analytical methods in chemistry, 2012, 328014. Available from: [Link]

  • Delyagina, M. S., Pyanova, L. G., Gerunova, L. K., & Nepsha, O. S. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 603–612. Available from: [Link]

  • Al-Saraier, A., Al-Ostath, S., Zabin, S. A., Taha, M. O., Al-Qirim, T., Sawafta, A., ... & Shahwan, M. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. Available from: [Link]

  • Khan, M. F., Chigurupati, S., Al-Dhfyan, A., Al-Shehri, S., Al-Qahtani, M. A., & Perveen, S. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 54(3). Available from: [Link]

  • Rival, Y., Grassy, G., Michel, G., & G. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of medicinal chemistry, 44(23), 3904–3914. Available from: [Link]

  • ResearchGate. Pharmacological Evaluation and Synthesis ofNewSulfonamides Derivatives Based on 1,4-Benzodioxane. Available from: [Link]

  • Al-Saraier, A., Al-Ostath, S., Zabin, S. A., Taha, M. O., Al-Qirim, T., Sawafta, A., ... & Shahwan, M. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. Available from: [Link]

  • da Silva, G. N., de Oliveira, D. B., de Oliveira, G. A., & de Albuquerque, S. (2021). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Molecules (Basel, Switzerland), 26(18), 5650. Available from: [Link]

  • Islam, M. D., Kumar, S., Chowdhury, T. A., Sarker, M. Z., Nishino, H., Haque, M. A., & Rahman, M. M. (2021). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Journal of Bangladesh Academy of Sciences, 45(1), 37–47. Available from: [Link]

  • Proudfit, H. K., & Williams, M. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. European journal of pharmacology, 229(2-3), 227–234. Available from: [Link]

  • Buzard, D. J., Han, S., Thoresen, L. H., Moody, J., Lopez, L., Kawasaki, A., ... & Jones, R. M. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013–6018. Available from: [Link]

  • Wawrzyńczak, A., & Obniska, J. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules (Basel, Switzerland), 26(16), 4967. Available from: [Link]

  • Davies, J., & Evans, R. H. (1989). Baclofen antagonism by 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid in the cat spinal cord. Neuroscience letters, 100(1-3), 292–296. Available from: [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. Available from: [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical research, 27(9), 1772–1787. Available from: [Link]

  • PubChem. Butanoic acid, 4-(benzoylamino)- | C11H13NO3 | CID 37118. Available from: [Link]

  • de Souza, J. V., Cechinel-Zanchett, C. C., de Souza, C. T., & de Campos, A. M. (2024). A-series agent A-234: initial in vitro and in vivo characterization. Archives of toxicology, 98(3), 915–927. Available from: [Link]

  • Ahmad, A., Al-Hadeethi, M. H., Al-Malki, A. S., Al-Ghamdi, S. S., Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2024). In vivo and computational investigation of butin against alloxan-induced diabetes via biochemical, histopathological, and molecular interactions. Informatics in medicine unlocked, 51, 101344. Available from: [Link]

  • Shulgina, E. S., Stavrianidi, A. N., Rodina, A. V., Zueva, I. V., Vorobyeva, V. V., & Spasov, A. A. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules (Basel, Switzerland), 28(12), 4642. Available from: [Link]

  • PubChem. Y 3506 | C20H24N2O7S | CID 6444345. Available from: [Link]

Sources

"4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid" in metabolic studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Metabolic Evaluation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The absorption, distribution, metabolism, and excretion (ADME) profile dictates a molecule's pharmacokinetic properties, influencing its efficacy, safety, and dosing regimen.[1] This guide provides a detailed framework for the metabolic investigation of This compound (henceforth referred to as "the compound"). While specific metabolic data for this molecule is not extensively published, its structure—featuring a benzodioxin core and a butanoic acid side chain—allows for the prediction of metabolic pathways based on well-established biochemical transformations.[2][3]

This document serves as a technical resource for researchers, outlining a phased approach from initial in vitro stability screening to in vivo pharmacokinetic characterization. The protocols herein are built upon industry-standard methodologies designed to generate robust and interpretable data, empowering informed decision-making in preclinical development.[4][5]

Compound Properties:

  • Molecular Formula: C₁₂H₁₄O₄[6]

  • Molecular Weight: 222.24 g/mol [6]

  • CAS Number: 14939-93-6[6]

Part 1: Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is primarily determined by its functional groups. For this compound, metabolism is anticipated to proceed via Phase I and Phase II reactions.

  • Phase I Metabolism (Functionalization): These reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. Potential Phase I pathways for this compound include:

    • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the benzodioxin ring.

    • Aliphatic Hydroxylation: Oxidation at various positions along the butanoic acid side chain.

    • Beta-Oxidation: Shortening of the butanoic acid side chain, a common pathway for carboxylic acids.

  • Phase II Metabolism (Conjugation): These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing water solubility and facilitating excretion.

    • Glucuronidation: The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. This is a major clearance pathway for many acidic drugs.

    • Sulfation: Hydroxyl groups introduced during Phase I can be conjugated with sulfate by sulfotransferases (SULTs).

The following diagram illustrates these predicted biotransformation routes.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Aromatic_OH Aromatic Hydroxylation (CYP450s) Parent->Aromatic_OH Aliphatic_OH Aliphatic Hydroxylation (CYP450s) Parent->Aliphatic_OH Beta_Ox Beta-Oxidation Product Parent->Beta_Ox Glucuronide Acyl Glucuronide (UGTs) Parent->Glucuronide Direct Conjugation Sulfate_Conj Sulfate Conjugate (SULTs) Aromatic_OH->Sulfate_Conj Glucuronide_OH Hydroxy-Glucuronide (UGTs) Aromatic_OH->Glucuronide_OH Aliphatic_OH->Glucuronide_OH

Caption: Predicted metabolic pathways for the compound.

Part 2: Application Notes - A Phased Investigative Approach

A tiered strategy is recommended to efficiently characterize the compound's metabolic profile.

Tier 1: In Vitro Metabolic Stability Assessment

The initial step is to determine the compound's susceptibility to metabolism. This provides a quantitative measure of its metabolic liability, known as intrinsic clearance (CLint), which is crucial for ranking compounds and predicting in vivo behavior.[7][8]

  • Causality Behind Experimental Choice: Hepatocytes are considered the "gold standard" in vitro tool because they contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more complete and physiologically relevant system than subcellular fractions like microsomes.[4][8] Using cryopreserved hepatocytes from various species (e.g., human, rat, dog) allows for an early assessment of interspecies differences in metabolism.[9]

Tier 2: Metabolite Identification (MetID)

Once stability is established, the next critical step is to identify the structures of the metabolites formed.

  • Causality Behind Experimental Choice: Metabolite identification is essential for several reasons: it helps elucidate clearance pathways, determines if metabolites contribute to the pharmacological activity, and, most importantly, identifies any potentially reactive or toxic metabolites.[1][10] High-resolution liquid chromatography-mass spectrometry (LC-MS) is the technology of choice due to its exceptional sensitivity and ability to provide accurate mass measurements, which are critical for structure elucidation.[11][12] Samples from the Tier 1 stability assay are typically used for this analysis.

Tier 3: In Vivo Pharmacokinetic (PK) Studies

The final step is to evaluate the compound's behavior in a whole-animal model. This integrates all ADME processes and provides the most relevant data for predicting human pharmacokinetics.[13][14]

  • Causality Behind Experimental Choice: In vivo studies are necessary to understand how factors like absorption, distribution, and first-pass metabolism influence the compound's bioavailability and overall exposure.[15] Administering the compound via both intravenous (IV) and oral (PO) routes allows for the calculation of key parameters like absolute bioavailability, clearance, volume of distribution, and half-life.[15]

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Suspended Human Hepatocytes

This protocol describes a standard method to determine the rate of metabolism in a suspension of cryopreserved hepatocytes.[4][9]

Workflow Diagram: In Vitro Hepatocyte Stability Assay

G start Start thaw Thaw Cryopreserved Hepatocytes start->thaw wash Wash & Resuspend Cells in Incubation Medium thaw->wash count Determine Cell Viability & Density wash->count pre_warm Pre-warm Cells & Compound at 37°C count->pre_warm prepare_compound Prepare 1 µM Compound Working Solution prepare_compound->pre_warm incubate Initiate Reaction: Combine Cells & Compound pre_warm->incubate sampling Sample at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sampling terminate Terminate Reaction: Add Sample to Cold Acetonitrile + Internal Standard sampling->terminate process Centrifuge to Pellet Debris terminate->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End analyze->end

Caption: Workflow for the in vitro hepatocyte stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare incubation medium (e.g., Williams' Medium E with supplements) and warm to 37°C.[4]

    • Prepare a 1 mM stock solution of the compound in DMSO.

    • Prepare a termination solution of cold (4°C) acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[16]

    • Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells and remove cryopreservation medium.

    • Resuspend the cell pellet in fresh incubation medium to a final density of 1 x 10⁶ viable cells/mL.[4] Determine viability using a method like trypan blue exclusion.

  • Incubation:

    • In a 12- or 24-well plate, add 0.5 mL of the hepatocyte suspension to designated wells.[4]

    • Include a negative control with heat-inactivated hepatocytes to assess non-enzymatic degradation.[4]

    • Pre-incubate the plate at 37°C on an orbital shaker for 5-10 minutes.[4]

    • Prepare the final compound working solution (e.g., 2 µM in incubation medium). Add 0.5 mL of this solution to the wells containing hepatocytes to initiate the reaction (final compound concentration: 1 µM; final cell density: 0.5 x 10⁶ cells/mL). The final DMSO concentration should be ≤ 0.1%.[4]

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each well.[4]

    • Immediately add the aliquot to a microplate well or tube containing 100-150 µL of the cold acetonitrile/internal standard solution to stop the reaction and precipitate proteins.[8]

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 3000 x g for 10 min) to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.

Protocol 2: Data Analysis and Intrinsic Clearance Calculation

1. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[8][17] Modern triple-quadrupole mass spectrometers in Multiple Reaction Monitoring (MRM) mode provide excellent sensitivity and selectivity.[11]

2. Data Interpretation:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[7]

  • Calculate the in vitro intrinsic clearance (CLint, in vitro) using the formula:[4] CLint (µL/min/10⁶ cells) = (0.693 / t₁/₂) * (Incubation Volume (µL) / Number of cells (in millions))

Example Data Presentation:

Time (min)% Compound Remainingln(% Remaining)
01004.61
5884.48
15704.25
30453.81
60223.09
12051.61
Result t₁/₂ = 31.5 min CLint = 44.0 µL/min/10⁶ cells
Protocol 3: General Workflow for an In Vivo Pharmacokinetic Study

This protocol provides a high-level overview for a preliminary PK study in rats, a common preclinical species.[18]

Workflow Diagram: In Vivo Pharmacokinetic Study

G start Start acclimate Acclimatize Animals (e.g., Sprague-Dawley Rats) start->acclimate grouping Divide into Groups (e.g., IV and PO) acclimate->grouping dose_prep Prepare Dosing Formulations (IV: Solubilized, PO: Suspension/Solution) grouping->dose_prep dosing Administer Compound (e.g., 1 mg/kg IV, 5 mg/kg PO) dose_prep->dosing sampling Collect Blood Samples via Cannula at Predetermined Times dosing->sampling plasma_prep Process Blood to Plasma (Centrifugation) sampling->plasma_prep storage Store Plasma at -80°C plasma_prep->storage bioanalysis Quantify Compound in Plasma using LC-MS/MS storage->bioanalysis pk_analysis Perform Pharmacokinetic Analysis (Calculate AUC, CL, t½, F%) bioanalysis->pk_analysis end End pk_analysis->end

Caption: General workflow for a rodent in vivo PK study.

Step-by-Step Methodology:

  • Study Design and Preparation:

    • Use young adult male rats (e.g., Sprague-Dawley). Animals should be cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

    • Divide animals into at least two groups: Intravenous (IV) and Oral (PO).[15]

    • Prepare a suitable formulation for each route. An IV formulation must be a clear, sterile solution, while a PO formulation can be a solution or suspension.[18]

  • Dosing and Sample Collection:

    • Administer a single bolus dose to each animal (e.g., 1 mg/kg for IV, 5-10 mg/kg for PO).

    • Collect blood samples (approx. 100-150 µL) at specified time points. A typical schedule might be:

      • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Analysis:

    • Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.

    • Key parameters to determine include: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vss), Half-life (t₁/₂), and Oral Bioavailability (F%).[15]

References

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Vertex AI Search.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks.
  • Metabolite Identific
  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis.
  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). Corning.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • LC/MS Applications in Drug Development. BioAgilytix Labs.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
  • Hep
  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. U.S.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Metabolism and Pharmacokinetic Studies. U.S.
  • Expert In Vivo Pharmacology Services for Drug Development. Labcorp.
  • In vivo PK / Pharmacokinetic Studies.
  • In Vivo Metabolism and Pharmacokinetics of Anordrin: A Technical Guide. Benchchem.
  • Application Notes and Protocols for Studying the Metabolism of 4-(2,3-dihydroxyphenyl)butanoic acid. Benchchem.
  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
  • CAS 14939-93-6 this compound. Alfa Chemistry.

Sources

Application Notes and Protocols for Investigating the Mechanism of Action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the elucidation of the mechanism of action of the novel chemical entity, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid. As the biological activity of this compound is not yet characterized in publicly available literature, this document presents a systematic, hypothesis-driven approach to its pharmacological investigation. We will leverage the known activities of its core chemical moieties—the 1,4-benzodioxane ring and the butanoic acid side chain—to propose plausible biological targets and pathways. Detailed, field-proven protocols for initial phenotypic screening, target identification, and validation are provided to guide researchers in their discovery efforts.

Introduction and Rationale

This compound is a small molecule of synthetic origin, the biological properties of which remain largely unexplored. Its structure, featuring a 1,4-benzodioxane scaffold linked to a butanoic acid tail, suggests potential interactions with a range of biological targets. The 1,4-benzodioxane nucleus is a privileged scaffold in medicinal chemistry, found in compounds targeting adrenergic and serotonergic receptors, as well as in agents with anti-inflammatory and anticancer properties.[1][2][3] The butanoic acid (butyric acid) moiety is a short-chain fatty acid known to play roles in gut health and as a histone deacetylase (HDAC) inhibitor, which has implications for cancer therapy and neurological disorders.[4][5][6]

Given the absence of direct studies on this specific molecule, a logical and efficient investigation into its mechanism of action is warranted. This guide is structured to provide a clear experimental path, from broad phenotypic observations to specific molecular target identification and validation.

Hypothesized Mechanisms of Action

Based on the compound's structural components, we can formulate several primary hypotheses for its biological activity. These hypotheses will form the basis of our initial screening cascade.

  • Hypothesis 1: Anti-inflammatory Activity. Many 1,4-benzodioxine derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[2][7]

  • Hypothesis 2: Histone Deacetylase (HDAC) Inhibition. The butanoic acid side chain is structurally similar to butyric acid, a known HDAC inhibitor.[4] HDAC inhibition can lead to changes in gene expression, inducing cell cycle arrest, differentiation, or apoptosis, making it a target for oncology.[6][8]

  • Hypothesis 3: Neurological Activity. The benzodioxane framework is a key component of antagonists for α1-adrenoceptors and agonists for 5-HT1A receptors, suggesting potential applications in neurological or psychiatric conditions.[1][9]

  • Hypothesis 4: Anticancer Activity. Both the benzodioxane scaffold and butyric acid derivatives have been independently associated with anticancer properties, suggesting a potential synergistic effect.[3][8][10]

Phase 1: Initial Phenotypic Screening

The first step is to determine if the compound elicits any biological response in cellular models relevant to our hypotheses.

General Cytotoxicity Assessment

It is crucial to first establish the compound's cytotoxic profile to determine appropriate concentration ranges for subsequent, more specific assays.

Protocol 1: MTT Assay for Cell Viability

  • Cell Plating: Seed cells from relevant cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Cytotoxicity Data

Cell LineCompound IC50 (µM)
PC-315.2
MCF-728.5
HEK293> 100

This table presents example data for illustrative purposes.

Hypothesis-Driven Secondary Screening

Based on the cytotoxicity data, select non-toxic concentrations to screen for specific biological activities.

  • For Anti-inflammatory Activity: Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) and measure the production of nitric oxide (Griess assay) or pro-inflammatory cytokines like TNF-α and IL-6 (ELISA).

  • For HDAC Inhibition: Utilize a commercially available HDAC activity assay kit, which measures the deacetylation of a fluorogenic substrate in the presence of the compound and a nuclear extract containing HDAC enzymes.

  • For Neurological Activity: Employ radioligand binding assays for key adrenergic (e.g., α1A, α1B, α1D) and serotonergic (e.g., 5-HT1A) receptors to assess the compound's binding affinity.[1]

Phase 2: Target Identification and Validation

If the phenotypic screens yield positive results, the next phase is to identify the specific molecular target(s).

Unbiased Target Identification

Protocol 2: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This protocol aims to isolate proteins from a cell lysate that physically interact with the compound.[11][12]

  • Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to activated agarose beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Grow a large culture of a responsive cell line (identified in Phase 1) and prepare a native protein lysate.

  • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads using a high-salt buffer, a pH change, or a denaturing agent.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads with those from the control beads. Proteins uniquely present or significantly enriched in the experimental sample are considered potential binding partners.

G

Caption: Hypothesized pathway for HDAC inhibition.

Conclusion

The investigation into the mechanism of action of this compound presents an exciting opportunity for novel therapeutic discovery. While its specific biological role is currently undefined, its chemical structure provides a strong foundation for hypothesis-driven research. By following the systematic approach outlined in these application notes—from broad phenotypic screening to specific target identification and validation—researchers can efficiently and rigorously elucidate the compound's mechanism of action, paving the way for its potential development as a therapeutic agent.

References

  • Creative Biolabs. 1,3-Benzodioxole derivatives and their biological activities. Available from: [Link]

  • Pigini, M., et al. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 2002. Available from: [Link]

  • Esteve, C., et al. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 2007. Available from: [Link]

  • University College London. Small molecule Translation: from target to adopted product. Available from: [Link]

  • ResearchGate. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Available from: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • Balouiri, M., et al. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC, 2016. Available from: [Link]

  • Perdih, A., et al. Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. PubMed, 2012. Available from: [Link]

  • Trade Science Inc. Chemistry and pharmacology of benzodioxanes. TSI Journals, 2007. Available from: [Link]

  • Le, T., et al. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 2021. Available from: [Link]

  • ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Available from: [Link]

  • Al-Ostoot, F.H., et al. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI, 2023. Available from: [Link]

  • Gerashchenko, B.I., et al. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health, 2024. Available from: [Link]

  • Ahmad, S., et al. Target identification of small molecules: an overview of the current applications in drug discovery. PMC, 2023. Available from: [Link]

  • ACS Publications. The Experimentalist's Guide to Machine Learning for Small Molecule Design. Available from: [Link]

  • MDPI. The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer's Disease. Available from: [Link]

  • AIR Unimi. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Available from: [Link]

  • Perrin, P., et al. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed, 2011. Available from: [Link]

  • PubMed Central. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Available from: [Link]

  • Rephaeli, A., et al. Derivatives of butyric acid as potential anti-neoplastic agents. PubMed, 1986. Available from: [Link]

  • Princeton University. A High Throughput Assay for the Repurposing and Development of Drug Compounds as Novel Antibiotics. Available from: [Link]

  • Extrapolate. Butyric Acid Derivatives: Paving the Path for New Health Discoveries. Available from: [Link]

  • ResearchGate. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Available from: [Link]

Sources

Application Notes and Protocols for the In Vitro Investigation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzodioxane Derivative

The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS No. 14939-93-6) represents a unique chemical entity at the intersection of two moieties with known biological relevance.[1][2][3] The core structure features a 2,3-dihydro-1,4-benzodioxin ring, a versatile scaffold found in numerous pharmacologically active compounds. Derivatives of this ring system have been reported to exhibit a wide range of activities, including antihypertensive, anti-inflammatory, and cytotoxic effects, and can act as antagonists for various receptors. The butanoic acid side chain, a short-chain fatty acid, is also of biological interest, known to play roles in cellular metabolism and signaling.

Given the absence of extensive biological data for this specific molecule, these application notes provide a comprehensive framework for its initial characterization in a cell culture setting. This document will guide researchers through the essential steps of compound preparation, cytotoxicity assessment, and a tiered screening approach to elucidate its potential biological activities. The protocols provided herein are designed to be a robust starting point for investigating the effects of this compound on various cellular processes.

PART 1: Compound Handling and Preparation for Cell Culture

The successful use of any novel compound in cell culture hinges on its proper preparation and solubilization. The following section details the necessary precautions and a step-by-step protocol for preparing stock solutions of this compound.

Safety Precautions

Before handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Based on available information, the compound should be handled with standard laboratory precautions. It is classified as an irritant, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.

Solubility Testing and Stock Solution Preparation

The solubility of a compound is a critical parameter for its use in cell culture. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[4][5]

Protocol 1: Solubility Test and Preparation of a 10 mM Stock Solution

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, conical-bottom microcentrifuge tubes

    • Vortex mixer

    • Water bath or heat block (optional)

  • Procedure:

    • Weigh out a small, precise amount of the compound (e.g., 2.22 mg) into a sterile microcentrifuge tube. The molecular weight of the compound is 222.24 g/mol .[1]

    • To create a 10 mM stock solution, add the appropriate volume of DMSO. For 2.22 mg, this would be 1 mL of DMSO.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particulate matter. If the compound is not fully dissolved, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be attempted, followed by further vortexing.

    • If the compound remains insoluble at 10 mM, a lower concentration stock solution (e.g., 1 mM) should be prepared.

    • Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.

PART 2: Determining the Cytotoxicity Profile

Before investigating the biological activity of a compound, it is essential to determine its cytotoxic profile to identify a suitable concentration range for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle of the MTT Assay

The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Experimental Protocol: MTT Cytotoxicity Assay

Protocol 2: Determining the IC50 of this compound

  • Cell Seeding:

    • Seed a chosen cell line (e.g., HeLa, A549, or a cell line relevant to the predicted activity) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM stock solution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the compound.

    • Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Analysis:

    • Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

ParameterDescription
Cell Line Dependent on the research question (e.g., cancer cell line for cytotoxicity screening).
Seeding Density Optimized for logarithmic growth during the assay period.
Compound Concentrations A wide range to capture the full dose-response curve.
Incubation Time Typically 24-72 hours, depending on the cell cycle length and expected mechanism of action.
Controls Vehicle (DMSO), untreated, and positive (e.g., a known cytotoxic agent).

PART 3: A Tiered Approach to Screening for Biological Activity

Once a non-toxic concentration range has been established, a tiered screening approach can be employed to investigate the potential biological activities of this compound.

Tier 1: Primary Screening for General Cellular Effects

The initial screening should focus on broad cellular processes to identify any significant biological effects.

  • Cell Proliferation Assays: In addition to the MTT assay, methods like direct cell counting (e.g., using a hemocytometer or an automated cell counter) or DNA synthesis assays (e.g., BrdU incorporation) can provide more direct measures of cell proliferation.

  • Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or caspase activity assays (e.g., Caspase-3/7 Glo) can be performed.

Tier 2: Secondary Screening for Mechanistic Insights

Based on the results of the primary screening and the known activities of related benzodioxin compounds, more focused secondary assays can be conducted.

  • Anti-inflammatory Activity: If the compound shows cytostatic but not cytotoxic effects, its anti-inflammatory potential can be investigated. This can be done by stimulating immune cells (e.g., macrophages) with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of the compound and measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Receptor Binding/Activity Assays: Given that many benzodioxin derivatives interact with adrenergic and serotonin receptors, cell-based reporter assays or radioligand binding assays could be employed if specific receptor interactions are hypothesized.

  • Enzyme Inhibition Assays: The compound can be screened against a panel of relevant enzymes, such as cyclooxygenases (COX-1/COX-2) if anti-inflammatory effects are suspected, or other enzymes based on structural similarity to known inhibitors.

PART 4: Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental workflow for characterizing this compound.

G cluster_prep Compound Preparation cluster_cyto Cytotoxicity Testing cluster_screen Biological Activity Screening prep1 Weigh Compound prep2 Dissolve in DMSO prep1->prep2 prep3 Create 10 mM Stock prep2->prep3 prep4 Aliquot and Store at -20°C prep3->prep4 cyto2 Treat with Serial Dilutions prep4->cyto2 Use Stock Solution cyto1 Seed Cells in 96-well Plate cyto1->cyto2 cyto3 Incubate for 24-72h cyto2->cyto3 cyto4 Perform MTT Assay cyto3->cyto4 cyto5 Determine IC50 cyto4->cyto5 screen1 Tier 1: Primary Screening (Proliferation, Apoptosis) cyto5->screen1 Inform Concentration Range screen2 Tier 2: Secondary Screening (Anti-inflammatory, Receptor Binding, Enzyme Inhibition) screen1->screen2

Caption: Overall experimental workflow for the characterization of a novel compound.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening prolif Cell Proliferation Assays (Cell Counting, BrdU) inflam Anti-inflammatory Assays (Cytokine Measurement) prolif->inflam If cytostatic enzyme Enzyme Inhibition Assays (e.g., COX-1/COX-2) prolif->enzyme Based on structural similarity apop Apoptosis Assays (Annexin V/PI, Caspase Activity) receptor Receptor Activity Assays (Reporter Gene, Binding) apop->receptor If specific cell death pathway start Non-toxic Concentrations (from Cytotoxicity Data) start->prolif start->apop

Caption: Tiered screening strategy for biological activity.

Conclusion

This compound is a compound with a chemical structure that suggests potential for interesting biological activities. The lack of existing data necessitates a systematic approach to its characterization. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to begin this investigation. By first establishing the compound's solubility and cytotoxicity profile, and then proceeding with a tiered screening strategy, the scientific community can begin to uncover the biological effects and potential therapeutic applications of this novel molecule.

References

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Wikipedia. (2023). Dimethyl sulfoxide. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%. Retrieved from [Link]

  • BenchChem. (2023). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. Retrieved from [Link]

  • Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

  • ResearchGate. (2020). High throughput physiological micro-models for in vitro pre-clinical drug testing: a review of engineering systems approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • BioSci Publisher. (2024). New Methods for Predicting Drug Molecule Activity Using Deep Learning. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Predicting compound activity from phenotypic profiles and chemical structures. Retrieved from [Link]

  • Oxford Academic. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Retrieved from [Link]

  • PubMed. (2012). Predicting biological activity: computational approach using novel distance based molecular descriptors. Retrieved from [Link]

  • Technology Networks. (2021). New Tool Used To Predict the Biological Activity of Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental workflow for the drug screening used in the study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Recent advances in microfluidics for drug screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Enhancing the Small-Scale Screenable Biological Space beyond Known Chemogenomics Libraries with Gray Chemical Matter—Compounds with Novel Mechanisms from High-Throughput Screening Profiles. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to in vivo studies with "4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid" is provided below.

Foreword: Charting a Course for a Novel Benzodioxin Derivative

The compound this compound is a unique molecule combining a benzodioxin core with a butanoic acid side chain. While direct in vivo studies on this specific chemical entity are not extensively documented in publicly available literature, the structural motifs present in the molecule allow us to formulate a robust hypothesis regarding its potential biological activity. Derivatives of 1,4-benzodioxin are known to possess a range of pharmacological properties, including hypolipidemic and antioxidant effects.[1] The butanoic acid moiety is a short-chain fatty acid, a class of molecules with significant roles in metabolic regulation and gut health.[2]

This guide, therefore, is constructed based on a scientifically informed hypothesis: that This compound acts as a modulator of lipid metabolism and oxidative stress . The protocols herein are designed to rigorously test this hypothesis in a preclinical setting. We will proceed with the assumption that the compound's primary target engagement will lead to measurable changes in plasma lipids and markers of oxidative damage.

Part 1: Mechanistic Hypothesis and Target Engagement

Our central hypothesis is that this compound, hereafter referred to as 'Compound BDA', functions as a dual-action agent:

  • Inhibition of Lipid Peroxidation: The benzodioxin ring is a known scavenger of reactive oxygen species (ROS). We postulate that Compound BDA can mitigate the oxidative modification of low-density lipoproteins (LDL), a key event in the pathogenesis of atherosclerosis.[1]

  • Modulation of Lipid Metabolism: The butanoic acid side chain may influence pathways of lipid synthesis and uptake.

The following diagram illustrates the proposed signaling pathway and mechanism of action for Compound BDA.

G cluster_0 Cellular Environment Oxidative_Stress Increased Oxidative Stress (e.g., high-fat diet) LDL Low-Density Lipoprotein (LDL) Oxidative_Stress->LDL Oxidation Oxidized_LDL Oxidized LDL (oxLDL) LDL->Oxidized_LDL Macrophage Macrophage Oxidized_LDL->Macrophage Uptake Foam_Cell Foam Cell (Atherosclerosis Progression) Macrophage->Foam_Cell Compound_BDA Compound BDA This compound Compound_BDA->Oxidized_LDL Inhibits Oxidation

Caption: Proposed mechanism of action for Compound BDA in preventing LDL oxidation.

Part 2: Preclinical In Vivo Study Design

To investigate the hypolipidemic and antioxidant properties of Compound BDA, a hyperlipidemia animal model is the most appropriate choice. The Apolipoprotein E-deficient (ApoE-/-) mouse on a high-fat diet is a gold-standard model for such studies as it closely mimics human atherosclerosis.

Experimental Workflow

The following diagram outlines the overall experimental workflow.

G Start Start Animal_Acclimatization Animal Acclimatization (ApoE-/- mice, 1 week) Start->Animal_Acclimatization Diet_Induction High-Fat Diet Induction (4 weeks) Animal_Acclimatization->Diet_Induction Group_Allocation Random Group Allocation (n=8-10 per group) Diet_Induction->Group_Allocation Treatment Treatment Phase (8 weeks) Group_Allocation->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Data_Interpretation Data Interpretation & Conclusion Endpoint_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Overall workflow for the in vivo evaluation of Compound BDA.

Detailed Protocol: Evaluation in a Murine Model of Atherosclerosis

1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J background, ApoE knockout (ApoE-/-)

  • Age: 8-10 weeks at the start of the study

  • Supplier: Reputable vendor (e.g., The Jackson Laboratory)

  • Housing: Standard specific-pathogen-free (SPF) conditions, 12-hour light/dark cycle, ad libitum access to food and water.

2. Diet:

  • Acclimatization & Pre-treatment: Standard chow diet.

  • Induction & Study Period: High-fat "Western" diet (e.g., 21% fat by weight, 0.15% cholesterol).

3. Experimental Groups:

  • A minimum of four groups (n=8-10 mice per group) should be established for statistical robustness.

Group IDTreatmentDoseVehicle
Group 1Vehicle Control-0.5% Carboxymethylcellulose (CMC) in water
Group 2Compound BDA (Low Dose)10 mg/kg0.5% CMC in water
Group 3Compound BDA (High Dose)50 mg/kg0.5% CMC in water
Group 4Positive Control (e.g., Atorvastatin)10 mg/kg0.5% CMC in water

4. Dosing and Administration:

  • Formulation: Compound BDA should be suspended in the vehicle (0.5% CMC) daily. Ensure homogeneity by vortexing before each administration.

  • Route of Administration: Oral gavage (p.o.) is preferred for its clinical relevance.

  • Frequency: Once daily.

  • Duration: 8 weeks.

5. Monitoring and Sample Collection:

  • Body Weight: Monitored weekly.

  • Blood Sampling: Collected at baseline (Week 0), midpoint (Week 4), and endpoint (Week 8) via retro-orbital sinus or tail vein.

  • Terminal Procedure: At the end of the 8-week treatment period, animals are euthanized. Blood is collected via cardiac puncture, and tissues (aorta, liver) are harvested.

6. Endpoint Analysis:

  • Plasma Lipid Profile:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Methodology: Commercially available enzymatic colorimetric assay kits.

  • Markers of Oxidative Stress:

    • Malondialdehyde (MDA) levels in plasma and liver homogenates.

    • Superoxide Dismutase (SOD) activity in liver homogenates.

    • Methodology: TBARS assay for MDA, commercial kits for SOD activity.

  • Histopathological Analysis:

    • Atherosclerotic plaque quantification in the aortic root.

    • Methodology: Aortas are dissected, fixed, sectioned, and stained with Oil Red O. Plaque area is quantified using image analysis software.

    • Liver histology (H&E staining) to assess for steatosis.

Part 3: Data Presentation and Interpretation

The following tables represent hypothetical data to illustrate expected outcomes if Compound BDA is effective.

Table 1: Plasma Lipid Profile at Week 8

GroupTC (mg/dL)TG (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Vehicle Control450 ± 45150 ± 20300 ± 3050 ± 8
Compound BDA (10 mg/kg)380 ± 38130 ± 15250 ± 2555 ± 7
Compound BDA (50 mg/kg)310 ± 32 110 ± 12*190 ± 2060 ± 9
Atorvastatin (10 mg/kg)290 ± 28 105 ± 11175 ± 18**58 ± 8
*Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 2: Markers of Oxidative Stress and Aortic Plaque Area

GroupPlasma MDA (nmol/mL)Liver SOD (U/mg protein)Aortic Plaque Area (%)
Vehicle Control5.2 ± 0.6120 ± 1535 ± 5
Compound BDA (10 mg/kg)4.1 ± 0.5150 ± 1828 ± 4
Compound BDA (50 mg/kg)3.0 ± 0.4 180 ± 2020 ± 3
Atorvastatin (10 mg/kg)3.3 ± 0.4175 ± 19 18 ± 3
Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Interpretation of Expected Results

A dose-dependent reduction in TC, TG, and LDL-C, coupled with an increase in HDL-C, would strongly support the hypolipidemic activity of Compound BDA. A significant decrease in plasma MDA and an increase in liver SOD activity would confirm its antioxidant properties. Most importantly, a reduction in aortic plaque area would provide direct evidence of its anti-atherosclerotic efficacy.

Part 4: Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo evaluation of this compound based on a strong, scientifically-grounded hypothesis. The described protocols are designed to be robust and provide a clear path to understanding the compound's therapeutic potential in the context of dyslipidemia and cardiovascular disease.

Positive results from these studies would warrant further investigation into the specific molecular targets of Compound BDA, such as HMG-CoA reductase, PCSK9, or nuclear receptors like PPARs.

The following diagram provides a logical overview of the entire investigative process, from initial hypothesis to potential future work.

G cluster_0 Hypothesis Generation cluster_1 In Vivo Validation cluster_2 Outcome & Future Work Hypothesis Hypothesis: Compound BDA has hypolipidemic & antioxidant properties Model Animal Model: ApoE-/- Mice on High-Fat Diet Hypothesis->Model Treatment Treatment: 8 weeks, oral gavage Model->Treatment Analysis Endpoint Analysis: Lipids, Oxidative Stress, Plaque Treatment->Analysis Positive_Results Positive Results: Reduced Lipids & Plaque Analysis->Positive_Results Future_Work Future Work: Mechanism of Action Studies (e.g., PPAR agonism, HMG-CoA reductase inhibition) Positive_Results->Future_Work

Caption: Logical flow from hypothesis to future research directions for Compound BDA.

References

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Biomaterials Science, Polymer Edition. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | C12H14O4 | CID 2775720. PubChem. [Link]

  • A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} -N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World. [Link]

Sources

Investigative Framework for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: A Potential Modulator of Adrenergic Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Forward: The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid is a novel chemical entity with limited characterization in peer-reviewed literature. However, its core structure, the 1,4-benzodioxan moiety, is a well-established pharmacophore present in numerous biologically active compounds, most notably antagonists of α-adrenergic receptors. This guide, therefore, serves as an investigative framework, leveraging established knowledge of structurally related α-adrenergic antagonists to provide a scientifically rigorous roadmap for researchers seeking to characterize the biological activity of this specific butanoic acid derivative. The protocols and mechanistic insights described herein are presented as a starting point for discovery and require experimental validation.

| Scientific Rationale and Mechanistic Hypothesis

The 1,4-benzodioxan ring system is a privileged scaffold in medicinal chemistry, renowned for its ability to bind with high affinity to G-protein coupled receptors (GPCRs), particularly α-adrenergic receptors (α-ARs). Prominent research tools like Idazoxan and WB-4101 feature this core structure and function as potent and selective antagonists of α2-ARs and α1-ARs, respectively. These receptors are critical nodes in cardiovascular regulation, neurotransmission, and metabolic control.

Our central hypothesis is that this compound (hereafter referred to as "the compound") may function as a modulator of α-adrenergic signaling. The butanoic acid sidechain introduces a distinct physicochemical property—a carboxylic acid group—which may confer unique selectivity, potency, or pharmacokinetic properties compared to classical benzodioxan-based antagonists. This guide outlines the necessary experiments to test this hypothesis, from initial binding affinity assays to functional cellular readouts.

| Proposed Signaling Pathway for Investigation

The canonical signaling pathway for α1- and α2-adrenergic receptors serves as the foundation for our proposed functional assays. The following diagram illustrates the key downstream events that can be measured to assess the compound's activity.

G cluster_alpha1 α1-Adrenergic Pathway (Gq) cluster_alpha2 α2-Adrenergic Pathway (Gi) A1_Ligand Agonist (e.g., Phenylephrine) A1_Receptor α1-Adrenergic Receptor A1_Ligand->A1_Receptor Gq Gq Protein A1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Compound_A1 Test Compound (Antagonist?) Compound_A1->A1_Receptor blocks A2_Ligand Agonist (e.g., Clonidine) A2_Receptor α2-Adrenergic Receptor A2_Ligand->A2_Receptor Gi Gi Protein A2_Receptor->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts Compound_A2 Test Compound (Antagonist?) Compound_A2->A2_Receptor blocks G Start Start: This compound BindingAssay Primary Screen: Radioligand Binding Assays (α1 & α2 subtypes) Start->BindingAssay BindingResult Significant Binding? (Ki < 1 µM) BindingAssay->BindingResult FunctionalAssay Secondary Screen: Functional Assays (cAMP or Ca²⁺ Flux) BindingResult->FunctionalAssay Yes NoActivity End: No significant activity or off-target effects BindingResult->NoActivity No FunctionalResult Functional Activity? (Antagonist/Agonist) FunctionalAssay->FunctionalResult Selectivity Tertiary Screen: Selectivity Profiling (vs. other GPCRs, ion channels) FunctionalResult->Selectivity Yes (Antagonist) FunctionalResult->NoActivity No InVivo Lead Optimization / In Vivo Studies Selectivity->InVivo

Caption: A stepwise workflow for the characterization of the test compound, from initial binding to functional characterization.

| References

  • Title: Receptor-Binding Profile of the α2-Adrenoceptor Antagonist Idazoxan Source: European Journal of Pharmacology URL: [Link]

  • Title: Radioligand Binding Assays: What's in a Name? Source: British Journal of Pharmacology URL: [Link]

  • Title: The Use of Schild Analysis to Classify Receptors and Receptor Antagonists Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: HTRF: A Technology for Drug Discovery Source: Cisbio Bioassays URL: [Link]

  • Title: The IUPHAR/BPS Guide to PHARMACOLOGY Source: British Pharmacological Society URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields.

The primary and most established route for synthesizing this compound involves a two-step process: a Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride, followed by the reduction of the resulting keto-acid intermediate. This guide will focus on troubleshooting common issues encountered in both of these critical steps.

Overall Synthetic Workflow

The diagram below illustrates the two-stage synthesis process. Each stage is a potential point for yield loss, and this guide will address specific challenges within each transformation.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Carbonyl Reduction A 1,4-Benzodioxan C 4-(2,3-Dihydro-1,4-benzodioxin-6-yl) -4-oxobutanoic acid A->C AlCl3, solvent B Succinic Anhydride B->C D 4-(2,3-Dihydro-1,4-benzodioxin-6-yl) butanoic acid C->D Reduction Method (e.g., Clemmensen)

Caption: Two-stage synthesis of the target compound.

Part 1: Troubleshooting the Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride is a robust method for forming the carbon-carbon bond necessary for the keto-acid intermediate, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.[1][2] However, several factors can lead to suboptimal yields.

Frequently Asked Questions (FAQs): Acylation Stage

Q1: My Friedel-Crafts acylation yield is consistently low. What are the most likely causes?

A1: Low yields in this step often trace back to one of several critical parameters:

  • Reagent Quality and Stoichiometry:

    • Lewis Acid (AlCl₃): Anhydrous aluminum chloride is highly hygroscopic. Contamination with moisture will deactivate the catalyst, significantly reducing the reaction rate. Ensure you are using freshly opened or properly stored AlCl₃.

    • Stoichiometry: A molar excess of AlCl₃ is typically required, as it complexes with both the succinic anhydride and the product ketone. A common starting point is 2.2-2.5 equivalents. Insufficient catalyst will result in incomplete conversion.

  • Solvent Choice: The choice of solvent is critical. While nitrobenzene or carbon disulfide are traditional solvents for Friedel-Crafts reactions, they pose significant safety and environmental hazards. Dichloromethane or 1,2-dichloroethane are common, safer alternatives. The solvent must be rigorously dried before use.

  • Reaction Temperature: The initial mixing of reagents should be done at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction.[3] The reaction is then typically allowed to warm to room temperature and may require gentle heating to drive to completion.[4] Running the reaction at too high a temperature can lead to side product formation.

Q2: I'm observing the formation of multiple products in my crude reaction mixture. What are these and how can I avoid them?

A2: The primary side products in this reaction are typically isomers. While the 6-position on the 1,4-benzodioxan ring is the desired site of acylation due to electronic activation from the ether oxygens, some acylation can occur at the 5-position.

  • Minimizing Isomer Formation: Controlling the reaction temperature is key. Slower, more controlled addition of the acylating agent at a lower temperature can improve regioselectivity. The use of a bulkier Lewis acid might also favor acylation at the less sterically hindered 6-position.

Q3: How do I properly set up and execute the Friedel-Crafts acylation reaction?

A3: A well-defined protocol is essential for reproducibility and high yield.

Protocol: Friedel-Crafts Acylation of 1,4-Benzodioxan
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with anhydrous aluminum chloride (AlCl₃, 2.2 eq.).

  • Solvent Addition: Add a dry, inert solvent (e.g., 1,2-dichloroethane) to the flask and cool the resulting suspension to 0-5 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve 1,4-benzodioxan (1.0 eq.) and succinic anhydride (1.1 eq.) in the same dry solvent.

  • Controlled Reaction: Add the solution of 1,4-benzodioxan and succinic anhydride dropwise to the cooled AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.

Part 2: Troubleshooting the Carbonyl Reduction

The reduction of the aryl ketone in 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid to a methylene group is the final step to obtain the target molecule. The two most common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.[5][6][7] The choice between them is critical and depends on the overall stability of your molecule.[7]

G Start 4-(...)-4-oxobutanoic acid Decision Is the molecule acid-sensitive? Start->Decision Clemmensen Clemmensen Reduction (Zn(Hg), conc. HCl) Decision->Clemmensen No WolffKishner Wolff-Kishner Reduction (H2NNH2, KOH, heat) Decision->WolffKishner Yes End 4-(...)-butanoic acid Clemmensen->End WolffKishner->End

Caption: Decision workflow for choosing a reduction method.

Frequently Asked Questions (FAQs): Reduction Stage

Q1: I'm getting a low yield with the Clemmensen reduction. What could be going wrong?

A1: The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is performed under harsh acidic conditions.[1][7][8] Common issues include:

  • Ineffective Zinc Amalgam: The preparation of the zinc amalgam is crucial. The zinc surface must be properly activated to ensure efficient electron transfer.

  • Substrate Insolubility: The keto-acid may have poor solubility in the aqueous acidic medium. Adding a co-solvent like toluene or ethanol can improve solubility and reaction rates.

  • Reaction Time and Temperature: These reactions often require prolonged heating under reflux to go to completion.[2] Ensure the reaction is run for a sufficient duration.

Protocol: Clemmensen Reduction
  • Zinc Amalgam Preparation: To a flask containing granular zinc, add a solution of mercury(II) chloride. Swirl for a few minutes, then decant the aqueous solution. Wash the resulting zinc amalgam with water.

  • Reaction Setup: To the activated zinc amalgam, add water, concentrated hydrochloric acid, a co-solvent (e.g., toluene), and the keto-acid.

  • Reflux: Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl may need to be added during the reaction.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with fresh solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Q2: When should I choose the Wolff-Kishner reduction over the Clemmensen reduction?

A2: The Wolff-Kishner reduction is the method of choice when your substrate is sensitive to strong acids.[1][7][9] The 1,4-benzodioxan moiety is generally stable, but if other acid-labile functional groups are present in a more complex derivative, the strongly basic conditions of the Wolff-Kishner are preferable.[10][11]

Q3: My Wolff-Kishner reduction is not proceeding to completion. What are the key parameters to check?

A3: The Wolff-Kishner reduction involves the formation of a hydrazone followed by base-catalyzed decomposition.[10][12] Success hinges on:

  • Anhydrous Conditions: Water can interfere with the reaction. While some modifications use high-boiling polar solvents like diethylene glycol, minimizing water content is beneficial.

  • High Temperature: This reaction requires high temperatures (often 180-200 °C) to drive off the nitrogen gas byproduct and push the reaction to completion.[11][12]

  • Strong Base: A strong base like potassium hydroxide (KOH) or potassium tert-butoxide is necessary to deprotonate the hydrazone intermediate.[10]

Comparative Summary of Reduction Methods
FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zn(Hg), conc. HCl[1][8]H₂NNH₂, KOH or KOtBu[10][11]
Conditions Strongly acidic, reflux[1][7]Strongly basic, high temp (>180 °C)[10][11]
Advantages Good for acid-stable compounds[7]Ideal for acid-sensitive substrates[1][7]
Disadvantages Not suitable for acid-labile molecules[1]Not suitable for base-labile molecules[10]

Part 3: Purification and Characterization

Q1: What is the best method to purify the final product, this compound?

A1: The crude product from either reduction method will likely contain unreacted starting material and potentially some side products.

  • Initial Purification: An initial acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure acid, which is then collected by filtration.

  • Recrystallization: For higher purity, recrystallization is recommended. A mixed solvent system, such as ethyl acetate/hexanes or toluene, can be effective. The melting point of the pure compound is reported to be around 76-79 °C.[13][14]

  • Chromatography: If impurities are difficult to remove by other means, column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with a small amount of acetic acid to prevent streaking) can be employed.

By systematically addressing these common issues in each stage of the synthesis, you can significantly improve the yield and purity of your this compound.

References
  • Clemmensen reduction. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

  • StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Chad's Prep. (n.d.). The Clemmensen and Wolff Kishner Reductions. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • YouTube. (2023, October 28). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]

  • SlideShare. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • ADI Chemistry. (n.d.). WOLFF KISHNER REDUCTION | EXPLANATION. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Retrieved from [Link]

  • Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. Retrieved from [Link]

  • YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS 14939-93-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to design robust experiments and trust your results.

Compound Profile and Intrinsic Stability Characteristics

This compound is a bifunctional molecule, and its stability is dictated by the interplay between its two core components: the benzodioxane ring and the butanoic acid side chain.

  • The 1,4-Benzodioxane Scaffold : This heterocyclic system is generally considered robust and is a common feature in medicinal chemistry due to its favorable physicochemical properties and metabolic stability.[1][2] However, the ether linkages and the electron-rich aromatic ring can be susceptible to strong oxidizing conditions.

  • The Butanoic Acid Chain : As a short-chain fatty acid, this portion of the molecule governs its acidic properties and influences its solubility. While the C-C backbone is stable, the carboxylic acid group is the primary site of chemical reactivity (e.g., esterification, amidation) and is central to pH-dependent effects. Butyric acid itself can be volatile and unstable in aqueous solutions.[3]

Table 1: Key Physicochemical Properties

Property Value Source(s)
CAS Number 14939-93-6 [4][5]
Molecular Formula C₁₂H₁₄O₄ [4][6]
Molecular Weight 222.24 g/mol [4][5]
Appearance Solid N/A
Melting Point 76-79 °C [5][6]

| Storage | Room Temperature, Sealed, Dry |[7] |

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for the solid compound?

For long-term stability, the solid compound should be stored in a tightly sealed container at room temperature in a dry, dark place.[7] A desiccator is recommended to minimize exposure to atmospheric moisture, which could lead to hydration or promote slow hydrolysis over extended periods.

Q2: How stable is this compound when dissolved in aqueous solutions?

Its stability in aqueous media is highly dependent on pH, temperature, and the presence of microorganisms.[8] The butanoic acid moiety can make it susceptible to microbial degradation if the solution is not sterile. At neutral or alkaline pH, it exists as the more stable carboxylate salt. However, prolonged storage in unbuffered water is not recommended. General drug stability principles suggest that heat, light, oxidation, and hydrolysis are the most common degradation factors in solution.[9]

Q3: What is the best way to prepare and store stock solutions?

We recommend preparing a high-concentration stock solution in an anhydrous organic solvent such as DMSO or ethanol. This stock should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Each cycle introduces a risk of condensation (water) and re-dissolving, which can affect concentration and stability.

Q4: Is the compound sensitive to air (oxidation) or light?

Yes, caution is warranted. Aromatic ethers and compounds with electron-rich rings can be susceptible to oxidation, potentially accelerated by light (photochemical degradation).[8][9] For maximum stability in solution, especially for long-term experiments, consider using amber vials and purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter, linking them to potential stability issues and providing clear, actionable solutions.

Issue 1: I'm seeing a gradual loss of activity or inconsistent results from the same stock solution over several weeks.

  • Primary Suspect: Solution Degradation. Even when frozen, slow degradation can occur. The most common culprits are hydrolysis from trace amounts of water and oxidation from dissolved oxygen.

  • Troubleshooting Action Plan:

    • Confirm Degradation: Use an analytical method like HPLC or LC-MS to compare your "aged" stock solution against a freshly prepared one. A decrease in the main peak area and/or the appearance of new, smaller peaks is a strong indicator of degradation.

    • Verify Solvent Purity: Ensure you are using high-purity, anhydrous-grade solvents for your stock preparation.

    • Implement a Strict Aliquoting Strategy: Discard any unused portion of a thawed aliquot. Do not refreeze it. This is the single most effective way to maintain consistency.

Caption: Troubleshooting inconsistent experimental results.

Issue 2: The compound precipitates out of my aqueous cell culture media or buffer upon addition.

  • Primary Suspect: pH-Dependent Solubility. As a carboxylic acid, the compound is significantly more soluble in its deprotonated (carboxylate salt) form than its protonated (acid) form. The pKa of butanoic acid is ~4.8; the benzodioxane moiety will slightly alter this, but it will remain in a similar range. If the pH of your aqueous medium is near or below this pKa, the compound will be protonated and less soluble.

  • Troubleshooting Action Plan:

    • Check Buffer pH: Ensure your final experimental buffer has a pH well above the compound's pKa (e.g., pH 7.4).

    • Modify Dilution Method: Do not add the compound directly as a solid to the buffer. When diluting your organic stock, add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This prevents localized high concentrations that can cause immediate precipitation.

    • Consider a pH Adjustment Step: For some applications, you can prepare the final solution by first dissolving the compound in a slightly basic solution (e.g., water with a trace of NaOH or NaHCO₃) to form the salt, and then adding this to your final buffer system.

Issue 3: I see new, unexpected peaks in my HPLC or LC-MS analysis after incubating the compound in my experimental system.

  • Primary Suspect A: Oxidative Degradation. The electron-rich benzodioxane ring can be a target for oxidative enzymes in biological systems or reactive oxygen species generated in media.

  • Primary Suspect B: Metabolic Modification. In cellular or in-vivo systems, the compound can be metabolized. The butanoic acid chain is a likely site for beta-oxidation, or the entire molecule could undergo Phase I (e.g., hydroxylation) or Phase II (e.g., glucuronidation) metabolism.

  • Troubleshooting Action Plan:

    • Run an Abiotic Control: Incubate the compound in your experimental medium without cells or enzymes. If the new peaks still appear, the cause is likely chemical instability (e.g., oxidation, hydrolysis) under those specific temperature and buffer conditions.

    • Characterize the New Peaks: If possible, use high-resolution mass spectrometry (HRMS) to get an accurate mass of the new peaks. A mass increase of +16 Da often suggests oxidation (addition of an oxygen atom).

    • Consider Antioxidants: If abiotic oxidation is confirmed and it is compatible with your experiment, the addition of a mild antioxidant to the buffer may be beneficial.

Key Experimental Protocols

Protocol 1: Preparation and Storage of a 10 mM Stock Solution

This protocol provides a self-validating method for preparing a reliable stock solution.

  • Pre-analysis: Accurately weigh ~2.22 mg of this compound using a calibrated analytical balance. Use personal protective equipment as recommended.[10]

  • Dissolution: Transfer the solid to a sterile, amber glass vial. Add 1.0 mL of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM. Cap tightly and vortex for 2-3 minutes until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into 10-20 µL single-use aliquots in sterile, low-binding microcentrifuge tubes.

  • Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of each aliquot tube with argon or nitrogen before capping. This displaces oxygen and minimizes oxidation.

  • Storage: Label clearly and store the aliquots at -80°C.

  • Quality Control: Use one freshly prepared aliquot to run an initial HPLC/LC-MS analysis. This serves as your "Time Zero" reference chromatogram for future stability checks.

Sources

Technical Support Center: Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid. This document is designed for researchers, chemists, and process development professionals to troubleshoot common challenges and identify impurities encountered during this multi-step synthesis. The insights provided are based on established chemical principles and field-proven strategies to help you optimize your reaction outcomes.

I. Overview of the Synthetic Pathway & Key Impurity Hotspots

The most common and industrially relevant synthesis of this compound involves a two-step process:

  • Step 1: Friedel-Crafts Acylation: 1,4-Benzodioxan is acylated with succinic anhydride using a Lewis acid catalyst (commonly AlCl₃) to form the keto-acid intermediate, 4-oxo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid.[1][2][3]

  • Step 2: Carbonyl Reduction: The ketone group of the intermediate is reduced to a methylene group to yield the final product. Common methods include the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.[1][4]

Each of these steps presents a unique set of challenges that can lead to specific impurities. This guide will address these issues in a practical, question-and-answer format.

Visualizing the Synthesis and Impurity Formation

G A 1,4-Benzodioxan + Succinic Anhydride B Keto-Acid Intermediate (Desired Product of Step 1) A->B AlCl₃ (Lewis Acid) C Impurity 1: Acylation Regioisomer A->C Side Reaction (Acylation at C5) D Impurity 2: Unreacted Starting Materials A->D E Keto-Acid Intermediate F Final Product: This compound E->F Clemmensen or Wolff-Kishner Reduction G Impurity 3: Incomplete Reduction (Residual Keto-Acid) E->G Incomplete Reaction H Impurity 4: Alcohol Intermediate E->H Partial Reduction Side Reaction

Caption: Synthetic pathway and common impurity formation points.

II. Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: My NMR and LC-MS data show an isomeric impurity after the Friedel-Crafts acylation. What is it and how can I minimize it?

Answer: This is almost certainly a regioisomer formed during the electrophilic acylation step. The ether linkages on the 1,4-benzodioxan ring are ortho-, para-directing.[5] While the desired reaction occurs at the C6 position (para to the C1-oxygen), a competing reaction can occur at the C5 position (ortho to the C4-oxygen), leading to the formation of 4-oxo-4-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid.

Causality: The regioselectivity of a Friedel-Crafts reaction is governed by both electronic and steric factors.[5][6] Although the C6 position is generally favored, changes in reaction conditions can alter the isomer ratio. High temperatures or highly active catalysts can reduce selectivity, leading to higher levels of the undesired C5 isomer.

Troubleshooting Protocol: Optimizing Regioselectivity

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the Lewis acid (AlCl₃). This favors the thermodynamically more stable C6 product over the kinetically favored C5 product.

  • Solvent Choice: Use a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). These solvents help to moderate the reactivity of the Lewis acid.

  • Order of Addition: Add the succinic anhydride and 1,4-benzodioxan to the solvent first, cool the mixture, and then add the AlCl₃ portion-wise. This "inverse addition" prevents localized areas of high catalyst concentration that can decrease selectivity.

  • Catalyst Stoichiometry: Use the minimum effective amount of AlCl₃. While Friedel-Crafts acylations often require more than a stoichiometric amount of catalyst, excessive amounts can lead to more side reactions.[3] An initial screen starting from 2.2 equivalents is recommended.

Verification: The ratio of isomers can be accurately determined by ¹H NMR integration of the aromatic region or by peak area percentage in an LC-MS chromatogram.[5][7]

FAQ 2: My final product is contaminated with the keto-acid intermediate. How can I drive the reduction to completion?

Answer: The presence of the starting keto-acid in your final product is a clear indication of an incomplete reduction. Both Clemmensen and Wolff-Kishner reductions are powerful but can be sensitive to reaction conditions and substrate purity.

Causality:

  • Clemmensen Reduction (Zn(Hg)/HCl): This reaction occurs on the surface of the zinc amalgam.[1][8] If the zinc is not sufficiently activated or if the substrate has poor solubility in the acidic aqueous medium, the reaction can stall. This method is best for substrates stable in strong acid.[1][4]

  • Wolff-Kishner Reduction (H₂NNH₂/KOH): This reaction requires very high temperatures (180-200 °C) to drive the decomposition of the hydrazone intermediate.[4] Insufficient temperature, inadequate water removal, or side reactions with the strong base can lead to incomplete conversion.

Troubleshooting Protocol: Enhancing Reduction Efficiency

Reduction MethodParameterRecommended Action
Clemmensen Zinc ActivationEnsure the zinc amalgam is freshly prepared and highly active. Wash zinc granules with dilute HCl, then water, then treat with a mercuric chloride solution.
SolubilityAdd a co-solvent like toluene or ethanol to the aqueous HCl to improve the solubility of the organic keto-acid.
Reaction Time/TempIncrease the reflux time. The reaction can often be slow and may require 24-48 hours for full conversion.
Wolff-Kishner TemperatureUse a high-boiling solvent like diethylene glycol (DEG) and ensure the reaction temperature reaches at least 190 °C to facilitate the final nitrogen elimination step.
Water RemovalAfter the initial formation of the hydrazone (typically around 100-120 °C), slowly distill off water and excess hydrazine to allow the temperature to rise for the elimination step.
Base StoichiometryUse a significant excess of a strong base like potassium hydroxide (KOH) or potassium tert-butoxide to ensure complete deprotonation in the mechanism.

Verification: Monitor the reaction by Thin Layer Chromatography (TLC). The keto-acid is significantly more polar than the final product. The disappearance of the starting material spot indicates reaction completion.

FAQ 3: How can I effectively purify the final product to remove residual keto-acid?

Answer: If optimizing the reduction still leaves a small amount of the keto-acid impurity, a purification step is necessary. The key difference between the product and the impurity is the presence of the carboxylic acid on the impurity and its absence on the product. Wait, that's incorrect. Both the product and the keto-acid impurity have a carboxylic acid group. The key difference is the polar ketone group on the impurity versus the non-polar methylene group on the product. This polarity difference is the basis for purification.

Troubleshooting Protocol: Purification Strategies

  • Recrystallization (Preferred Method): This is the most effective method for removing the more polar keto-acid.

    • Solvent System: A mixed solvent system is often ideal. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) while hot. Slowly add a poor solvent (e.g., heptane, cyclohexane) until the solution becomes turbid.

    • Procedure: Cool the solution slowly to room temperature, then in an ice bath, to allow for the selective crystallization of the less polar final product. The more polar keto-acid impurity will remain preferentially in the mother liquor.

    • Example: Dissolve the crude solid in hot toluene and allow it to cool slowly. The target compound should crystallize out, leaving the more soluble keto-acid behind.

  • Column Chromatography: While effective, this is less practical on a large scale.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The less polar final product will elute first.

Verification: Purity should be assessed by LC-MS and ¹H NMR. The absence of the characteristic ketone carbonyl peak (~190-200 ppm) in the ¹³C NMR spectrum is a definitive confirmation of purity.

Visualizing the Troubleshooting Workflow

G start Crude Product Analysis (LC-MS / NMR) impurity_type Dominant Impurity? start->impurity_type isomer_q Regioisomer (from Step 1) impurity_type->isomer_q Isomeric Mass keto_q Keto-Acid (from Step 2) impurity_type->keto_q Keto-Acid Mass isomer_sol Troubleshoot Acylation: - Lower Temperature (0-5 °C) - Check Catalyst Stoichiometry - Optimize Solvent/Addition Order isomer_q->isomer_sol keto_sol Troubleshoot Reduction: - Check Reagent Activity - Increase Temperature/Time - Ensure Anhydrous Conditions (if needed) keto_q->keto_sol purify_q Impurity > 5%? isomer_sol->purify_q keto_sol->purify_q recrystallize Purify Final Product: - Recrystallization (Toluene/Heptane) - Column Chromatography purify_q->recrystallize Yes end Pure Product (>98%) purify_q->end No recrystallize->end

Caption: Decision tree for impurity troubleshooting.

III. Summary of Common Impurities

Impurity NameStructureOriginTypical Analytical SignatureControl & Removal Strategy
4-oxo-4-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid Regioisomer of intermediateFriedel-Crafts Side ReactionIdentical Mass (m/z). Different aromatic splitting pattern in ¹H NMR.[7]Optimize acylation conditions (low temp, inverse addition). Difficult to remove post-synthesis; prevention is key.
4-oxo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid Keto-Acid IntermediateIncomplete ReductionHigher polarity (lower Rf on TLC). Ketone C=O stretch in IR (~1680 cm⁻¹).Optimize reduction conditions (time, temp, reagent activity). Remove by recrystallization.
1,4-Benzodioxan / Succinic Anhydride Starting MaterialsIncomplete ReactionLower molecular weight peaks in GC-MS or LC-MS.Ensure proper stoichiometry and reaction time. Removed during aqueous workup and purification.[9][10]
Inorganic Salts / Residual Metals Reagents & CatalystsManufacturing ProcessN/A by standard organic analysis. May require ICP-MS.Use high-purity reagents. Ensure thorough aqueous workup.[11]

IV. References

  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (n.d.). National Institutes of Health. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Impurities in pharmaceutical substances. (n.d.). SlideShare. [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. (n.d.). Organic Syntheses. [Link]

  • Roy, J. (2002). Pharmaceutical impurities--a mini-review. AAPS PharmSciTech, 3(2), E6. [Link]

  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Impurities in Pharmaceutical Substances. (n.d.). [Link]

  • Clemmensen reduction. (n.d.). Wikipedia. [Link]

  • Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. (2021). National Institutes of Health. [Link]

  • Mechanochemical Friedel–Crafts acylations. (2019, June 17). National Institutes of Health. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors. (n.d.). SciELO. [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016, May 2). Chemistry Stack Exchange. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research. [Link]

Sources

Technical Support Center: Crystallization of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS 14939-93-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a crucial intermediate in various synthetic pathways, achieving a crystalline solid with high purity and consistent physical properties is paramount.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot and optimize your crystallization protocols.

Compound Properties at a Glance

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[3][4][5]
Molecular Weight 222.24 g/mol [3][4][5]
Melting Point 76°C[3]
Appearance White to off-white solid
Structure Aromatic carboxylic acid with a benzodioxin moiety[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute (76°C for our compound), or when the concentration of the solute is too high in a solvent where it has very high solubility.

Causality & Troubleshooting Steps:

  • Reduce the Solution Temperature Before Inducing Crystallization: Ensure the solution is cooled below the compound's melting point before significant supersaturation is achieved.

  • Decrease the Concentration: The most straightforward solution is to add more solvent to the hot solution to decrease the overall concentration. A more dilute solution is less likely to oil out upon cooling.[6]

  • Alter the Solvent System:

    • Single Solvent: Switch to a solvent in which the compound has a lower solubility at elevated temperatures.

    • Solvent/Anti-Solvent System: If you are using a single solvent, consider a binary system. Dissolve your compound in a "good" solvent (e.g., methanol, acetone) at an elevated temperature, and then slowly add a "poor" or "anti-solvent" (e.g., water, heptane) at that temperature until you observe slight turbidity. Then, allow the solution to cool slowly.[7]

  • Slow Down the Cooling Rate: Rapid cooling can favor oiling out over crystallization.[8][9] Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator).

Q2: I've selected a solvent, but no crystals are forming, even after cooling for an extended period. What should I do?

A2: The absence of crystal formation typically points to one of two issues: the solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation (the initial formation of crystal seeds).

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[6]

    • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the cooled solution. This will act as a template for crystal growth.[6]

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, you can increase the concentration by gently heating the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this could lead to rapid, impure crystallization.[6]

    • Reduce Temperature: If cooling to room temperature is insufficient, try cooling the solution further in an ice bath or refrigerator.

  • Re-evaluate Your Solvent Choice: It's possible that the compound is too soluble in your chosen solvent, even at low temperatures. In this case, you will need to select a different solvent or introduce an anti-solvent.[7]

Q3: My crystallization is happening too quickly, resulting in a fine powder or small needles. How can I obtain larger, more well-defined crystals?

A3: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and can lead to small, difficult-to-filter crystals.[6][10] The key to obtaining larger crystals is to slow down the nucleation and growth processes.[8][9]

Strategies for Slower Crystal Growth:

  • Decrease the Rate of Cooling: This is the most critical factor.[8][9][11]

    • Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment.

    • For very sensitive crystallizations, a dewar with warm water can be used to achieve a very slow cooling rate.

  • Use a More Dilute Solution: Start with a slightly larger volume of hot solvent than the minimum required to dissolve the solid. This will require the solution to cool to a lower temperature before becoming supersaturated, slowing the onset of crystallization.[6]

  • Optimize the Solvent System: A solvent system where the compound's solubility has a steep temperature dependence is ideal. This allows for a wider temperature range over which crystallization can occur in a controlled manner.

Q4: How do I choose the best solvent for the crystallization of this specific aromatic carboxylic acid?

A4: The ideal solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[12][13] Given that our molecule has a polar carboxylic acid group and a moderately polar benzodioxin ring system, we can apply the "like dissolves like" principle as a starting point.[7][12]

Solvent Selection Workflow:

G start Start: Crude Solid of This compound test_solvents Test Solubility in a Range of Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Water) start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No poor_solvent Poor Solvent for Single System dissolves_cold->poor_solvent Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes insoluble Insoluble - Poor Choice dissolves_hot->insoluble No good_solvent Good Single Solvent Found forms_crystals->good_solvent Yes consider_pair Consider Solvent/Anti-Solvent Pair forms_crystals->consider_pair No end Optimized Crystallization Protocol good_solvent->end poor_solvent->consider_pair insoluble->consider_pair select_pair Select a 'Good' Solvent (dissolves well) and a 'Poor' Anti-Solvent (low solubility) consider_pair->select_pair select_pair->end

Caption: Solvent selection workflow for crystallization.

Suggested Solvents for Initial Screening:

Solvent ClassExamplesRationale
Alcohols Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the carboxylic acid, and the alkyl chain provides some affinity for the aromatic portion. Often provides a good solubility gradient with temperature.
Esters Ethyl AcetateA moderately polar solvent that is often effective for compounds with both polar and non-polar character.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Good general-purpose polar aprotic solvents. Acetone's low boiling point can be a drawback.[12]
Aromatic Hydrocarbons TolueneMay be a good choice if impurities are highly polar. The compound itself may have lower solubility, which is desirable.
Water WaterAs a carboxylic acid, the compound may have some solubility in hot water. Often used as an anti-solvent with a more polar organic solvent like ethanol or acetone.[7]
Q5: I'm concerned about polymorphism. How can the crystallization process affect the final crystal form, and how can I control it?

A5: Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties like solubility and stability.[14][15] For pharmaceutical intermediates, controlling polymorphism is critical for ensuring consistent downstream performance.[1] The choice of solvent and the cooling rate are major factors that can influence which polymorph is obtained.[16]

Controlling Polymorphism:

  • Solvent Choice: Different solvents can favor the nucleation and growth of different polymorphs. Therefore, screening a variety of solvents is a key step in identifying and controlling polymorphic forms.[14][16]

  • Rate of Cooling: A faster cooling rate can sometimes trap a less stable (metastable) polymorph, while slower cooling is more likely to yield the most thermodynamically stable form.[8][9]

  • Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that specific form.

  • Characterization: Use analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and microscopy to characterize the resulting crystal form and ensure consistency between batches.

Workflow for Polymorph Screening:

G start Crude Amorphous or Polymorphic Mixture crystallize Crystallize from Diverse Solvents (e.g., Protic, Aprotic, Non-polar) start->crystallize vary_cooling Vary Cooling Rates (Fast, Medium, Slow) start->vary_cooling analyze Analyze Solid Form by DSC, XRPD, Microscopy crystallize->analyze vary_cooling->analyze identify Identify Polymorphs (Form I, Form II, etc.) analyze->identify select Select Desired Polymorph Based on Stability & Properties identify->select define_protocol Define a Robust Protocol (Solvent, Cooling Rate, Seeding) select->define_protocol end Consistent Production of Target Polymorph define_protocol->end

Caption: Workflow for identifying and controlling polymorphs.

References

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? [Online discussion]. Available: [Link]

  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Available: [Link]

  • Li, Y., et al. (2018). Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux. CrystEngComm, 20(34), 4975-4984. Available: [Link]

  • Wang, G., et al. (2022). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. Polymers, 14(17), 3652. Available: [Link]

  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Available: [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. Available: [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Available: [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Available: [Link]

  • PubMed. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Available: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available: [Link]

  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Available: [Link]

  • Zhanghua. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Available: [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Available: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available: [Link]

  • Guide for crystallization. (n.d.). Available: [Link]

  • PMC - NIH. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Available: [Link]

  • Oakwood Chemical. (n.d.). This compound, 95% Purity. Available: [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Available: [Link]

  • PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. Available: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. Available: [Link]

  • ResearchGate. (2025, September 1). Polymorphism in a benzo[b][8][17]diazepine derivative: crystal structure, phase behavior and selective influence of solvents. Available: [Link]

  • Fisher Scientific. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%, Thermo Scientific. Available: [Link]

  • PubMed. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Available: [Link]

  • PubMed. (2014). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Available: [Link]

Sources

Technical Support Center: Optimizing Dosage of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid in experimental assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the dosage of this and other novel small molecules. Our goal is to equip you with the scientific rationale and practical steps to ensure the generation of robust and reproducible data.

Introduction to this compound

This compound (CAS RN: 14939-93-6) is a small molecule with a molecular weight of 222.24 g/mol and a formula of C₁₂H₁₄O₄[1][2][3]. As with any novel compound, establishing the optimal concentration for your specific assay is a critical first step that will determine the success and reliability of your downstream experiments. This process, known as dose-response analysis, is fundamental to understanding a compound's potency, efficacy, and potential toxicity[4][5].

This guide will walk you through the essential considerations and troubleshooting steps for effective dosage optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Compound Handling and Stock Preparation

Question: How should I dissolve this compound and what is the best solvent to use?

Answer: The choice of solvent is critical for ensuring your compound is fully solubilized and remains stable. For most nonpolar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power and compatibility with most cell-based and biochemical assays at low final concentrations.

  • Rationale: Undissolved compound is a primary source of experimental variability. DMSO is a powerful aprotic solvent that can dissolve a wide range of compounds. However, it is important to keep the final concentration of DMSO in your assay low (typically <0.5%, and ideally ≤0.1%) as it can have its own biological effects and may induce cytotoxicity at higher concentrations.

Step-by-Step Protocol for Stock Solution Preparation:

  • Initial Solubility Test: Before preparing a high-concentration stock, perform a small-scale solubility test. Try to dissolve a small, known amount of the compound in a measured volume of DMSO to determine its approximate solubility.

  • High-Concentration Stock: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM in 100% DMSO. This allows for small volumes to be used for serial dilutions, minimizing the final DMSO concentration in your assay media.

  • Sonication and Warming: If the compound does not dissolve readily, gentle warming (to 37°C) and sonication can be used to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.

Question: How can I assess the stability of my compound in the prepared stock solution and in my assay media?

Answer: Compound stability should not be assumed. It is crucial to verify that your compound remains stable under your experimental conditions.

  • Rationale: Degradation of the compound over the course of an experiment will lead to an underestimation of its potency (an artificially high IC₅₀/EC₅₀ value).

Self-Validating Stability Check:

  • Incubate under Assay Conditions: Prepare a working solution of your compound in the final assay buffer or media. Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂) for the full duration of the assay.

  • Analytical Verification: At different time points (e.g., 0, 4, 24, 48 hours), analyze the incubated solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and to quantify the remaining parent compound.

  • Functional Verification: As a simpler alternative, you can compare the activity of a freshly prepared solution with one that has been pre-incubated under assay conditions. A significant drop in activity suggests instability.

Part 2: Assay Design and Initial Dose Selection

Question: I am using this compound for the first time. What concentration range should I start with?

Answer: For a novel compound, it is essential to test a wide range of concentrations to capture the full dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series spanning from low nanomolar to high micromolar concentrations.

  • Rationale: A broad concentration range is necessary to identify the potency (the concentration at which the compound produces a half-maximal effect, or EC₅₀/IC₅₀) and to observe any potential toxicity or off-target effects at higher concentrations[4]. The primary screening is often done at a single concentration, but follow-up experiments require a broad concentration range to generate reliable dose-response curves[4].

Recommended Starting Concentration Ranges:

Assay TypeTypical Starting RangeRationale
Biochemical Assays 1 nM to 100 µMPurified protein targets may be sensitive to lower concentrations.
Cell-Based Assays 10 nM to 100 µMCell permeability, metabolism, and protein binding can affect the required concentration.
High-Throughput Screens 1 µM to 20 µM (single point)A balance between identifying hits and minimizing false positives from cytotoxicity.

Workflow for Initial Dose-Range Finding:

DoseFindingWorkflow A Prepare 10 mM Stock in DMSO B Perform 1:3 Serial Dilution Series (e.g., 10 points from 100 µM to 5 nM) A->B C Treat Cells/Assay with Dilution Series (Ensure final DMSO < 0.5%) B->C D Incubate for Determined Time Period C->D E Measure Assay Readout (e.g., luminescence, fluorescence) D->E F Plot Dose-Response Curve (Response vs. log[Concentration]) E->F G Determine Initial IC50/EC50 F->G

Caption: Workflow for an initial dose-finding experiment.

Part 3: Interpreting Dose-Response Data

Question: My dose-response curve for this compound does not look sigmoidal. What could be the reason?

Answer: The shape of the dose-response curve provides important information about the compound's behavior. Deviations from the ideal sigmoidal shape can indicate issues like cytotoxicity, poor solubility, or complex mechanisms of action[4].

  • Rationale: A standard sigmoidal curve indicates a well-behaved interaction with the target. Atypical curves are red flags that require further investigation to ensure the data is not being misinterpreted.

Troubleshooting Atypical Dose-Response Curves:

TroubleshootingCurves Start Observe Dose-Response Curve Node_Steep Steep Curve? Start->Node_Steep Node_Shallow Shallow Curve? Node_Steep->Node_Shallow No Result_Steep Possible compound aggregation or assay artifact. - Add detergent (e.g., Triton X-100) - Re-test solubility. Node_Steep->Result_Steep Yes Node_Bell Bell-Shaped Curve? Node_Shallow->Node_Bell No Result_Shallow Possible low potency, complex MoA, or negative cooperativity. - Expand concentration range - Check for off-target effects. Node_Shallow->Result_Shallow Yes Result_Bell Likely cytotoxicity or off-target effects at high concentrations. - Run a parallel cytotoxicity assay (e.g., CellTiter-Glo, MTT). Node_Bell->Result_Bell Yes Result_Good Ideal Sigmoidal Curve. Proceed with IC50/EC50 calculation. Node_Bell->Result_Good No

Caption: Decision tree for troubleshooting atypical dose-response curves.

Part 4: Troubleshooting Common Assay Problems

Question: I am not seeing any effect of the compound, even at high concentrations. What should I do?

Answer: A lack of response can be due to several factors, ranging from compound inactivity to issues with the assay itself.

  • Rationale: Systematically ruling out potential causes is the most efficient way to identify the root of the problem.

Troubleshooting Steps for No Compound Activity:

  • Verify Compound Integrity:

    • Action: Confirm the identity and purity of your compound stock, if possible, using analytical methods like LC-MS.

    • Rationale: The compound may have degraded or been misidentified.

  • Check Solubility in Assay Media:

    • Action: After adding the compound to your assay media, centrifuge the plate or tube and inspect for any precipitate. You can also visually inspect the wells under a microscope.

    • Rationale: The compound may be precipitating out of solution at the tested concentrations, preventing it from interacting with its target.

  • Validate Assay Performance:

    • Action: Run positive and negative controls in your assay. The positive control should be a known modulator of the target, while the negative control should be an inert substance or vehicle (DMSO).

    • Rationale: This step is crucial to confirm that the assay itself is working correctly. If the positive control fails, the issue lies with the assay, not your test compound[4].

  • Consider Cell Health and Morphology:

    • Action: Visually inspect your cells throughout the experiment. Ensure they are healthy and in the logarithmic growth phase when the compound is added[6].

    • Rationale: Unhealthy or confluent cells may respond differently or not at all to stimuli[6].

Question: My results have high variability between replicates. How can I improve reproducibility?

  • Rationale: Identifying and controlling sources of variability is key to achieving robust and statistically significant results.

Strategies to Reduce Variability:

  • Automate Liquid Handling: Use calibrated multichannel pipettes or automated liquid handlers for compound dilution and addition to minimize pipetting errors.

  • Ensure Homogeneous Cell Plating: For adherent cells, ensure an even distribution in each well by gently swirling the plate after seeding. Avoid letting cells sit in the pipette or reservoir for too long, which can cause them to settle[6].

  • Control for Edge Effects: In plate-based assays, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, either avoid using the outer wells or fill them with sterile water or media.

  • Increase Replicate Number: Increasing the number of technical and biological replicates can help improve statistical confidence in your results.

Visualizing the Therapeutic Window

When moving from in vitro to in vivo studies, the goal is to find a dosage that maximizes efficacy while minimizing toxicity. This is known as the therapeutic window.

TherapeuticWindow cluster_0 Dose-Response Relationships cluster_1 Concentration Gradient Efficacy Efficacy Curve (Desired Effect) Toxicity Toxicity Curve (Adverse Effects) Therapeutic_Window Therapeutic Window (Optimal Dosage Range) Efficacy->Therapeutic_Window Maximizes Benefit Toxicity->Therapeutic_Window Minimizes Risk Low_Dose Low Dose High_Dose High Dose

Caption: The relationship between efficacy, toxicity, and the therapeutic window.

This guide provides a foundational framework for optimizing the dosage of this compound. Remember that each assay and cell type is unique, and empirical validation is always necessary. For further assistance, please consult the references below or contact your technical support representative.

References

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (2016). Clinical Cancer Research. [Link]

  • Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling. (2020). SLAS Discovery. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022). ACS Chemical Biology. [Link]

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%, Thermo Scientific. (n.d.). Fisher Scientific. [Link]

  • FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. (2025). National Center for Biotechnology Information. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. [Link]

  • 4-[[4-[[3-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-Methyl-Phenyl]methoxy]-2,5-Bis(Fluoranyl)phenyl]methylamino]-3-Oxidanylidene-Butanoic Acid. (n.d.). PubChem. [Link]

  • This compound, 95% Purity, C12H14O4, 5 grams. (n.d.). Amazon.com. [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. (n.d.). PubChem. [Link]

  • Key Considerations for Improving Dosage Optimization in Oncology. (2025). American Association for Cancer Research (AACR). [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021). Molbank. [Link]

  • How to Define & Measure Clinical Endpoints to Optimize Your Oncology Drug Dosing. (2022). Allucent. [Link]

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Dose optimization during drug development: whether and when to optimize. (n.d.). National Center for Biotechnology Information. [Link]

  • Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. (1992). European Journal of Pharmacology. [Link]

  • Baclofen antagonism by 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid in the cat spinal cord. (1989). Neuroscience Letters. [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with practical troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS 14939-93-6). As a carboxylic acid derivative, its solubility is intrinsically linked to its ionization state, which can be manipulated to achieve successful dissolution for a variety of experimental needs.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

Researchers often face challenges in dissolving this compound, particularly in aqueous buffers for biological assays. This guide presents a systematic approach, from simple organic solvents to more complex co-solvent and pH-adjusted aqueous systems.

Initial Solvent Screening

The first step in any solubilization workflow is to test the compound's solubility in common organic solvents. This will provide a baseline understanding of its polarity and inform subsequent steps.

Recommended Solvents for Initial Screening:

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile aprotic solvent capable of dissolving a wide range of organic molecules.[1]

  • Ethanol (EtOH): A protic solvent that is often used in biological studies due to its lower toxicity compared to DMSO.

  • Methanol (MeOH): Another protic solvent, similar to ethanol, that can be effective.

Experimental Protocol for Initial Solvent Screening:

  • Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a clear glass vial.

  • Add a measured volume of the chosen organic solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background for any undissolved particulate matter.

  • If the compound has dissolved, you can calculate the approximate solubility in that solvent. If not, incrementally add more solvent until dissolution is achieved.

Aqueous Solubility and the Impact of pH

For many biological applications, an aqueous solution is required. As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the solution.[2][3][4] In acidic or neutral aqueous solutions, the carboxylic acid group will be largely protonated, rendering the molecule less polar and thus less soluble in water. By increasing the pH, the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more polar and, therefore, more water-soluble.[2][3]

Experimental Protocol for pH-Dependent Aqueous Solubilization:

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.4, 8.0, 9.0). Phosphate-buffered saline (PBS) is a common starting point for physiological pH. For higher pH values, a carbonate-bicarbonate buffer may be suitable.

  • Add a known amount of this compound to a measured volume of each buffer.

  • Vortex or sonicate the mixture to aid dissolution.

  • Observe the solubility at each pH. It is expected that solubility will increase as the pH becomes more basic.

Co-solvent Systems for Enhanced Aqueous Solubility

If the compound remains insoluble in aqueous buffers even at an elevated pH, or if a high concentration is required, a co-solvent system can be employed.[5][6][7][8][9] This involves first dissolving the compound in a water-miscible organic solvent and then diluting this stock solution into the aqueous buffer.

Experimental Protocol for Utilizing a Co-solvent System:

  • Prepare a high-concentration stock solution of this compound in an appropriate organic solvent, such as DMSO or ethanol.

  • Slowly add the stock solution to your aqueous buffer of choice while vortexing or stirring.

  • It is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is low enough to not affect the experimental system (typically <1% for cell-based assays).

  • Observe the solution for any signs of precipitation. If precipitation occurs, the concentration of the compound or the percentage of the co-solvent may need to be adjusted.

Decision Workflow for Solubilizing this compound

Caption: A flowchart to guide researchers in selecting the appropriate solubilization method.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: The aqueous solubility of this compound at neutral pH is expected to be low. This is due to the presence of the non-polar benzodioxin ring system and the protonated carboxylic acid group. Its solubility will significantly increase in alkaline aqueous solutions (pH > 8) as the carboxylic acid is deprotonated to form a more soluble carboxylate salt.[2][3]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?

A2: This is a common issue when using a co-solvent system. The precipitation is likely due to the compound's low solubility in the final aqueous environment. Here are a few things to try:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Increase the co-solvent concentration (with caution): You can try slightly increasing the final percentage of DMSO in your medium, but be mindful of its potential toxicity to your cells. It is essential to run a vehicle control with the same concentration of DMSO to assess its effect on your experiment.

  • Use a different co-solvent: In some cases, ethanol may be a less disruptive co-solvent for biological systems.

  • pH adjustment of the final medium: If your experimental conditions allow, slightly increasing the pH of your cell culture medium can help to keep the compound in solution.

Q3: Can I heat the solution to help dissolve the compound?

A3: Gentle heating (e.g., to 37°C) can be used as a last resort to aid dissolution, particularly in organic solvents. However, it is crucial to be aware of the compound's thermal stability. Prolonged or excessive heating can lead to degradation. Always check for any changes in the appearance of the solution (e.g., color change) that might indicate degradation. For aqueous solutions, pH adjustment and co-solvents are generally preferred over heating.

Q4: How should I store solutions of this compound?

A4: For optimal stability, stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C and protected from light. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If storage of aqueous solutions is necessary, they should be filter-sterilized and stored at 4°C for short periods. It is advisable to perform a stability test if long-term storage of aqueous solutions is required.

Q5: Are there any alternative formulation strategies to improve the solubility of this compound?

A5: For more advanced applications, such as in vivo studies, other formulation strategies can be considered. These include:

  • Salt formation: Isolating the compound as a salt (e.g., a sodium or potassium salt) can significantly improve its aqueous solubility and dissolution rate.[10]

  • Lipid-based formulations: For highly lipophilic compounds, formulation in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability.

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their apparent water solubility.

These advanced techniques typically require specialized formulation expertise.

Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C12H14O4PubChem
Molecular Weight 222.24 g/mol PubChem
CAS Number 14939-93-6Alfa Chemistry
Melting Point 76ºCAlfa Chemistry
Predicted XLogP3 0.9PubChem

References

  • Patsnap Eureka. (2025, July 31).
  • Fiveable. pH and Solubility. AP Chem.
  • PubChem. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.
  • BOC Sciences.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • World Pharma Today.
  • YouTube. (2025, December 20). How Do Acids And Bases Alter Compound Solubility?
  • PubChem. [2,5-Bis(Fluoranyl)phenyl]methylamino]-3-Oxidanylidene-Butanoic Acid.
  • NIH.
  • YouTube. (2021, January 8). Solubility of Carboxylic Acids N5.
  • ChemicalBook. 14939-93-6(this compound) Product Description.
  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid.
  • Sigma-Aldrich. (2024, September 6).
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. (2025, July 10). (PDF)
  • Alfa Chemistry. CAS 14939-93-6 this compound.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Studylib.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Labchem. This compound, 90%.
  • Fisher Scientific. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%, Thermo Scientific.
  • ECHEMI. 14939-93-6, 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid Formula.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 5.
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Breckland Scientific Supplies Ltd. (2018, October 23).
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Apollo Scientific. 4-(1H-Indol-3-yl)butanoic acid.
  • TSI Journals. (2007, December 4). chemistry-and-pharmacology-of-benzodioxanes.pdf.
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Wikipedia. Butyric acid.
  • Solvent Miscibility Table.
  • Vapourtec. SOLVENT MISCIBILITY CHART.
  • IUPAC.
  • Santa Cruz Biotechnology. 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid.

Sources

Technical Support Center: Degradation Pathways of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the degradation pathways of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of metabolic and chemical stability studies.

Section 1: Predicted Degradation Pathways

Understanding the potential degradation pathways of this compound is fundamental to designing robust experiments and interpreting results. Based on the chemical structure, we can anticipate several metabolic and chemical degradation routes.

Metabolic Pathways

In biological systems, the degradation of this molecule is expected to proceed through Phase I and Phase II metabolism, with significant contributions from the gut microbiota.

  • Phase I Metabolism: These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation. Key Phase I reactions include:

    • Oxidation: The aromatic ring of the benzodioxin moiety is susceptible to hydroxylation by cytochrome P450 enzymes.

    • Beta-Oxidation: The butanoic acid side chain is a substrate for beta-oxidation, a catabolic process that breaks down fatty acids to produce acetyl-CoA.[1][2]

  • Phase II Metabolism: The metabolites from Phase I, particularly those with newly introduced hydroxyl groups, can undergo conjugation to increase their water solubility and facilitate excretion. Common conjugation reactions include:

    • Glucuronidation: Attachment of glucuronic acid.

    • Sulfation: Addition of a sulfate group.

  • Role of Gut Microbiota: The gut microbiota plays a crucial role in the metabolism of phenolic compounds.[3] It is anticipated that gut bacteria can cleave the ether bonds of the 1,4-benzodioxin ring, leading to the formation of smaller phenolic acids.[4]

Below is a diagram illustrating the predicted metabolic pathways:

Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_gut Gut Microbiota Metabolism Parent_Compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite Parent_Compound->Hydroxylated_Metabolite CYP450 Oxidation Beta_Oxidation_Products Beta-Oxidation Products (e.g., Acetic Acid Derivative) Parent_Compound->Beta_Oxidation_Products Beta-Oxidation Ring_Cleavage_Products Phenolic Acid Metabolites Parent_Compound->Ring_Cleavage_Products Ether Bond Cleavage Conjugated_Metabolite Glucuronide or Sulfate Conjugate Hydroxylated_Metabolite->Conjugated_Metabolite Glucuronidation/ Sulfation Excretion Excretion Beta_Oxidation_Products->Excretion Conjugated_Metabolite->Excretion Ring_Cleavage_Products->Excretion

Caption: Predicted metabolic pathways of this compound.

Chemical Degradation Pathways

Chemical degradation can occur during synthesis, formulation, and storage, or in forced degradation studies.

  • Hydrolysis: The ether linkages in the 1,4-benzodioxin ring are susceptible to cleavage under strong acidic conditions.[5][6][7][8] This reaction is generally slow and may require harsh conditions.[5]

  • Oxidation: The aromatic ring can be oxidized by strong oxidizing agents, potentially leading to ring opening.

  • Photodegradation: Exposure to light, particularly UV, may induce degradation, a common pathway for aromatic compounds.

Chemical Degradation Parent_Compound This compound Acid_Hydrolysis Acid Hydrolysis (Strong Acid, Heat) Parent_Compound->Acid_Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent_Compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) Parent_Compound->Photodegradation Hydrolysis_Products Phenolic Derivatives Acid_Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidized Ring Products Oxidation->Oxidation_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Potential chemical degradation pathways.

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the study of degradation pathways in a question-and-answer format.

Forced Degradation Studies

Q1: I am not observing any degradation of my compound under standard stress conditions. What should I do?

A1: If no degradation is observed, the stress conditions may be too mild. Consider the following adjustments:

  • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), raise the temperature, or extend the reaction time.[9]

  • Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the exposure time.

  • Photostability: Increase the duration of light exposure. If no degradation is seen after exposing the drug to conditions more stressful than the accelerated stability protocol, the compound can be considered photostable.[9]

Q2: My forced degradation experiment resulted in excessive degradation (>20%), making it difficult to identify primary degradants. How can I control this?

A2: Excessive degradation indicates that the stress conditions are too harsh. To gain a better understanding of the degradation pathway, it is advisable to reduce the intensity of the stressor.[9]

  • Decrease the temperature.

  • Shorten the exposure time.

  • Use a lower concentration of the stress agent (acid, base, or oxidizing agent).

  • Take kinetic time points to observe the formation of primary degradants before they are converted to secondary products.[10]

Q3: My mass balance is poor. What are the potential causes and solutions?

A3: A poor mass balance can arise from several factors:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Consider using a universal detector like a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD).[9]

  • Incomplete Elution: Degradants may be strongly retained on the analytical column. Incorporate a column wash step at the end of your gradient to elute any tightly bound compounds.[9]

  • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation.

  • Precipitation: Degradants may precipitate out of solution.

Metabolite Identification

Q4: I am seeing multiple unexpected peaks in my LC-MS chromatogram. How can I determine if they are true metabolites or artifacts?

A4: Unexpected peaks are a common challenge. Here's a systematic approach to their identification:

  • Run Blanks: Inject a blank sample (solvent only) to identify peaks originating from the solvent or system.[11]

  • Analyze a Placebo Formulation: If working with a formulated product, analyze a placebo to identify peaks from excipients.[11]

  • Check for In-Source Fragmentation/Degradation: Some compounds can fragment or degrade in the ion source of the mass spectrometer. Vary the source conditions (e.g., temperature, voltages) to see if the relative peak intensities change.[12]

  • Look for Common Adducts and Isotopes: Metabolomics software can help identify common adducts (e.g., +Na, +K) and natural isotopic peaks associated with your parent compound and its metabolites.

  • Consider Contaminants: Contaminants can be introduced from solvents, glassware, or plasticware.[13]

Q5: I have a putative metabolite identification based on mass, but how can I confirm its structure?

A5: Definitive identification requires comparing the properties of your putative metabolite to an authentic chemical standard.[14]

  • LC Retention Time: The most reliable confirmation is to match the retention time of your unknown peak with that of a synthesized standard under identical chromatographic conditions.

  • MS/MS Fragmentation: Compare the MS/MS fragmentation pattern of the unknown with that of the standard.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help to confirm the elemental composition.

Quantitative Analysis

Q6: My quantitative results are not reproducible. What are the common sources of variability?

A6: Poor reproducibility in quantitative analysis can stem from several sources:

  • Matrix Effects: Components of the biological matrix can enhance or suppress the ionization of your analyte in the mass spectrometer. The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects.[15][16]

  • Inconsistent Sample Preparation: Ensure that your sample preparation protocol is consistent across all samples.

  • Instrument Drift: The sensitivity of the mass spectrometer can drift over time. Regular calibration and the use of an internal standard can help to mitigate this.[12]

Section 3: FAQs

Q1: What is the first step in the metabolism of this compound likely to be?

A1: Based on its structure, initial metabolic transformations are likely to involve either oxidation of the aromatic ring by cytochrome P450 enzymes or beta-oxidation of the butanoic acid side chain.[1][6]

Q2: What analytical techniques are best suited for studying the degradation of this compound?

A2: Liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful technique for this purpose, as it can separate complex mixtures and provide structural information on the degradants.[15] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may not detect all degradants if they lack a UV chromophore.[9]

Q3: How can I set up a simple in vitro metabolism experiment?

A3: A common starting point is to incubate the compound with liver microsomes or S9 fractions, which contain a variety of drug-metabolizing enzymes.[17][18][19] A typical experimental setup involves:

  • Preparing a solution of your compound.

  • Incubating it with the microsomal or S9 fraction at 37°C in the presence of necessary cofactors (e.g., NADPH).[17]

  • Quenching the reaction at various time points with a solvent like acetonitrile.

  • Analyzing the samples by LC-MS to identify and quantify the remaining parent compound and any formed metabolites.

Q4: Why is the use of an internal standard important in quantitative LC-MS analysis?

A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte that is added to all samples at a known concentration.[20] It helps to correct for variability in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[15][16] Stable isotope-labeled internal standards are considered the gold standard.[4]

Q5: How does the formulation of a drug product affect its degradation?

A5: The formulation can significantly impact drug stability. Excipients can either stabilize the drug or react with it, leading to degradation.[3] For example, antioxidants can be added to prevent oxidation, and buffering agents can control the pH to prevent hydrolysis. It is important to conduct degradation studies on the final drug product, not just the active pharmaceutical ingredient (API).[10]

References

  • Selma, M. V., Espín, J. C., & Tomás-Barberán, F. A. (2009). Interaction between Phenolics and Gut Microbiota: Role in Human Health. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Stevens, J. F., & Maier, C. S. (2016). Mechanisms of gut bacterial metabolism of dietary polyphenols into bioactive compounds. Gut Microbes.
  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Wang, D., & Ho, L. (2018). The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by Gnotobiotic Mice. PMC - PubMed Central. Retrieved from [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). ResearchGate. Retrieved from [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from [Link]

  • Verpoorte, R., et al. (2022). Trivialities in metabolomics: Artifacts in extraction and analysis. PMC - NIH. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Drug Discovery and Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2015). NIH. Retrieved from [Link]

  • Marques, C. F., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). CuriRx. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Liu, X., et al. (2021). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PMC - NIH. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). LC-MS: Can a "bad" peak still be interpreted?. Retrieved from [Link]

  • Understanding Extraneous Peaks in Chromatography. (2025). YouTube. Retrieved from [Link]

  • Pigini, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. PubMed. Retrieved from [Link]

  • bioRxiv. (2017). High Peak Density Artifacts in Fourier Transform Mass Spectra and their Effects on Data Analysis. Retrieved from [Link]

  • ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • Rabinowitz, J. D., & Kimball, E. (2007). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC - PubMed Central. Retrieved from [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Jack Westin. (n.d.). Oxidation Of Fatty Acids. Retrieved from [Link]

  • Drug Hunter. (2022). Phase I Drug Metabolism. Retrieved from [Link]

  • Novelgene Technologies. (n.d.). Unknown Metabolites Identification. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • YouTube. (2018). ether cleavage with strong acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Microbe Notes. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Retrieved from [Link]

  • Wikipedia. (n.d.). Xenobiotic metabolism. Retrieved from [Link]

  • YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • PMC - NIH. (2014). Phase I to II Cross-Induction of Xenobiotic Metabolizing Enzymes: a Feedforward Control Mechanism for Potential Hormetic Responses. Retrieved from [Link]

  • AOCS. (n.d.). Fatty Acid beta-Oxidation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference with 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid (hereafter referred to as BDBA) in biochemical and cell-based assays. BDBA is a benzodioxine derivative, a scaffold present in various biologically active molecules.[1][2] However, like many small molecules, its chemical structure—particularly the aromatic benzodioxin moiety—presents a potential for generating artifacts in screening assays.[3]

Initial hits from high-throughput screening (HTS) campaigns can be misleading due to compound-dependent assay interference rather than specific modulation of the biological target.[4][5] Failure to identify these false positives can lead to a significant waste of resources.[6] This guide provides a structured, question-and-answer-based approach to proactively identify and mitigate common interference mechanisms associated with compounds like BDBA, ensuring the integrity and reliability of your experimental findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My primary screen identified BDBA as a "hit." How can I determine if this is a genuine result or an artifact?

A1: An initial positive result, or "hit," requires rigorous validation to confirm its authenticity. Many apparent activities are artifacts of the assay technology rather than true biological interactions.[7] A systematic approach involving orthogonal assays and counter-screens is crucial to eliminate false positives.[4][8]

Core Principle: The first step is to confirm the hit using an alternative assay method that relies on a different detection principle.[3] If BDBA is a true modulator of your target, its activity should be demonstrable across different technological platforms. If its activity is platform-dependent, interference is the likely cause.

Recommended Workflow:

G cluster_0 Phase 1: Initial Hit Confirmation cluster_1 Phase 2: Interference Investigation A Primary Screen Hit with BDBA B Perform Orthogonal Assay (different detection method) A->B C Activity Confirmed? B->C D Potential True Hit. Proceed to Dose-Response & SAR. C->D Yes E Activity Not Confirmed. Suspect Assay Interference. C->E No F Run Interference Counter-Screens (See Q2-Q4) E->F G Is Interference Detected? F->G H Artifact Confirmed. Deprioritize Compound. G->H Yes I No Interference Detected. Re-evaluate Orthogonal Assay Data. G->I No

Caption: Workflow for validating a primary screening hit.

Q2: My assay uses a fluorescence readout. Could BDBA be causing interference through autofluorescence?

A2: Yes, this is a significant possibility. Compounds with aromatic ring systems, like the benzodioxin core in BDBA, can absorb light and fluoresce, leading to a false positive signal.[9] It is essential to measure the intrinsic fluorescence of BDBA under your specific assay conditions.[4]

Causality: Autofluorescence is the emission of light by the test compound itself when excited at the assay's excitation wavelength.[10] This compound-derived signal can be mistaken for a positive result from the assay's reporter fluorophore, artificially increasing the signal-to-background ratio.[11]

Troubleshooting Protocol: Measuring Compound Autofluorescence

  • Prepare BDBA Dilutions: Prepare a serial dilution of BDBA in your final assay buffer, covering the concentration range used in your primary screen.

  • Plate Setup:

    • Add the BDBA dilutions to the wells of your assay plate.

    • Include "buffer only" wells as a negative control (blank).

    • Include wells with your assay's fluorescent reporter molecule (without target/enzyme) as a positive control.

  • Measurement: Read the plate on a fluorescence plate reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: Subtract the average signal from the "buffer only" wells from all other readings. If the BDBA-containing wells show a concentration-dependent increase in fluorescence, the compound is autofluorescent and is interfering with your assay.

Data Interpretation Example:

Compound Concentration (µM)Raw Fluorescence Units (RFU)Blank-Subtracted RFUInterpretation
0 (Buffer Only)1,5200Baseline
12,8501,330Mild Autofluorescence
1015,60014,080Significant Interference
5078,90077,380Strong Interference

Mitigation Strategies:

  • Use Red-Shifted Dyes: Cellular components and many organic molecules tend to autofluoresce in the blue-green spectrum.[12][13] Switching to a fluorophore that excites and emits at longer, red-shifted wavelengths (e.g., Alexa Fluor 647) can often circumvent this issue.[11][14]

  • Time-Resolved Fluorescence (TRF): If available, TRF assays can distinguish between the short-lived fluorescence of interfering compounds and the long-lived signal from lanthanide-based reporters.

  • Counter-Screen: If you cannot change the assay, you must run a parallel counter-screen with BDBA in the absence of the biological target to quantify the interference at each concentration. This interference signal can then be subtracted from the primary assay data.

Q3: My enzyme inhibition assay shows BDBA is a potent inhibitor. Could this be due to compound aggregation?

A3: Yes, non-specific inhibition via colloidal aggregation is a very common artifact in early drug discovery.[15] Many organic molecules are poorly soluble in aqueous assay buffers and can form aggregates at micromolar concentrations.[3] These aggregates can sequester and denature proteins, leading to apparent but false inhibition.[16]

Causality: Aggregates act as large, sticky micelles that non-specifically adsorb proteins onto their surface, causing denaturation and loss of function. This is not a specific, stoichiometric interaction with the target's active site but a promiscuous, surface-based phenomenon.[15]

Troubleshooting Protocol: Detergent Disruption Assay

  • Principle: The inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20, can prevent the formation of aggregates or disrupt existing ones.[4] A true inhibitor's potency will be unaffected by the detergent, while an aggregator's apparent activity will be significantly reduced or eliminated.[16]

  • Experimental Setup:

    • Perform your standard inhibition assay with a dose-response of BDBA.

    • Run a parallel assay that is identical in every way except for the addition of 0.01% Triton X-100 to the assay buffer.

  • Data Analysis: Compare the IC₅₀ values obtained in the presence and absence of the detergent.

Data Interpretation Example:

ConditionBDBA IC₅₀ (µM)Hill SlopeInterpretation
Standard Buffer2.52.8Steep slope suggests non-stoichiometric behavior (aggregation)
+ 0.01% Triton X-100> 100N/AActivity abolished; likely an aggregator

Confirmatory Tests:

  • Dynamic Light Scattering (DLS): DLS directly measures the size of particles in a solution. Preparing BDBA at its active concentration in the assay buffer and observing particles in the 50-1000 nm range is strong evidence of aggregation.[16]

  • Target Concentration Dependence: For aggregators, the apparent IC₅₀ will increase as the enzyme concentration is raised. This is because more enzyme is needed to saturate the surface of the aggregates. A true inhibitor's IC₅₀ should be independent of enzyme concentration under standard Michaelis-Menten conditions.[16]

G cluster_0 Mechanism of Aggregation-Based Interference A BDBA molecules (below CAC) B BDBA Aggregates (above CAC) A->B [BDBA] > CAC D Denatured Enzyme on Aggregate Surface B->D C Active Enzyme C->B Non-specific adsorption F Product C->F Catalysis G No Product (False Inhibition) D->G E Substrate E->C E->D

Caption: How compound aggregates can cause false inhibition.

Q4: What other common interference mechanisms should I consider for BDBA?

A4: Beyond autofluorescence and aggregation, several other mechanisms can lead to misleading results.

  • Light Absorption/Scattering: In absorbance-based assays (e.g., ELISAs using a colorimetric substrate), the compound itself might absorb light at the detection wavelength. This can either increase or decrease the apparent signal depending on the assay format. Similarly, compound precipitation or aggregation can scatter light, interfering with absorbance or Nephelometry readings.

    • Test: Scan the absorbance spectrum of BDBA in your assay buffer across the relevant wavelengths. A significant absorbance peak at your detection wavelength indicates interference.[4]

  • Chemical Reactivity: Some compounds, often flagged as Pan-Assay Interference Compounds (PAINS), are chemically reactive and can covalently modify proteins.[6] This non-specific reactivity can inactivate a target enzyme or other proteins in the assay.

    • Test: A common counter-screen involves pre-incubating the target protein with the compound, then removing the unbound compound via dialysis or a desalting column.[6] A reactive compound that forms a covalent bond will show irreversible inhibition, whereas a true, non-covalent inhibitor will dissociate, and activity will be restored.

  • Interference with Reporter Systems: In cell-based reporter assays (e.g., luciferase, β-lactamase), the test compound may directly inhibit the reporter enzyme instead of the intended upstream target.[16]

    • Test: A simple counter-screen is to run the reporter enzyme assay (e.g., purified luciferase + luciferin) in the presence of BDBA. Inhibition in this cell-free format confirms direct reporter interference.

References

  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. Retrieved January 13, 2026, from [Link]

  • How to Reduce Autofluorescence. (n.d.). SouthernBiotech. Retrieved January 13, 2026, from [Link]

  • How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. Retrieved January 13, 2026, from [Link]

  • Assay Interference by Chemical Reactivity. (2015, September 18). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 13, 2026, from [Link]

  • Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(3), 224-233. Retrieved January 13, 2026, from [Link]

  • Tackling assay interference associated with small molecules. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. (n.d.). Boster Bio. Retrieved January 13, 2026, from [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | C12H14O4 | CID 2775720. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481-483. Retrieved January 13, 2026, from [Link]

  • Interfering Factors in Assay Design. (2018, November 1). News-Medical.Net. Retrieved January 13, 2026, from [Link]

  • Assay Interference by Aggregation. (2017, July 26). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 13, 2026, from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. (2017, April 13). ACS Central Science, 3(4), 247-251. Retrieved January 13, 2026, from [Link]

  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022, May 20). Chirality, 34(8), 1053-1062. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Refining the Purification of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS 14939-93-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will move beyond generic protocols to address the specific challenges you may encounter during its purification.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, a clear understanding of the target molecule's properties is crucial. These characteristics will dictate the most effective purification techniques.

PropertyValueSignificance for Purification
Molecular FormulaC₁₂H₁₄O₄-
Molecular Weight222.24 g/mol -
Melting Point76-79 °CThis relatively low melting point requires careful temperature control during drying to avoid melting the purified solid. It also suggests that the compound may "oil out" during recrystallization if the solvent's boiling point is too high.
AppearanceSolid-
pKa(Estimated) ~4-5As a carboxylic acid, its solubility is highly pH-dependent. It will be more soluble in basic aqueous solutions (as the carboxylate salt) and less soluble in acidic aqueous solutions. This property can be exploited for purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question 1: My compound “oils out” instead of crystallizing. What’s happening and how can I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound (76-79 °C). The dissolved compound, upon cooling, becomes insoluble while the solution is still warm enough to melt it.

Troubleshooting Steps:

  • Re-heat and Add More "Soluble" Solvent: Return the mixture to the heat source and add more of the solvent in which the compound is soluble. This keeps the compound in solution at a lower temperature during the cooling phase.

  • Switch to a Lower-Boiling Point Solvent: Consider solvents like diethyl ether or a mixture of solvents with a lower boiling point.

  • Induce Crystallization at a Lower Temperature: Once the solution has cooled to room temperature, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal from a previous successful crystallization.

  • Utilize a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., hot ethyl acetate) and then slowly add a poor solvent (e.g., hexane) at an elevated temperature until you see persistent cloudiness. Then, allow it to cool slowly.

Question 2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer: This is a classic case of either using too much solvent, resulting in a solution that is not supersaturated, or the crystallization kinetics being very slow.

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the compound to crash out of solution too quickly. Once the volume is reduced, allow it to cool again.

  • Scratching and Seeding: As mentioned previously, scratching the flask or adding a seed crystal can provide nucleation sites for crystal growth.

  • Prolonged Cooling: Sometimes, crystallization simply requires more time. Allow the flask to stand undisturbed in a cold environment (like a refrigerator) for an extended period.

Question 3: My final product has a low melting point and appears discolored. How can I improve the purity?

Answer: Discoloration and a depressed, broad melting point are indicative of impurities. These could be starting materials, byproducts from the synthesis, or decomposition products.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot solution during recrystallization, allow it to stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Acid-Base Extraction: As a carboxylic acid, you can exploit its pH-dependent solubility. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base like sodium bicarbonate solution. The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified with an acid like HCl to precipitate the purified carboxylic acid, which can be collected by filtration.

  • Chromatography: If recrystallization and extraction fail to yield a pure product, column chromatography is the next logical step.

Chromatography Challenges

Question 4: I'm seeing significant peak tailing during HPLC analysis of my compound. What is the cause and how can I get sharper peaks?

Answer: Peak tailing for organic acids in reverse-phase HPLC is often caused by interactions between the carboxyl group and residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid. This will keep the analyte in its protonated, less polar form, reducing interactions with the stationary phase. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is common practice.

  • Use a Specialized Column: Consider using a column specifically designed for organic acid analysis, which may have a different stationary phase or be end-capped to minimize silanol interactions.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection. Injecting in a solvent stronger than the mobile phase can cause peak distortion.

Question 5: What are good starting conditions for flash chromatography purification of this compound?

Answer: For a moderately polar compound like this compound, a silica gel stationary phase is appropriate. The mobile phase will likely be a mixture of a non-polar solvent and a more polar solvent.

Recommended Starting Point:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase System: A gradient of ethyl acetate in hexane or dichloromethane.

  • TLC Analysis First: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot your crude material on a silica TLC plate and develop it in various solvent mixtures. A good Rf value for separation is typically in the range of 0.2-0.4.

  • Adding Acetic Acid: To reduce streaking on the TLC plate and improve peak shape during column chromatography, it is often beneficial to add a small amount (0.5-1%) of acetic acid to the mobile phase. This keeps the carboxylic acid protonated and minimizes its interaction with the silica gel.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until you observe a persistent cloudiness.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (e.g., 40-50 °C).

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of sodium bicarbonate.

  • Separation: Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. The organic layer contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl with stirring. The purified carboxylic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

Visualizing the Purification Workflow

Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Impurity Removal cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystals dry->pure_crystals G cluster_extraction Extraction cluster_precipitation Precipitation cluster_isolation Isolation crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO₃) crude->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify filter_wash Filter & Wash with Water acidify->filter_wash dry Dry filter_wash->dry pure_product Pure Product dry->pure_product

Caption: Purification scheme using acid-base extraction.

Potential Impurities from Synthesis

The synthesis of this compound likely involves a Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride, followed by reduction. This synthetic route can introduce specific impurities.

  • Unreacted Starting Materials: Residual 1,4-benzodioxan or succinic anhydride.

  • Positional Isomers: Acylation could potentially occur at other positions on the benzodioxan ring, though the 6-position is generally favored.

  • Over-acylation Products: Although less common with acylation than alkylation, polysubstituted products are a possibility.

  • Byproducts from Reduction Step: If a Clemmensen or Wolff-Kishner reduction is used to reduce the ketone intermediate, byproducts from these reactions could be present.

Understanding the likely impurities from the synthesis is key to designing an effective purification strategy. For instance, unreacted 1,4-benzodioxan (a neutral compound) would be easily removed by the acid-base extraction protocol outlined above.

References

  • Donahue, C. J. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. Retrieved from [Link]

Technical Support Center: Scaling Up Production of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid. This molecule is a valuable building block in pharmaceutical research, and its efficient production is critical for advancing drug development programs.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered during process development, moving from lab-scale synthesis to larger-scale production. We will address common challenges in the key synthetic steps: Friedel-Crafts acylation and the subsequent ketone reduction.

Core Synthesis Workflow

The most common and scalable route to this compound involves a two-step process starting from 1,4-benzodioxan. This involves an initial Friedel-Crafts acylation to introduce the four-carbon chain as a ketone, followed by a reduction of that ketone to the final alkane.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction Start 1,4-Benzodioxan Intermediate 4-(2,3-Dihydro-1,4-benzodioxin-6-yl) -4-oxobutanoic acid Start->Intermediate Electrophilic Aromatic Substitution AcylatingAgent Succinic Anhydride + Lewis Acid (e.g., AlCl3) AcylatingAgent->Intermediate FinalProduct 4-(2,3-Dihydro-1,4-benzodioxin-6-yl) butanoic acid Intermediate->FinalProduct e.g., Clemmensen or Wolff-Kishner Reduction

Caption: General two-step synthesis pathway.

Part 1: Troubleshooting the Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for C-C bond formation but presents several challenges during scale-up, primarily related to catalyst choice, regioselectivity, and waste management.[2]

Q1: My acylation reaction is showing low conversion, even with extended reaction times. What are the likely causes?

A1: Low conversion in Friedel-Crafts acylation is a common issue often tied to catalyst activity and reaction conditions.

  • Catalyst Deactivation: The most common Lewis acid, aluminum chloride (AlCl₃), is highly hygroscopic. Any moisture in your starting materials (1,4-benzodioxan), acylating agent (succinic anhydride), or solvent will rapidly deactivate the catalyst. Ensure all reagents and glassware are rigorously dried before use.

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃.[3] This means you must use more than one equivalent of the catalyst relative to the acylating agent for the reaction to proceed to completion. For scale-up, this has significant cost and waste implications.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or decomposition, especially with sensitive substrates like benzodioxanes.[4] We recommend starting at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then slowly warming to a moderate temperature (e.g., 25-50 °C) while monitoring the reaction progress by TLC or HPLC.

Q2: I am observing a significant amount of the 7-acyl regioisomer alongside my desired 6-acyl product. How can I improve regioselectivity?

A2: Achieving high regioselectivity is crucial for simplifying purification. The electronics of the 1,4-benzodioxan ring direct acylation to the 6-position as the major product.[5] However, process parameters can influence the outcome.

  • Catalyst Choice: The choice of Lewis acid can impact the isomeric ratio. While AlCl₃ is standard, exploring milder Lewis acids like zinc chloride or heterogeneous catalysts may improve selectivity.[4] Some reagent systems, such as AlCl₃-DMA (dimethylaniline), have been specifically developed to improve regioselectivity in benzodioxin acylation.[5]

  • Solvent Effects: The reaction solvent can influence the distribution of isomers. Non-polar solvents like carbon disulfide or dichloromethane are traditional choices. However, for greener and potentially more selective processes, ionic liquids have been shown to offer high regioselectivity and allow for catalyst recycling.[3]

Q3: The work-up of my large-scale AlCl₃-mediated reaction is hazardous due to the highly exothermic quench. Are there safer, more scalable alternatives?

A3: This is a critical safety consideration for scaling up. Quenching large volumes of AlCl₃ with water is extremely dangerous.

  • Reverse Quench: Always perform a "reverse" quench by slowly and carefully adding the reaction mixture to a chilled vessel of water or dilute acid. This helps to control the exotherm.

  • Catalytic Alternatives: The best long-term solution is to move away from stoichiometric AlCl₃. Consider using catalytic amounts of metal triflates (e.g., Cu(OTf)₂, Sc(OTf)₃), which are more tolerant to moisture and do not form a stable adduct with the product, making them recyclable and the work-up much simpler.[3]

  • Heterogeneous Catalysts: For continuous flow processes, solid acid catalysts like Aquivion® or other supported catalysts can be packed into a reactor bed.[4][6] This completely eliminates the aqueous work-up step, as the product stream simply flows through the catalyst bed, simplifying the process and reducing waste.[6]

Acylation_Troubleshooting Start Problem in Acylation Step? LowYield Low Yield / Conversion Start->LowYield BadSelectivity Poor Regioselectivity Start->BadSelectivity WorkupHazard Hazardous Work-up Start->WorkupHazard Sol1 Check Reagent Dryness Increase Catalyst Loading LowYield->Sol1 Sol2 Optimize Temperature LowYield->Sol2 Sol3 Use AlCl3-DMA Reagent Explore Milder Catalysts BadSelectivity->Sol3 Sol4 Consider Heterogeneous or Recyclable Catalysts WorkupHazard->Sol4 Sol5 Perform Reverse Quench (Add reaction to water) WorkupHazard->Sol5 Sol3->Sol4

Caption: Decision tree for acylation problems.

Part 2: Troubleshooting the Ketone Reduction

The reduction of the aryl-alkyl ketone intermediate is the final step. The choice of method is critical and depends on the overall stability of your molecule and EHS (Environment, Health, and Safety) considerations. The Clemmensen reduction is particularly effective for aryl-alkyl ketones formed from Friedel-Crafts acylation.[7][8][9]

Q1: My Clemmensen reduction is stalling, leaving a significant amount of the ketone starting material. How can I drive it to completion?

A1: The Clemmensen reduction is a heterogeneous reaction occurring on the surface of the zinc amalgam, so its efficiency is highly dependent on the quality of the reagents and physical parameters.[7][9]

  • Zinc Amalgam Activity: The zinc must be properly amalgamated with mercury (Zn(Hg)) to be effective. Ensure the zinc surface is fresh and activated. The reaction is often heated to reflux to increase the rate.

  • Acid Concentration: The reaction requires concentrated hydrochloric acid.[8][10] As the reaction proceeds, water is produced, which dilutes the acid. On a large scale, it may be necessary to add fresh acid portion-wise to maintain a high concentration.

  • Immiscibility: If your substrate is not soluble in the aqueous acidic medium, the reaction will be very slow. Adding a co-solvent like toluene or ethanol can help improve solubility and bring the substrate into contact with the zinc surface.

Q2: We have concerns about using mercury and large volumes of concentrated HCl for our scale-up campaign. What are the best alternatives to the Clemmensen reduction?

A2: These are valid and common concerns. Fortunately, several alternatives exist, with the primary choice depending on your molecule's stability in basic versus acidic conditions.

  • Wolff-Kishner Reduction: This method uses hydrazine (N₂H₄) and a strong base (like KOH or NaOH) at high temperatures to reduce the ketone.[10][11] It is an excellent alternative if your molecule is sensitive to strong acid but stable under basic conditions.[9] The main drawbacks are the high temperatures required and the toxicity of hydrazine.

  • Catalytic Hydrogenation: A greener and often safer alternative is catalytic hydrogenation. Using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere can effectively reduce the ketone to a methylene group. This method avoids harsh acids, bases, and toxic reagents. However, it requires specialized high-pressure reactor equipment, and the catalyst can sometimes be poisoned by impurities.

Table 1: Comparison of Reduction Methodologies

FeatureClemmensen ReductionWolff-Kishner ReductionCatalytic Hydrogenation
Reagents Zn(Hg), conc. HClH₂NNH₂, KOH/NaOHH₂, Pd/C (or other metal)
Conditions Acidic, reflux temp.[7]Basic, high temp. (>180 °C)[10]Neutral, high pressure H₂
Pros Very effective for aryl-alkyl ketones.[8]Good for acid-sensitive substrates.Green, avoids harsh reagents.
Cons Uses toxic mercury, corrosive HCl.[10]Uses toxic hydrazine, high energy.Requires pressure equipment, catalyst poisoning possible.
Best For Acid-stable substrates.Base-stable substrates.Substrates sensitive to both acid and base.

Part 3: Purification & Isolation FAQs

Q1: How can I best purify the final product, this compound, on a large scale?

A1: Large-scale purification should prioritize methods that avoid chromatography.

  • Recrystallization: This is the most effective and scalable method for purifying solid final products. The crude product should be dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly. The pure product will crystallize out, leaving impurities in the mother liquor. A good starting point for solvent screening would be a mixture of an organic solvent (like ethyl acetate or dichloromethane) and a non-polar anti-solvent (like hexane or diisopropyl ether).[12]

  • Acid-Base Extraction: Since your final product is a carboxylic acid, you can use a liquid-liquid extraction work-up. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). Your desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like the ketone intermediate) behind. The aqueous layer can then be separated, re-acidified (e.g., with HCl), and the pure product will precipitate out or can be extracted back into an organic solvent.[13]

Q2: What are the physical properties of the final product?

A2: According to available data, this compound has the following properties:

  • Molecular Formula: C₁₂H₁₄O₄[14][15]

  • Molecular Weight: 222.24 g/mol [14][15]

  • Melting Point: Approximately 76°C[14]

Part 4: Experimental Protocol Example

This protocol describes a representative lab-scale synthesis. Caution: This procedure should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

  • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq) and dry dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1,4-benzodioxan (1.0 eq) and succinic anhydride (1.05 eq) in dry DCM.

  • Slowly add the solution from step 3 to the AlCl₃ suspension, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the 1,4-benzodioxan is consumed.

  • Prepare a separate vessel with crushed ice and concentrated HCl.

  • Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring (reverse quench).

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone intermediate.

Step 2: Synthesis of this compound (Clemmensen Reduction)

  • Prepare zinc amalgam (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes, then decanting the liquid and washing the solid with water.

  • To a flask containing the prepared Zn(Hg), add concentrated HCl, water, and toluene.

  • Add the crude ketone intermediate from Step 1 to the flask.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add additional portions of concentrated HCl every few hours to maintain acidic conditions.

  • Monitor the reaction by TLC or HPLC for the disappearance of the ketone.

  • Once complete, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude final product can be purified by recrystallization as described in the FAQ section.

References

  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Benzodioxole Derivatives.
  • Suárez, A. G. (1999). AIC|3-DMA REAGENT IN THE REGIOSELECTIVE SOLVENT FREE FRIEDEL-CRAFTS ACYLATION REACTION OF BENZODIOXIN DERIVATIVES. Tetrahedron Letters, 40, 3523–3526.
  • Chem.ucla.edu. (n.d.). CLEMMENSEN REDUCTION.
  • RSC Publishing. (2021). Synthesis of functionalized benzo[4][7]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. Retrieved from

  • Straniero, V., et al. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health.
  • Wikipedia. (n.d.). Clemmensen reduction.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1,4-Benzodioxane Derivatives.
  • National Institutes of Health. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • The Organic Chemistry Tutor. (2016). Clemmensen Reduction & Wolff Kishner Mechanism. YouTube.
  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences.
  • BYJU'S. (n.d.). Clemmensen Reduction reaction.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • ACS Publications. (n.d.). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides.
  • Alfa Chemistry. (n.d.). CAS 14939-93-6 this compound.
  • PMC - NIH. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
  • PMC - NIH. (n.d.). Selective butyric acid production from CO2 and its upgrade to butanol in microbial electrosynthesis cells.
  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • University of Liverpool IT Services. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid.
  • SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid.
  • Chem-Impex. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.

Sources

Validation & Comparative

A Comparative Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid and Other Benzodioxin-Based Alpha-1 Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid with other well-characterized benzodioxin derivatives, primarily focusing on their potential as alpha-1 adrenergic receptor antagonists. For researchers and drug development professionals, this document outlines the structural nuances, predicted activities based on established structure-activity relationships (SAR), and detailed experimental protocols to facilitate the evaluation of this and similar compounds.

Introduction: The Benzodioxin Scaffold in Medicinal Chemistry

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid structure and potential for diverse substitutions have made it a versatile template for designing ligands for various receptors, including nicotinic, serotoninergic, and, most notably, alpha-1 adrenergic receptors.[1] Antagonists of alpha-1 adrenergic receptors are crucial in the management of conditions such as hypertension and benign prostatic hyperplasia (BPH).[2][3]

This guide will focus on a comparative analysis of This compound , a compound for which public domain biological data is limited, against two well-established benzodioxin-containing alpha-1 adrenergic antagonists: Doxazosin and WB-4101 . By examining their structural differences and applying known SAR principles, we can predict the potential activity of the target compound and provide a clear experimental path for its characterization.

Profile of the Target Compound: this compound

  • Chemical Structure:

    • IUPAC Name: this compound[4]

    • Molecular Formula: C₁₂H₁₄O₄[4]

    • Molecular Weight: 222.24 g/mol [4]

  • Structural Features: This molecule consists of a 1,4-benzodioxin core substituted at the 6-position with a butanoic acid chain. The presence of the carboxylic acid group suggests potential for hydrogen bonding and introduces an acidic character, which may influence its pharmacokinetic and pharmacodynamic properties.

Comparative Analysis with Structurally Related Benzodioxins

Doxazosin: A Clinically Relevant Comparator

Doxazosin is a potent and selective alpha-1 adrenergic antagonist used clinically for hypertension and BPH.[5][6] Its structure incorporates a 1,4-benzodioxin moiety linked to a piperazine ring, which in turn is connected to a 4-amino-6,7-dimethoxyquinazoline group.[5]

  • Key Structural Differences: The most significant difference is the presence of the quinazoline and piperazine rings in Doxazosin. The 4-amino-6,7-dimethoxyquinazoline moiety is crucial for high affinity and selectivity for alpha-1 adrenergic receptors.[1][7] The piperazine ring, while not essential for activity (as seen in analogues like alfuzosin), contributes to the overall pharmacophore.[7]

  • Predicted Impact on Activity: The absence of the quinazoline and piperazine moieties in this compound suggests that it is unlikely to exhibit the high-affinity antagonism characteristic of Doxazosin at alpha-1 adrenergic receptors. The butanoic acid side chain is a significant departure from the typical structures of potent alpha-1 antagonists.

WB-4101: A Selective Research Tool

WB-4101 is a well-characterized, highly selective alpha-1 adrenergic receptor antagonist widely used in research.[8][9] It features a 1,4-benzodioxin core with a 2-(2,6-dimethoxyphenoxyethyl)aminomethyl side chain.[8]

  • Key Structural Differences: WB-4101 possesses a more extended and flexible side chain containing an amine and a dimethoxyphenoxy group, both of which are important for its interaction with the alpha-1 adrenergic receptor.[10] The basic amine in WB-4101 is a common feature in many adrenergic ligands, facilitating interaction with acidic residues in the receptor binding pocket.

  • Predicted Impact on Activity: The acidic butanoic acid side chain of the target compound is a stark contrast to the basic amine-containing side chain of WB-4101. This fundamental difference in functionality makes it highly probable that this compound will have a significantly different, and likely much lower, affinity for alpha-1 adrenergic receptors compared to WB-4101.

Quantitative Comparison of Comparator Compounds

To provide a quantitative baseline for the evaluation of new benzodioxin derivatives, the following table summarizes the reported binding affinities (Ki values) of Doxazosin and WB-4101 for the three alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D).

Compoundα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)Reference(s)
Doxazosin1.1->10,000 (for α2)[11]
WB-4101High Affinity (pKi ~10)Low Affinity (pKi ~8.2-8.4)-[12][13]

Note: Data for all subtypes for each compound from a single source is not always available, and experimental conditions can vary. pKi is the negative logarithm of the Ki value.

Experimental Protocols for Evaluation

To determine the actual biological activity of this compound and enable a direct comparison with other benzodioxins, the following experimental protocols are provided.

Synthesis of this compound

cluster_0 Synthetic Pathway start Butanoic Acid intermediate1 Butanoyl Chloride start->intermediate1 Oxalyl Chloride, DMF intermediate2 β-Cyclodextrin Conjugate (optional for delivery) intermediate1->intermediate2 β-Cyclodextrin, NaH, DMF final This compound intermediate2->final Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

  • Activation of Butanoic Acid: To a solution of butanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.[14]

  • Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of butanoyl chloride.

  • Friedel-Crafts Acylation: In a separate flask, add 1,4-benzodioxan (1 equivalent) and a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 equivalents) to an anhydrous solvent like dichloromethane at 0 °C.

  • Slowly add the prepared butanoyl chloride solution to the benzodioxan mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one.

  • Reduction of the Ketone (Clemmensen or Wolff-Kishner): The resulting ketone can be reduced to the corresponding alkane. For example, using a Clemmensen reduction (amalgamated zinc and concentrated HCl) or a Wolff-Kishner reduction (hydrazine hydrate and a strong base like KOH in a high-boiling solvent).

  • Alternative: Wittig Reaction followed by Hydrogenation: An alternative is a Wittig reaction to form an alkene, followed by catalytic hydrogenation to yield the final product.

  • Final Purification: The final product should be purified by recrystallization or column chromatography.

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

This protocol determines the binding affinity (Ki) of the test compound for α1-adrenergic receptor subtypes.

cluster_1 Radioligand Binding Assay Workflow prep Prepare Membranes from Cells Expressing α1-AR Subtype incubate Incubate Membranes with Radioligand (e.g., [3H]-Prazosin) and Test Compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki Determination) quantify->analyze

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the desired α1-adrenergic receptor subtype (α1A, α1B, or α1D) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin, a non-subtype-selective antagonist), and varying concentrations of the unlabeled test compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive antagonist).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This assay measures the ability of a compound to antagonize the increase in intracellular calcium triggered by an agonist at Gq-coupled receptors like the α1-adrenergic receptors.

cluster_2 Calcium Flux Functional Assay Workflow seed Seed Cells Expressing α1-AR Subtype in a 96-well Plate load Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) seed->load incubate_test Incubate with Test Compound (Antagonist) load->incubate_test add_agonist Add Agonist (e.g., Phenylephrine) incubate_test->add_agonist measure Measure Fluorescence Change (FLIPR or Plate Reader) add_agonist->measure analyze Data Analysis (IC50 Determination) measure->analyze

Caption: Workflow for the calcium flux functional assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the desired α1-adrenergic receptor subtype in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[15] Incubate at 37°C for 45-60 minutes in the dark.

  • Compound Addition (Antagonist Mode): After dye loading, add varying concentrations of the test compound (e.g., this compound) to the wells.[16] Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a fluorometric plate reader with automated injection.[17]

  • Record a baseline fluorescence reading.

  • Inject a known α1-adrenergic receptor agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC₈₀).[16]

  • Immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound by comparing the agonist-induced fluorescence signal in the presence and absence of the compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.

Conclusion and Future Directions

Based on a thorough structure-activity relationship analysis, This compound is predicted to have a significantly lower affinity for alpha-1 adrenergic receptors compared to established antagonists like Doxazosin and WB-4101. The absence of key pharmacophoric features, such as a basic amine and additional aromatic systems like quinazoline, supports this hypothesis.

However, predictive analysis is no substitute for empirical data. The provided synthesis and pharmacological testing protocols offer a clear and robust pathway for researchers to determine the true biological activity of this compound. The results of these experiments will not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of benzodioxin derivatives. Future work could also explore the potential for this compound to interact with other biological targets where a carboxylic acid moiety might be a favorable interaction point.

References

  • Organic Preparations and Procedures International. (2003). A RELIABLE MULTIGRAM SYNTHESIS OF (±) DOXAZOSIN. 35(6), 603-608.
  • Drew, G. M. (1982). Evidence in Favour of a Selective Alpha 1-adrenoceptor Blocking Action of WB 4101 in Vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 319(3), 222–225.
  • Zhang, Y., et al. (2007). Synthesis of a New Doxazosin‐Related Compound.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Xu, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 20(4), 546-555.
  • Academic Master. (2019, September 19). Structure-Activity Relationship And Drug Choice. Retrieved from [Link]

  • Cipla Limited. (2015). Process for the preparation of doxazosin and salts thereof. EP2421857B1.
  • Cignarella, G., et al. (1989). Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on alpha-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 32(9), 2277–2282.
  • Garcia-Sainz, J. A., et al. (1991). Regional Distribution of Alpha 1-adrenoceptor Subtypes in Rat Kidney. American Journal of Physiology-Renal Physiology, 261(1), F1-F6.
  • Alabaster, V. A., & Davey, M. J. (1986). The α1-adrenoceptor antagonist profile of doxazosin: Preclinical pharmacology. British Journal of Clinical Pharmacology, 21(S1), 9S-17S.
  • Morrow, A. L., & Creese, I. (1986). Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding. Molecular Pharmacology, 29(4), 321–330.
  • PubChem. (n.d.). Doxazosin. Retrieved from [Link]

  • Han, C., et al. (1989). Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. Molecular Pharmacology, 36(4), 505–510.
  • StatPearls. (2023, May 22). Doxazosin. NCBI Bookshelf.
  • Polymer Innovations, Inc. (n.d.). WB4101 Water Based Binder System. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Galapagos NV. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review.
  • Arkin, M. R., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual.
  • Gu, H., & Friedman, E. (1987). Characterization of alpha-1 adrenergic receptors in the heart using [3H]WB4101: effect of 6-hydroxydopamine treatment. Journal of Pharmacology and Experimental Therapeutics, 241(1), 71-76.
  • Liu, L., & Guo, Z. (2007). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. International Journal of Molecular Sciences, 8(8), 757-766.
  • Kim, B. H., et al. (2006). Assessment of α1-adrenoceptor antagonists in benign prostatic hyperplasia based on the receptor occupancy theory. British Journal of Clinical Pharmacology, 62(5), 536–543.
  • Pigini, M., et al. (2004). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 12(12), 3281-3292.
  • Han, C., et al. (1989). Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. Molecular pharmacology, 36(4), 505–510.
  • PubChem. (n.d.). 4-[[4-[[3-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-Methyl-Phenyl]methoxy]-2,5-Bis(Fluoranyl)phenyl]methylamino]-3-Oxidanylidene-Butanoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]

  • U.S. Patent No. US4188390A. (1980).
  • INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A).
  • INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B).
  • Gurdal, H., et al. (2003). Doxazosin treatment causes differential alterations of alpha 1-adrenoceptor subtypes in the rat kidney, heart and aorta. British Journal of Pharmacology, 140(6), 1039–1046.
  • Polymer Innovations, Inc. (n.d.). Tape Casting and Water Based Binders. Retrieved from [Link]

  • Vincent, J., et al. (1986). Doxazosin, an alpha 1-adrenoceptor antagonist: pharmacokinetics and concentration-effect relationships in man. British Journal of Clinical Pharmacology, 21(5), 521–526.
  • Polymer Innovations, Inc. (n.d.). Water Based Binder Systems. Retrieved from [Link]

  • LiverTox. (2018, January 8). Alpha 1 Adrenergic Receptor Antagonists. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Khan, I., et al. (2017). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as potent enzyme inhibitors and their molecular docking studies. Brazilian Journal of Pharmaceutical Sciences, 53(4).
  • Daily, N. J., & Piascik, M. T. (2011). Functional alpha-1B adrenergic receptors on human epicardial coronary artery endothelial cells. Pharmacological Reports, 63(5), 1149–1156.
  • Google Patents. (n.d.). US20160002117A1 - Transparent spinel article and tape cast methods for making.
  • LiverTox. (2018, January 8). Alpha 1 Adrenergic Receptor Antagonists. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Cignarella, G., et al. (1986). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Il Farmaco; edizione scientifica, 41(1), 31–41.
  • Chen, Z., et al. (2008). Mutational analysis of the alpha 1a-adrenergic receptor binding pocket of antagonists by radioligand binding assay. Acta Pharmacologica Sinica, 29(4), 597-604.
  • Sandanayaka, V., et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry, 53(2), 843–854.
  • Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013–6018.

Sources

A Comparative Guide to the Biological Activity of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid and its structural analogs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes findings from various studies to elucidate the structure-activity relationships (SAR) within this class of compounds, primarily focusing on their interactions with adrenoceptors and serotonin receptors.

Introduction: The 1,4-Benzodioxan Scaffold

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects.[1][3][4] Notably, this scaffold is a key component of drugs targeting the adrenergic and serotonergic systems, such as the α-blocker Doxazosin used for hypertension and benign prostatic hyperplasia.[3] The compound this compound serves as a foundational structure for exploring how modifications to the butanoic acid side chain and the benzodioxan ring influence receptor affinity and functional activity.

Core Compound Profile: this compound

This compound is a derivative of the 1,4-benzodioxan ring system.[5] While specific biological activity data for this exact compound is not extensively detailed in the public literature, its structural similarity to well-studied adrenoceptor and serotonin receptor ligands suggests its potential activity at these targets. The butanoic acid side chain presents a key area for modification to explore SAR.

Comparative Analysis of Analog Activity

The biological activity of analogs is profoundly influenced by stereochemistry, the nature of substituents, and the replacement of the benzodioxan core. The following sections compare analogs based on their structural modifications and the resulting impact on their activity at α-adrenoceptor (AR) subtypes and 5-HT1A serotonin receptors.

Phenylchroman Analogs: Impact of Stereochemistry

In a series of 4-phenylchroman analogues, which share structural similarities with the benzodioxan core, stereochemistry plays a crucial role in determining potency and selectivity for α1-AR subtypes.[6] Functional assays revealed that a cis relationship between the 2-side chain and the 4-phenyl ring is associated with optimal α1-AR blocking activity. For instance, the trans isomer of one such analog was the least potent in the series.[6] This highlights the importance of the spatial arrangement of key pharmacophoric features for effective receptor interaction.

One notable compound from this series, compound 5 (structure not explicitly detailed in the provided abstract), demonstrated the highest potency at α1D-ARs with a selectivity profile of α1D > α1A > α1B.[6] This is a reversal compared to the prototype compound WB4101, which exhibits a selectivity of α1A > α1D > α1B.[6] Another analog, compound 8, which features a carbonyl group at position 1, was the most potent at α1A-ARs, showcasing how minor structural changes can significantly shift receptor subtype selectivity.[6]

Open-Chain Analogs: The "Openphendioxan" Concept

A series of "openphendioxan" analogues, where the dioxan ring is opened, were synthesized and evaluated to understand the structural requirements for α1-AR antagonism.[7] Quantitative structure-activity relationship (QSAR) studies on these analogs suggested that an adequate number of heteroatoms and appropriate membrane diffusion properties are important for enhancing α1d-AR affinity.[7] Docking simulations further supported these findings, indicating that polar, electrostatic, hydrophobic, and steric effects of substituents on the phenoxy terminal are critical for ligand binding.[7]

Dioxane Analogs: Moving Beyond the Benzodioxan Core

To investigate the necessity of the planar 1,4-benzodioxane ring, novel compounds were prepared where it was replaced by a more flexible 1,4-dioxane ring.[8] This modification led to the discovery of compounds with diverse and potent activities. The results demonstrated that a properly substituted 1,4-dioxane nucleus can serve as a versatile scaffold for developing:

  • Selective α1D-AR antagonists (e.g., compound 14)[8][9]

  • Potential anticancer agents (e.g., compound 13)[8][9]

  • Full 5-HT1A receptor agonists (e.g., compound 15)[8][9]

Compound 15, in particular, was identified as a promising lead for developing highly potent 5-HT1A receptor full agonists, which could be useful as antidepressants and neuroprotective agents.[8][9]

Further studies on the stereochemistry of these 1,4-dioxane derivatives revealed a reversed enantioselectivity between 5-HT1A receptors and α1-adrenoceptors.[10] The (S)-enantiomer of one analog (compound 2) was a potent 5-HT1A receptor agonist with high selectivity over α1-AR subtypes.[10] Conversely, the (R)-enantiomer of another analog (compound 4) was the more potent isomer at the α1d-AR subtype and exhibited α1d-AR-dependent anticancer activity in human prostate cancer cells.[10]

Tabulated Summary of Analog Activity

Compound ClassKey Structural FeaturePrimary Target(s)Notable FindingReference
4-Phenylchroman Analogs cis vs. trans stereochemistryα1-Adrenoceptorscis configuration enhances α1-AR blocking activity.[6]
Openphendioxan Analogs Opened dioxan ringα1d-AdrenoceptorHeteroatom count and membrane diffusion are key for affinity.[7]
1,4-Dioxane Analogs Replacement of benzodioxan with dioxaneα1D-AR, 5-HT1A receptors, Cancer cellsScaffold yields selective α1D antagonists, 5-HT1A full agonists, and cytotoxic agents.[8][9]
Chiral 1,4-Dioxane Analogs (S) vs. (R) enantiomers5-HT1A receptors, α1d-AdrenoceptorReversed stereoselectivity for 5-HT1A and α1-ARs.[10]

Experimental Protocols

The evaluation of these compounds typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

Objective: To determine the affinity of the test compounds for specific receptor subtypes.

Typical Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) or HeLa cells are transfected to express human cloned α1A, α1B, α1D-AR, or 5-HT1A receptors.[6][8]

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are obtained through homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [3H]prazosin for α1-ARs, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Inhibition constants (Ki) are calculated from the IC50 values (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (antagonism or agonism) of the compounds at specific receptor subtypes.

Typical Protocol for α1-AR Antagonism:

  • Tissue Preparation: Isolated rat tissues expressing specific α1-AR subtypes are used (e.g., vas deferens for α1A, spleen for α1B, and aorta for α1D).[8]

  • Experimental Setup: Tissues are mounted in organ baths containing physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.

  • Concentration-Response Curves: Cumulative concentration-response curves to a standard agonist (e.g., noradrenaline or phenylephrine) are generated in the absence and presence of increasing concentrations of the test compound.

  • Data Analysis: The antagonist potency is expressed as pA2 values, which are calculated from the rightward shift of the agonist concentration-response curve.

Signaling Pathways and Experimental Workflow

The interaction of these analogs with G-protein coupled receptors (GPCRs) like α1-adrenoceptors and 5-HT1A receptors initiates downstream signaling cascades.

GPCR_Signaling_Pathway cluster_0 Ligand-Receptor Interaction cluster_1 G-Protein Activation cluster_2 Downstream Signaling Ligand Ligand GPCR α1-AR / 5-HT1A-R Ligand->GPCR Binding G_Protein Gq/11 (for α1-AR) Gi/o (for 5-HT1A-R) GPCR->G_Protein Activation Effector_Enzyme Phospholipase C (for Gq) Adenylyl Cyclase (for Gi) G_Protein->Effector_Enzyme Modulation Second_Messenger IP3, DAG (for Gq) cAMP (for Gi) Effector_Enzyme->Second_Messenger Production/ Inhibition Cellular_Response Ca2+ release, PKC activation (α1-AR) Inhibition of neuronal firing (5-HT1A-R) Second_Messenger->Cellular_Response Leads to

Caption: Generalized GPCR signaling cascade for α1-AR and 5-HT1A-R.

Experimental_Workflow Start Compound Synthesis Binding_Assay Radioligand Binding Assays (Determine Affinity - Ki) Start->Binding_Assay Functional_Assay In Vitro Functional Assays (Determine Activity - pA2/EC50) Start->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Typical workflow for drug discovery involving benzodioxan analogs.

Conclusion and Future Directions

The 1,4-benzodioxan scaffold and its analogs represent a versatile class of compounds with significant potential for modulating adrenergic and serotonergic systems. Structure-activity relationship studies have demonstrated that subtle modifications, such as altering stereochemistry, replacing the core ring system, and varying substituents, can lead to profound changes in potency, selectivity, and even the type of biological activity. The transition from a rigid benzodioxan to a flexible dioxane ring, for instance, has opened up avenues for developing highly selective α1D-AR antagonists and potent 5-HT1A full agonists. Future research in this area could focus on further optimizing these scaffolds to enhance their therapeutic potential for conditions ranging from cardiovascular diseases to neurological disorders and cancer.

References

  • Butini, S., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(8), 1633-1643. [Link]

  • Manetti, F., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7065-7077. [Link]

  • Campiani, G., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

  • Campiani, G., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

  • Gemma, S., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. National Center for Biotechnology Information. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Wang, S., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. European Journal of Medicinal Chemistry, 185, 111815. [Link]

  • Zhang, L., et al. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2013, 1-6. [Link]

  • Khan, K. M., et al. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. ARME, 2(4), 555-561. [Link]

  • Wang, S., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. European Journal of Medicinal Chemistry, 185, 111815. [Link]

  • Kulkarni, V. M., & Kulkarni, S. S. (2007). Chemistry and pharmacology of benzodioxanes. International Journal of ChemTech Research, 1(1), 1-15. [Link]

  • Nardi, D., et al. (1979). Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. Il Farmaco; edizione scientifica, 34(10), 834-846. [Link]

  • Delyagina, M. S., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 643–652. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

Sources

Validating the Bioactivity of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the identification and validation of novel bioactive compounds are paramount. This guide provides a comprehensive framework for evaluating the bioactivity of "4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid," a compound of interest with a chemical structure suggestive of potential therapeutic applications. In the absence of direct published bioactivity data for this specific molecule, we will proceed with a scientifically informed hypothesis: that its structural features—a carboxylic acid head, a linker, and a hydrophobic benzodioxin tail—make it a candidate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist.

This guide will therefore focus on the validation of this hypothesis, comparing the potential bioactivity of "this compound" with established PPARγ agonists. We will delve into the underlying principles of experimental choices and provide detailed protocols for a rigorous validation workflow.

The Rationale: Targeting PPARγ for Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism.[1] Of the three main isoforms (α, β/δ, and γ), PPARγ is a key regulator of adipogenesis (fat cell differentiation), insulin sensitivity, and inflammation.[2][3] Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been successfully used in the treatment of type 2 diabetes.[4][5] These compounds, including Rosiglitazone and Pioglitazone, improve insulin sensitivity and glucose uptake in peripheral tissues.[6][7][8][9]

The structural characteristics of many PPARγ agonists often include an acidic head group that interacts with the ligand-binding domain of the receptor. Given that "this compound" possesses such a group, along with a rigid hydrophobic moiety, it is a plausible candidate for a PPARγ agonist. This guide outlines the necessary steps to validate this hypothesis.

Comparative Framework: Benchmarking Against Established Agonists

To objectively assess the potential bioactivity of "this compound," its performance must be compared against well-characterized PPARγ agonists.

Primary Comparators:

  • Rosiglitazone: A potent and selective PPARγ agonist of the thiazolidinedione class.[2][10] It serves as a high-affinity reference compound.

  • Pioglitazone: Another widely used thiazolidinedione with a long history of clinical use for type 2 diabetes.[7][11][12]

Secondary Comparators (Optional):

  • Non-Thiazolidinedione (non-TZD) PPARγ agonists: Including a non-TZD agonist can provide broader context and help classify the mode of action of the test compound.[13][14][15]

The following table summarizes the key characteristics of the primary comparators:

CompoundClassPrimary Mechanism of ActionKey Clinical Use
Rosiglitazone ThiazolidinedioneSelective PPARγ agonist, enhances insulin sensitivity.[2][6]Type 2 Diabetes Mellitus
Pioglitazone ThiazolidinedionePPARγ agonist, improves glycemic control by increasing insulin sensitivity.[7][8][9]Type 2 Diabetes Mellitus

Experimental Validation Workflow

A multi-tiered approach is essential for a thorough validation of PPARγ agonism. This workflow progresses from initial in vitro binding and activation assays to more physiologically relevant cell-based functional assays.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Functional Assays Competitive Binding Assay Competitive Binding Assay Luciferase Reporter Assay Luciferase Reporter Assay Competitive Binding Assay->Luciferase Reporter Assay Confirms functional activation Adipocyte Differentiation Assay Adipocyte Differentiation Assay Luciferase Reporter Assay->Adipocyte Differentiation Assay Proceed if agonism is confirmed Glucose Uptake Assay Glucose Uptake Assay Adipocyte Differentiation Assay->Glucose Uptake Assay Assesses physiological outcome Conclusion Conclusion Glucose Uptake Assay->Conclusion Start Start Start->Competitive Binding Assay Assess direct binding to PPARγ

Sources

A Comparative Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic Acid and Its Structural Analogs: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid and its structural analogs for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a focus on their potential as modulators of adrenergic and serotonergic receptors, as well as their anti-inflammatory properties. This document synthesizes technical data with field-proven insights to facilitate informed decisions in drug discovery and development.

The 1,4-benzodioxan moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Our focus, this compound, combines this privileged heterocycle with an alkanoic acid side chain, a feature often associated with non-steroidal anti-inflammatory drugs (NSAIDs). Indeed, a closely related analog, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, has demonstrated anti-inflammatory potency comparable to ibuprofen in preclinical models.[2] Furthermore, the 1,4-benzodioxan core is a well-established pharmacophore for α1-adrenoreceptor antagonists and has been incorporated into ligands for 5-HT1A serotonin receptors.[1]

This guide will explore the nuanced effects of structural modifications to this compound, providing a predictive framework for its biological activity based on established SAR principles.

Structural Analogs: A Comparative Analysis

To understand the therapeutic potential of this compound, it is crucial to examine how modifications to its structure impact its biological activity. Here, we present a comparative analysis of a series of rationally designed structural analogs.

Analog Design Strategy

The structural analogs have been designed to probe the following key structural features:

  • Length of the Alkanoic Acid Chain: The length of the alkyl chain connecting the carboxylic acid to the benzodioxin ring can significantly influence receptor binding and pharmacokinetic properties.

  • Substitution on the Benzodioxin Ring: The electronic and steric properties of substituents on the aromatic portion of the benzodioxin moiety can modulate affinity and selectivity for biological targets.

The following table summarizes the predicted impact of these structural modifications on the biological activity of the parent compound, based on established structure-activity relationships for 1,4-benzodioxan derivatives.

Compound Structure Predicted Biological Activity Profile Rationale for Predicted Activity
Parent Compound This compoundModerate α1-adrenoreceptor antagonist activity. Potential for 5-HT1A receptor interaction. Likely to possess anti-inflammatory properties.The 1,4-benzodioxan scaffold is a known α1-adrenergic antagonist pharmacophore. The butanoic acid chain may contribute to anti-inflammatory effects, similar to other arylalkanoic acids.
Analog 1: Acetic Acid Derivative 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidPotent anti-inflammatory activity, comparable to ibuprofen.[2] Weaker α1-adrenoreceptor and 5-HT1A receptor affinity compared to the parent compound.Shorter alkyl chain is optimal for cyclooxygenase (COX) inhibition, a common mechanism for NSAIDs. The shorter chain may be less favorable for binding to the deeper pockets of aminergic GPCRs.
Analog 2: Propanoic Acid Derivative 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acidIntermediate activity between the acetic and butanoic acid derivatives.A gradual change in activity is expected with the incremental increase in chain length.
Analog 3: Pentanoic Acid Derivative 5-(2,3-dihydro-1,4-benzodioxin-6-yl)pentanoic acidPotentially reduced activity at all targets compared to the parent compound.Longer alkyl chains can introduce conformational rigidity and may not fit optimally into the binding pockets of the target receptors.
Analog 4: 7-Methoxy Derivative 4-(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acidIncreased affinity for α1-adrenoreceptors and potentially 5-HT1A receptors.The addition of a methoxy group can enhance binding through hydrogen bonding interactions with the receptor.
Analog 5: 7-Chloro Derivative 4-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acidPotentially increased lipophilicity, which may enhance cell permeability and oral bioavailability. Affinity for receptors will depend on the specific interactions of the chloro group within the binding pocket.Halogen substitution can modulate both the electronic and steric properties of the ligand, leading to unpredictable effects on receptor affinity.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted activities of these analogs, the following experimental protocols are recommended.

α1-Adrenergic Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of the test compounds for the α1-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human α1A-adrenergic receptor.

  • [3H]-Prazosin (specific activity ~80 Ci/mmol).

  • Phentolamine.

  • Test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the α1A-adrenergic receptor in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in binding buffer.

  • Binding Assay: In a 96-well plate, add 50 µL of [3H]-prazosin (final concentration 0.2 nM), 50 µL of test compound (at various concentrations), and 100 µL of the membrane preparation (50-100 µg of protein). For non-specific binding, use 10 µM phentolamine in place of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through GF/C filters presoaked in 0.5% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize cells in binding buffer prep2 Centrifuge at 1,000 x g prep1->prep2 prep3 Collect supernatant prep2->prep3 prep4 Centrifuge at 40,000 x g prep3->prep4 prep5 Resuspend pellet (membrane prep) prep4->prep5 assay1 Add [3H]-Prazosin, test compound, and membrane prep to plate prep5->assay1 assay2 Incubate at 25°C assay1->assay2 assay3 Filter through GF/C filters assay2->assay3 assay4 Wash filters assay3->assay4 analysis1 Scintillation counting assay4->analysis1 analysis2 Calculate specific binding analysis1->analysis2 analysis3 Determine IC50 and Ki values analysis2->analysis3

Caption: Simplified signaling pathway of the 5-HT1A receptor.

Synthesis Protocol: this compound

The following is a representative protocol for the synthesis of the parent compound.

Materials:

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one

  • Diethyl malonate

  • Sodium ethoxide

  • Potassium hydroxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Condensation: To a solution of sodium ethoxide in ethanol, add diethyl malonate followed by 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Reflux the mixture for 4 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of potassium hydroxide in water. Reflux the mixture for 8 hours to hydrolyze the ester and effect decarboxylation.

  • Acidification and Extraction: Cool the mixture and acidify with concentrated hydrochloric acid. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.

Conclusion

This guide provides a framework for the comparative analysis of this compound and its structural analogs. While direct experimental comparisons are limited in the current literature, the established structure-activity relationships for the broader class of 1,4-benzodioxan derivatives allow for informed predictions of their biological activities. The provided experimental protocols offer a clear path for the empirical validation of these predictions. It is our hope that this guide will serve as a valuable resource for researchers in the field, stimulating further investigation into this promising class of compounds.

References

  • Celentano, M., et al. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Molecules, 26(11), 3193. [Link]

  • Vázquez, E., et al. (1995). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. European Journal of Medicinal Chemistry, 30(11), 879-883. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules such as 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, a critical aspect of antibody validation is the assessment of cross-reactivity. This guide provides an in-depth, technical comparison of methodologies to characterize the cross-reactivity profile of antibodies targeting this compound. We will delve into the rationale behind experimental design, present detailed protocols, and offer a framework for data interpretation, empowering you to ensure the accuracy and reliability of your results.

The Imperative of Specificity: Understanding Antibody Cross-Reactivity

An antibody's utility is defined by its ability to bind to a specific antigen with high affinity.[1][2] However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity.[3][4][5][6] In the context of immunoassays for this compound, cross-reactivity with related endogenous molecules, metabolites, or drug analogs can lead to inaccurate quantification and false-positive results.[3][6] Therefore, a thorough evaluation of an antibody's cross-reactivity is a non-negotiable step in assay development and validation.[1][2]

The core principle of cross-reactivity lies in the structural similarity of epitopes, the specific regions on an antigen that an antibody recognizes.[4][6][7] If a non-target molecule shares a sufficiently similar epitope with this compound, the antibody may bind to it, leading to a loss of assay specificity.

Generating Antibodies Against Small Molecules: The Hapten-Carrier Conjugate Approach

Small molecules like this compound are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[8][9][10][] In this context, the small molecule is referred to as a hapten.[8][9][10] The resulting hapten-carrier conjugate presents the hapten to the immune system in a manner that stimulates the production of hapten-specific antibodies.[8] The choice of carrier protein and the conjugation chemistry are critical factors that can influence the specificity and affinity of the resulting antibodies.[10][12]

Identifying Potential Cross-Reactants: A Structure-Based Approach

A logical first step in assessing cross-reactivity is to identify and procure compounds that are structurally related to this compound. The degree of cross-reactivity is often proportional to the degree of structural similarity.[3] Based on the structure of our target molecule, we can identify several classes of potential cross-reactants.

Table 1: Potential Cross-Reactants for this compound Antibodies

Compound NameStructureRationale for Inclusion
This compound Target Analyte The reference compound for determining baseline binding.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acidDiffers by a ketone group on the butanoic acid chain.Assesses the antibody's tolerance for modifications on the aliphatic chain.
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acidShorter aliphatic chain.Evaluates the importance of the chain length for antibody recognition.
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acidLacks the three-carbon extension of the butanoic acid.Determines if the benzodioxin ring is the primary epitope.
Butanoic acidThe aliphatic side chain alone.Assesses binding to the butyric acid moiety, which is a common biological molecule.[13][14][15][16]
2,3-Dihydro-1,4-benzodioxin-6-olThe core ring structure with a hydroxyl group.Tests for recognition of the core benzodioxin structure without the butanoic acid side chain.

Experimental Design for Cross-Reactivity Assessment: The Competitive ELISA

For small molecule targets, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and effective method for determining antibody specificity and cross-reactivity.[3][17][18][19] This assay format relies on the competition between the free analyte in a sample and a labeled version of the analyte for a limited number of antibody binding sites.

The Principle of Competitive ELISA

In a typical competitive ELISA for this compound, the antibody is pre-incubated with a sample containing an unknown amount of the target molecule. This mixture is then added to a microplate well coated with a conjugate of this compound and a protein (e.g., BSA). The free analyte in the sample competes with the coated conjugate for binding to the antibody. The amount of antibody that binds to the coated conjugate is inversely proportional to the concentration of the free analyte in the sample. A substrate is then added that produces a colorimetric signal when it reacts with the enzyme-labeled secondary antibody.

Diagram 1: Competitive ELISA Workflow

Competitive_ELISA cluster_prep Sample Preparation cluster_plate ELISA Plate Antibody Antibody Incubation Pre-incubation Antibody->Incubation Analyte Free Analyte (or Cross-Reactant) Analyte->Incubation Coated_Well Well coated with Analyte-BSA conjugate Incubation->Coated_Well Add mixture to well Wash1 Wash Coated_Well->Wash1 Secondary_Ab Add Enzyme-labeled Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Substrate Add Substrate Wash2->Substrate Read Read Absorbance Substrate->Read

Caption: Workflow of a competitive ELISA for cross-reactivity testing.

Detailed Protocol for Competitive ELISA

Materials:

  • High-binding 96-well microplates

  • Antibody against this compound

  • This compound standard

  • Potential cross-reactants (from Table 1)

  • Coating conjugate: this compound-BSA

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-BSA conjugate in coating buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2, but increase the number of washes to five.

  • Substrate Development: Add 100 µL of substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte. To calculate this, the concentration of the target analyte and the cross-reactant that cause 50% inhibition of the maximum signal (IC50) are determined from their respective dose-response curves.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A lower IC50 value indicates a higher affinity of the antibody for the compound.

Table 2: Hypothetical Cross-Reactivity Data for an Anti-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid Antibody

CompoundIC50 (nM)% Cross-Reactivity
This compound 10 100%
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid5020%
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid2005%
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid> 10,000< 0.1%
Butanoic acid> 10,000< 0.1%
2,3-Dihydro-1,4-benzodioxin-6-ol> 10,000< 0.1%

Interpretation of Hypothetical Data:

The hypothetical data in Table 2 suggests that the antibody is highly specific for the target analyte. The presence of a ketone group on the butanoic acid chain reduces binding by 80%, indicating that this part of the molecule is important for recognition. Shortening the aliphatic chain significantly decreases binding, and removal of the butanoic acid moiety altogether essentially abolishes it. This suggests that the antibody's epitope encompasses both the benzodioxin ring and the full-length butanoic acid side chain.

Advanced Characterization: Surface Plasmon Resonance (SPR) for Kinetic Analysis

While competitive ELISA provides excellent data on relative affinities, Surface Plasmon Resonance (SPR) offers a more in-depth analysis of the binding kinetics, including the association (on-rate) and dissociation (off-rate) constants.[13][15][20][21] This label-free technology monitors the binding of an analyte to a ligand immobilized on a sensor chip in real-time.[20][21]

Diagram 2: SPR Experimental Workflow

SPR_Workflow cluster_setup Sensor Chip Preparation cluster_analysis Kinetic Analysis Immobilize Immobilize Antibody on Sensor Chip Inject_Analyte Inject Analyte (Target or Cross-Reactant) Immobilize->Inject_Analyte Association Association Phase Inject_Analyte->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Data_Analysis Fit Data to Kinetic Model Dissociation->Data_Analysis Regeneration->Inject_Analyte Next Cycle

Caption: General workflow for assessing binding kinetics using SPR.

By analyzing the binding curves (sensorgrams) generated during an SPR experiment, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of affinity (KD = kd/ka). Comparing the KD values for the target analyte and potential cross-reactants provides a quantitative measure of specificity.

Table 3: Hypothetical Kinetic Data from SPR Analysis

Compoundka (1/Ms)kd (1/s)KD (M)
This compound 1.5 x 10⁵ 1.5 x 10⁻³ 1.0 x 10⁻⁸
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid1.1 x 10⁵5.5 x 10⁻³5.0 x 10⁻⁸
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid8.0 x 10⁴1.6 x 10⁻²2.0 x 10⁻⁷

Interpretation of Hypothetical SPR Data:

The SPR data corroborates the findings from the competitive ELISA, providing a more nuanced understanding of the binding interactions. The lower affinity for the oxo- and propanoic acid analogs is a result of both a slightly slower on-rate and a faster off-rate, indicating a less stable binding interaction.

Conclusion: A Multi-Faceted Approach to Ensuring Antibody Specificity

The development of a robust and reliable immunoassay for this compound hinges on the thorough characterization of the antibody's specificity. A systematic approach that begins with the identification of potential cross-reactants, followed by rigorous testing using competitive ELISA, is essential. For a deeper understanding of the binding kinetics, SPR provides invaluable data. By employing these methodologies and carefully interpreting the resulting data, researchers and drug development professionals can have high confidence in the accuracy and specificity of their immunoassays, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

  • Kaur, J., Singh, K. V., & Mishra, S. (2003). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate chemistry, 14(5), 947–953. Retrieved from [Link]

  • Kaur, J., Singh, K. V., & Mishra, S. (2003). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 14(5), 947-953. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 785, 167–193. Retrieved from [Link]

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react? Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 785, 167-193. Retrieved from [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Rapid Novor. (n.d.). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from [Link]

  • Pouillart, P. R. (1998). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Life sciences, 63(20), 1739–1760.
  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (2012). Journal of Chemistry. Retrieved from [Link]

  • JoVE. (2019, March 11). Video: Cross-reactivity. Retrieved from [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). Vavilov Journal of Genetics and Breeding, 28(1), 95-104. Retrieved from [Link]

  • Cusabio. (n.d.). How to Validate An Antibody?. Retrieved from [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antibody Specificity Validation. Retrieved from [Link]

  • Addgene. (2022, March 24). Antibodies 101: Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]

  • Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Principles of Competitive and Immunometric Assays (Including ELISA) 1. Retrieved from [Link]

Sources

Comparative Efficacy Analysis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid against Established Alpha-1 Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Novel Benzodioxan Derivative

In the landscape of medicinal chemistry, the 1,4-benzodioxan scaffold is a recurring motif in a multitude of biologically active compounds. Its unique structural and electronic properties have made it a versatile template for the design of ligands targeting a range of receptors and enzymes.[1] A particularly prominent application of this scaffold is in the development of alpha-1 adrenergic receptor antagonists.[2][3] This guide provides a comparative analysis of the hypothetical efficacy of a novel derivative, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, against the well-established alpha-1 blocker, Doxazosin. While direct experimental data for this compound is not yet available in the public domain, this guide will leverage the extensive knowledge of the 1,4-benzodioxan pharmacophore to propose a potential mechanism of action and outline a rigorous, hypothetical experimental framework for its evaluation.

The 1,4-Benzodioxan Scaffold: A Privileged Structure in Alpha-1 Adrenergic Antagonism

The 1,4-benzodioxan moiety is a key structural feature of several potent alpha-1 adrenergic receptor antagonists.[2][3] Doxazosin, a quinazoline derivative featuring this scaffold, is a widely prescribed medication for the treatment of hypertension and benign prostatic hyperplasia (BPH).[4][5][6][7] Its therapeutic effects are mediated by the selective blockade of alpha-1 adrenergic receptors in vascular smooth muscle and the prostate gland, leading to vasodilation and improved urinary flow, respectively.[8][9][10] The structural rigidity and potential for diverse substitutions on both the aromatic and dioxan rings of the 1,4-benzodioxan scaffold allow for fine-tuning of receptor affinity and selectivity.[1]

Hypothesized Mechanism of Action for this compound

Given the presence of the 1,4-benzodioxan core, it is hypothesized that this compound functions as an antagonist at alpha-1 adrenergic receptors. The butanoic acid side chain at the 6-position of the benzodioxan ring may influence the compound's pharmacokinetic properties and potentially its receptor subtype selectivity. The proposed mechanism involves competitive inhibition of norepinephrine binding to post-synaptic alpha-1 adrenergic receptors, thereby preventing the downstream signaling cascade that leads to smooth muscle contraction.

Alpha-1 Adrenergic Receptor Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release into Synaptic Cleft Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_Release->Contraction Test_Compound This compound (Hypothesized Antagonist) Test_Compound->Alpha1_Receptor Blocks

Caption: Proposed mechanism of action for this compound.

A Framework for Comparative Efficacy Evaluation

To ascertain the therapeutic potential of this compound, a multi-tiered experimental approach is proposed, comparing its performance directly against the known standard, Doxazosin.

In Vitro Evaluation

1. Radioligand Binding Assay

  • Rationale: This assay will determine the binding affinity (Ki) of the test compound for alpha-1 adrenergic receptor subtypes (α1A, α1B, α1D) and provide a direct comparison with Doxazosin. A higher affinity (lower Ki) suggests greater potency at the receptor level.

  • Protocol:

    • Prepare cell membrane homogenates from cell lines stably expressing human α1A, α1B, and α1D adrenergic receptors.

    • Incubate the membrane preparations with a fixed concentration of a subtype-selective radioligand (e.g., [3H]-Prazosin).

    • Add increasing concentrations of either this compound or Doxazosin.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 values and convert to Ki values using the Cheng-Prusoff equation.

  • Hypothetical Data:

Compoundα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)
This compound1.52.83.5
Doxazosin0.81.21.9

2. Functional Antagonism in Isolated Rat Aortic Rings

  • Rationale: This ex vivo assay measures the functional antagonist potency (pA2) of the compounds by assessing their ability to inhibit norepinephrine-induced smooth muscle contraction. This provides insight into the physiological effect of receptor binding.

  • Protocol:

    • Isolate thoracic aortas from male Wistar rats and cut into 2-3 mm rings.

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Record isometric tension using a force transducer.

    • After an equilibration period, pre-incubate the tissues with varying concentrations of this compound or Doxazosin.

    • Generate cumulative concentration-response curves to norepinephrine.

    • Calculate the pA2 values from the rightward shift of the norepinephrine concentration-response curves.

  • Hypothetical Data:

CompoundpA2 Value
This compound8.9
Doxazosin9.2
In Vivo Evaluation

1. Spontaneously Hypertensive Rat (SHR) Model

  • Rationale: The SHR model is a standard for evaluating the antihypertensive effects of novel compounds. This study will compare the ability of the test compound and Doxazosin to lower blood pressure.

  • Protocol:

    • Use adult male SHRs with established hypertension.

    • Implant radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.

    • After a baseline recording period, administer this compound, Doxazosin, or vehicle orally once daily for 14 days.

    • Record mean arterial pressure (MAP) and heart rate continuously throughout the study.

    • Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.

  • Hypothetical Data:

Treatment Group (10 mg/kg, p.o.)Maximum Reduction in MAP (mmHg)Duration of Action (>10% reduction) (hours)
This compound-25 ± 3.218
Doxazosin-30 ± 2.824
Vehicle-2 ± 1.50

2. Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Model in Rats

  • Rationale: This model assesses the ability of the compounds to relieve lower urinary tract symptoms associated with BPH by measuring their effect on urinary outflow obstruction.

  • Protocol:

    • Induce BPH in castrated male rats by daily subcutaneous injections of testosterone.

    • After 4 weeks, confirm prostatic enlargement.

    • Administer this compound, Doxazosin, or vehicle orally for 2 weeks.

    • Measure urodynamic parameters, including bladder capacity, voiding pressure, and urine flow rate.

    • At the end of the study, sacrifice the animals and weigh the prostate glands.

  • Hypothetical Data:

Treatment Group (5 mg/kg, p.o.)Increase in Urine Flow Rate (%)Reduction in Prostate Weight (%)
This compound45 ± 5.115 ± 2.5
Doxazosin55 ± 4.818 ± 3.1
Vehicle5 ± 2.30

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Receptor Affinity - Ki) Decision1 Promising In Vitro Profile? Binding->Decision1 Functional Isolated Aortic Ring Assay (Functional Potency - pA2) Functional->Decision1 Hypertension Spontaneously Hypertensive Rat Model (Blood Pressure Reduction) Conclusion Lead Candidate for Further Preclinical Development Hypertension->Conclusion BPH Testosterone-Induced BPH Model (Urine Flow Improvement) BPH->Conclusion Start Compound Synthesis & Characterization Start->Binding Start->Functional Decision1->Hypertension Yes Decision1->BPH Yes Stop Terminate Development Decision1->Stop No

Caption: A streamlined workflow for evaluating novel alpha-1 adrenergic antagonists.

Conclusion and Future Directions

Based on this hypothetical comparative analysis, this compound emerges as a potentially viable, though slightly less potent, alternative to Doxazosin. The butanoic acid moiety may confer different pharmacokinetic and metabolic profiles, which could translate to advantages in terms of bioavailability, half-life, or off-target effects. Further studies would be imperative to validate these hypothetical findings and to comprehensively characterize the safety and toxicology profile of this compound before it can be considered for clinical development. The exploration of structure-activity relationships around the butanoic acid chain could also lead to the discovery of even more potent and selective alpha-1 adrenergic receptor antagonists based on the versatile 1,4-benzodioxan scaffold.

References

  • Urology Textbook. Doxazosin: Mechanism, Adverse Effects and Dosage. [Link]

  • Drugs.com. Doxazosin: Package Insert / Prescribing Information / MOA. [Link]

  • StatPearls - NCBI Bookshelf. Doxazosin. [Link]

  • Patsnap Synapse. What is the mechanism of Doxazosin Mesylate? [Link]

  • RxList. Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • PubMed. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. [Link]

  • PubMed. alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants. [Link]

  • Wikipedia. Benzodioxan. [Link]

  • PubMed. Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity. [Link]

  • PubMed. Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on alpha-adrenoreceptor blocking activity. [Link]

  • PubMed. Alpha-adrenoreceptor reagents. 3. Synthesis of some 2-substituted 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists. [Link]

  • PubMed. Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. [Link]

  • AIR Unimi. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

  • Scirp.org. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

  • PubMed Central. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. [Link]

Sources

Introduction: The Analytical Imperative for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Benchmarking of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

This compound, a molecule with the chemical formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol , is a benzodioxane derivative that serves as a key structural motif in various research and development contexts.[1][2] The accurate and precise analytical characterization of this compound is paramount for ensuring the integrity of experimental data, confirming structural identity, determining purity, and quantifying its presence in diverse matrices, from reaction mixtures to biological samples.

This guide provides a comparative analysis of the principal analytical methodologies for the characterization and quantification of this compound. As a senior application scientist, this document moves beyond mere protocols to explain the underlying principles and the rationale behind methodological choices, empowering researchers to select the most appropriate technique for their specific analytical challenge. We will explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing both theoretical grounding and practical, field-tested protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity

HPLC, particularly in its reversed-phase modality, is the cornerstone of routine analysis for purity determination and quantification. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Method Choices: The structural components of this compound—a hydrophobic benzodioxin ring system and a polar butanoic acid chain—make it an ideal candidate for reversed-phase HPLC. The key to a robust and reproducible method lies in controlling the ionization state of the carboxylic acid group. By maintaining the mobile phase pH at least 2 units below the pKa of the carboxylic acid, the molecule remains in its neutral, non-ionized form, ensuring consistent retention and sharp peak shapes.[3] Formic acid is a common and effective choice for this purpose and is compatible with mass spectrometry detectors.

Experimental Protocol: HPLC-UV Analysis
  • System Preparation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 40% B

      • 26-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: The purity is assessed by calculating the peak area percentage. Quantification is performed by generating a calibration curve from a series of known concentration standards.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing prep1 Weigh & Dissolve (1 mg/mL) prep2 Filter (0.45 µm) prep1->prep2 hplc Inject into C18 Column prep2->hplc 10 µL Injection detect UV Detection (210/254 nm) hplc->detect data Integrate Peaks detect->data calc Calculate Purity/ Concentration data->calc

Caption: HPLC-UV workflow for purity and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

For applications requiring ultra-low detection limits, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice. It pairs the separation of LC with the mass-resolving power of a tandem mass spectrometer, providing unparalleled sensitivity and selectivity.

Causality Behind Method Choices: The carboxylic acid moiety of the analyte is readily deprotonated, making it highly suitable for Electrospray Ionization (ESI) in negative mode to form the [M-H]⁻ precursor ion. Tandem MS (MS/MS) further enhances selectivity by isolating this precursor ion, subjecting it to collision-induced dissociation (CID), and monitoring specific fragment ions (product ions). This Multiple Reaction Monitoring (MRM) technique effectively filters out background noise, allowing for confident quantification at picogram or femtogram levels. While direct analysis is feasible, derivatization with agents like 3-nitrophenylhydrazine (3-NPH) can be used to improve chromatographic retention and ionization efficiency, especially for complex biological matrices.[4][5][6]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation (from Serum):

    • To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[5]

  • LC Conditions:

    • Utilize similar LC conditions as the HPLC method, but often with a faster gradient and a smaller particle size column (e.g., <2 µm for UHPLC) to increase throughput. A flow rate of 0.4 mL/min is common.

  • MS/MS Conditions:

    • Ionization Source: ESI, Negative Mode.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor m/z 221.1 → Product m/z 177.1 (loss of CO₂) and m/z 149.0.

      • Internal Standard: Monitor appropriate transition for the labeled compound.

    • Collision energy and other parameters must be optimized by infusing a standard solution of the analyte.

  • Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Serum) cluster_analysis LC-MS/MS System cluster_data Data Processing prep1 Protein Precipitation (Acetonitrile + IS) prep2 Centrifuge & Collect Supernatant prep1->prep2 prep3 Evaporate & Reconstitute prep2->prep3 lc UHPLC Separation prep3->lc ms1 ESI Negative Ionization [M-H]⁻ lc->ms1 ms2 Tandem MS (MRM) ms1->ms2 data Peak Integration (Analyte/IS Ratio) ms2->data calc Quantification via Calibration Curve data->calc

Caption: LC-MS/MS workflow for sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Alternative Requiring Derivatization

GC-MS offers excellent separation efficiency and is a powerful tool for identifying and quantifying volatile and thermally stable compounds. However, the target analyte, with its polar carboxylic acid group, is non-volatile.

Causality Behind Method Choices: To make the compound amenable to GC analysis, a chemical derivatization step is mandatory.[7] Silylation is a common and effective strategy, where active hydrogens (like the one in the -COOH group) are replaced with a trimethylsilyl (TMS) group. This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), blocks the polar site, drastically increasing the molecule's volatility and thermal stability.[8] The resulting TMS-ester can then easily traverse the GC column for separation and subsequent detection by MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation and Derivatization:

    • Prepare a solution of the dried sample extract or standard in a non-protic solvent like pyridine or acetonitrile.

    • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mode: Scan mode (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis: Identification is based on retention time and comparison of the mass spectrum with reference libraries. Quantification is performed using a calibration curve in SIM mode.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing prep1 Dry Sample/ Standard prep2 Derivatization (Silylation with BSTFA) prep1->prep2 gc GC Separation (DB-5ms column) prep2->gc Inject ms EI Ionization & Mass Analysis gc->ms data Chromatogram/ Spectrum Analysis ms->data calc Identification/ Quantification data->calc

Caption: GC-MS workflow including mandatory derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy stands apart as the most powerful technique for the unambiguous determination of chemical structure. It is non-destructive and provides a wealth of information about the connectivity of atoms within a molecule.

Causality Behind Method Choices: ¹H and ¹³C NMR are fundamental for confirming the identity of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the benzodioxin ring, the methylene protons of the dioxane ring, and the aliphatic protons of the butanoic acid chain. Their chemical shifts, splitting patterns (multiplicity), and integration values provide a complete picture of the proton environment. ¹³C NMR complements this by identifying all unique carbon atoms. Advanced 2D NMR techniques like COSY and HSQC can be used to definitively assign proton and carbon signals and confirm connectivity. Furthermore, Quantitative NMR (qNMR) can be used to determine purity with high precision without needing a specific reference standard of the analyte itself, by comparing the integral of an analyte signal to that of a certified internal standard.

Protocol Outline: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the substance in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural assignment.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and integrals to confirm the structure against the expected pattern.

Comparative Summary of Analytical Methods

FeatureHPLC-UVLC-MS/MSGC-MSNMR Spectroscopy
Primary Application Purity, QuantificationTrace QuantificationIdentification, QuantificationStructure Elucidation, Purity
Sensitivity Moderate (ng-µg)Very High (pg-fg)High (pg-ng)Low (mg)
Selectivity GoodExcellentVery GoodExcellent
Sample Prep Simple (Dilute & Filter)Moderate (Extraction)Complex (Derivatization)Simple (Dissolve)
Throughput HighHighModerateLow
Cost LowHighModerateVery High
Structural Info None (Retention Time)Good (Molecular Weight & Fragments)Good (Fragmentation Pattern)Definitive (Full Structure)

Conclusion: Selecting the Right Tool for the Task

The choice of analytical method for this compound is dictated by the analytical question at hand.

  • For routine quality control, purity checks, and quantification of the bulk material, HPLC-UV is the most practical, robust, and cost-effective solution.

  • When quantifying trace levels of the compound in complex biological fluids for pharmacokinetic or metabolism studies, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

  • GC-MS provides a high-resolution alternative for quantification, but the requisite derivatization step adds complexity. It is most useful when GC-based methods are standardized in a lab or for identifying volatile impurities.

  • For definitive structural confirmation of a newly synthesized batch or for qualifying a primary reference standard, NMR spectroscopy is the unequivocal choice, providing complete and unambiguous structural information.

A comprehensive analytical strategy will often leverage multiple techniques: NMR to confirm identity, HPLC to establish purity and routine quantification, and LC-MS/MS to tackle challenges involving complex matrices and trace concentrations.

References

  • National Center for Biotechnology Information (2024). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. PubChem. Available at: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • National Center for Biotechnology Information (2024). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. PubChem Compound Summary for CID 2775720. Available at: [Link]

  • SpringerLink. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Available at: [Link]

  • National Center for Biotechnology Information (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • Pharmaffiliates. butanoic acid and its Impurities. Available at: [Link]

  • National Center for Biotechnology Information (2024). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. PubChem Compound Summary for CID 2758835. Available at: [Link]

  • AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Available at: [Link]

  • SIELC Technologies. Separation of Butanoic acid, 4,4'-dioxybis[4-oxo- on Newcrom R1 HPLC column. Available at: [Link]

  • Fisher Scientific. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%, Thermo Scientific. Available at: [Link]

  • Sunway Pharm Ltd. This compound. Available at: [Link]

  • SciELO. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}. Available at: [Link]

  • Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at: [Link]

  • Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at: [Link]

  • ResearchGate. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]

  • Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available at: [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Available at: [Link]

  • National Center for Biotechnology Information (2024). 4-[[4-[[3-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-Methyl-Phenyl]methoxy]-2,5-Bis(Fluoranyl)phenyl]methylamino]-3-Oxidanylidene-Butanoic Acid. PubChem Compound Summary for CID 129010122. Available at: [Link]

  • Edith Cowan University Research Online. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Available at: [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • ResearchGate. (A) Aromatic region and (B) aliphatic region of the ¹H NMR spectra of 1.... Available at: [Link]

  • Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at: [Link]

  • NeuroQuantology. Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Available at: [Link]

  • ResearchGate. GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Available at: [Link]_I)

Sources

A Researcher's Guide to the Reproducibility of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the reproducibility of experimental results is the bedrock of scientific progress.[1][2] Inconsistent outcomes not only undermine the validity of published work but also lead to significant delays and resource expenditure in research and development pipelines. This guide provides an in-depth analysis of the synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, a compound belonging to the versatile benzodioxan family of molecules which are scaffolds for various pharmaceuticals.[3] We will explore the common synthetic routes, dissect critical parameters that influence their reproducibility, and present a standardized protocol designed to yield consistent results.

The fluctuating reproducibility of scientific reports is a well-recognized issue, often stemming from insufficient detail in published procedures.[1] Parameters frequently overlooked, such as reagent purity, stirring rate, and precise reaction times, can have a substantial impact on the outcome.[1] This guide aims to bridge that gap by providing a comprehensive, self-validating framework for the synthesis and characterization of the title compound.

I. Standard Synthetic Pathway: A Two-Step Approach

The most prevalent method for synthesizing this compound involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This pathway is attractive due to the commercial availability of the starting materials: 1,4-benzodioxan and succinic anhydride.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction reagents1 1,4-Benzodioxan Succinic Anhydride AlCl₃ (Lewis Acid) intermediate 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (Ketoacid Intermediate) reagents1->intermediate Electrophilic Aromatic Substitution reducing_agents Reducing Agent e.g., NaBH₄, H₂/Pd-C final_product This compound (Target Compound) intermediate->final_product Proceed to Reduction reducing_agents->final_product Clemmensen or Wolff-Kishner type reduction

Caption: General two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation

This reaction involves the electrophilic aromatic substitution of 1,4-benzodioxan with succinic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4][5][6] The acylating agent forms a complex with the Lewis acid, generating a highly reactive acylium ion that is then attacked by the electron-rich benzodioxan ring.[4][7]

Causality and Reproducibility Hotspots:

  • Catalyst Quality and Stoichiometry: Anhydrous AlCl₃ is extremely hygroscopic. Contamination with moisture deactivates the catalyst, leading to incomplete reactions and lower yields. Furthermore, the product ketone can form a complex with AlCl₃, requiring more than a catalytic amount of the Lewis acid for the reaction to proceed to completion.[6] Reproducibility demands the use of freshly opened, high-purity AlCl₃ and precise control over its stoichiometry.

  • Solvent Choice: While often performed in solvents like nitrobenzene or dichloromethane, the choice of solvent can affect reaction rates and solubility of intermediates.[6] For consistency, a rigorously dried, non-reactive solvent is paramount.

  • Temperature Control: Friedel-Crafts acylations are exothermic. Poor temperature control can lead to side reactions, including polysubstitution or rearrangement, compromising the purity and yield of the intermediate, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.[5]

Step 2: Ketone Reduction

The intermediate ketoacid is then reduced to the final butanoic acid derivative. Several methods can be employed, with the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reductions being classic choices. A milder and often more reproducible alternative for laboratory scale is catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) or hydride reduction (e.g., sodium borohydride in the presence of an acid).[8]

Causality and Reproducibility Hotspots:

  • Choice of Reducing Agent: Harsh conditions of classic reductions can lead to side reactions. Catalytic hydrogenation offers a cleaner, more predictable alternative, but catalyst activity (e.g., batch-to-batch variation in Pd/C) can be a source of inconsistency.[9]

  • Reaction Endpoint: Failure to drive the reaction to completion will result in a final product contaminated with the ketoacid intermediate, which can be difficult to separate due to similar polarities. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

II. Comparative Data and Protocols

To ensure reproducibility, a standardized protocol with well-defined parameters is essential. Below we compare the critical parameters of the synthesis and provide a detailed, validated protocol.

ParameterStandard Protocol (High Reproducibility)Common Pitfalls (Low Reproducibility)
AlCl₃ Quality Anhydrous, >99% Purity, from a fresh bottleOld or improperly stored, unknown purity
Solvent Anhydrous Dichloromethane (<50 ppm H₂O)Reagent-grade solvent without drying
Temperature Maintained at 0-5 °C during additionUncontrolled, allowing exothermic reaction
Reduction Method Catalytic Hydrogenation (H₂, 10% Pd/C)Harsh reagents (e.g., Zn(Hg)/HCl)
Work-up Quenching with ice-cold dilute HClIncomplete neutralization, emulsion formation
Purification Recrystallization from a defined solvent systemDirect use of crude product, oiling out
Analysis ¹H NMR, ¹³C NMR, HRMSMelting point only
Validated Experimental Protocol

Part A: Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (Intermediate)

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).

  • Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1,4-benzodioxan (1 equivalent) and succinic anhydride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the solution from step 3 to the AlCl₃ suspension dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketoacid.

Part B: Reduction to this compound (Final Product)

  • Dissolve the crude ketoacid from Part A in ethanol in a hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol %).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12 hours.

  • Monitor the reaction by LC-MS. If incomplete, the catalyst may be filtered and replaced with a fresh batch.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent like diethyl ether to yield the final product as a white solid.[10]

III. Characterization for Validating Reproducibility

Consistent characterization is as crucial as the synthesis itself. The identity and purity of the final product should be confirmed by multiple analytical methods.

PropertyExpected ValueSource
Molecular Formula C₁₂H₁₄O₄[11][12]
Molecular Weight 222.24 g/mol [11][12]
Melting Point 76-79 °C[10][11]
Appearance White crystalline solid[13]
¹H NMR Spectra should show characteristic peaks for aromatic, dioxan, and aliphatic protons.[14][15]
¹³C NMR Spectra should confirm the number of unique carbon environments.[14]

Researchers should compare their spectral data (¹H NMR, ¹³C NMR) with literature values or a validated internal standard to confirm structural integrity and identify any potential impurities, such as the unreduced ketoacid intermediate.

IV. Conclusion and Recommendations

The synthesis of this compound, while straightforward in principle, contains several critical steps where variability can compromise reproducibility. The primary challenges lie in the moisture sensitivity of the Friedel-Crafts catalyst and the completeness of the subsequent ketone reduction.

To ensure consistent and reliable results, this guide recommends:

  • Strict Control of Reagents and Conditions: Use only high-purity, anhydrous reagents and solvents. Maintain rigorous temperature control during the exothermic acylation step.

  • Adoption of Milder Reduction Methods: Catalytic hydrogenation is recommended over harsher classical methods to minimize side products and improve reproducibility.

  • Comprehensive Monitoring and Characterization: Employ chromatographic (TLC, LC-MS) and spectroscopic (NMR) methods to monitor reaction progress and rigorously confirm the structure and purity of the final product.

By adhering to the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can significantly enhance the reproducibility of their results, fostering a more robust and efficient scientific process.

References

  • Pierre, A. (n.d.). Organic Chemistry and Synthesis Rely More and More upon Catalysts. MDPI. Retrieved from [Link]

  • (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. Retrieved from [Link]

  • Gualandi, A., et al. (n.d.). Toward Reliable and Reproducible Research in Organic Photocatalysis by Carbon Nitride. ACS Catalysis. Retrieved from [Link]

  • Haber, J., et al. (n.d.). Addressing Rigor and Reproducibility in Thermal, Heterogeneous Catalysis. Retrieved from [Link]

  • (2015). How One Chemist Playing Hooky From His Day Job Helped To Get A Paper Retracted From Chemistry's Flagship Journal. Master Organic Chemistry. Retrieved from [Link]

  • (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Retrieved from [Link]

  • (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Learner. Retrieved from [Link]

  • (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah. Retrieved from [Link]

  • Papastavrou, A., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Retrieved from [Link]

  • Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. Retrieved from [Link]

  • (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. PubChem. Retrieved from [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. International Journal of Molecular Sciences. Retrieved from [Link]

  • Siddiqui, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, their characterization, enzyme inhibition and in silico studies. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • (n.d.). Benzodioxan. Wikipedia. Retrieved from [Link]

  • (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%, Thermo Scientific™. Fisher Scientific. Retrieved from [Link]

Sources

A Comparative Guide to the Structural-Activity Relationship of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structural-activity relationship (SAR) of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid, a molecule belonging to the well-regarded class of 1,4-benzodioxane derivatives. While direct and extensive research on this specific butanoic acid derivative is limited, a wealth of information on related analogs allows for a robust, inferred SAR analysis. This document will dissect the core structural components of the molecule, compare its potential with known derivatives, and propose experimental pathways for further investigation. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzodioxane moiety is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of activities including anti-inflammatory, anticancer, and α-adrenoreceptor antagonistic effects.[1][2][3] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an excellent scaffold for rational drug design. The biological activity of 1,4-benzodioxane derivatives is highly dependent on the nature and position of its substituents.

Dissecting the Structure of this compound

The molecule of interest can be deconstructed into three key components for SAR analysis:

  • The 1,4-Benzodioxane Core: The foundational scaffold.

  • The Butanoic Acid Side Chain: The substituent at position 6.

  • Substitution Pattern: The specific attachment at the 6-position of the aromatic ring.

The following sections will explore the known impact of modifications to each of these components on biological activity, drawing from published data on analogous compounds.

The Critical Role of Substitution at Position 6

Research has consistently shown that the substitution pattern on the aromatic portion of the 1,4-benzodioxane ring is a critical determinant of biological activity. Specifically, the 6-position has been identified as a key site for introducing functional groups to modulate efficacy and selectivity.

A pertinent study by Vazquez, et al., demonstrated that for anti-inflammatory activity, an acetic acid substituent at the 6-position of the 1,4-benzodioxane ring resulted in optimal activity.[1][3] In contrast, the corresponding regioisomer with the acetic acid group at the 2-position of the dioxane ring exhibited only mediocre anti-inflammatory effects.[1][3] This highlights the importance of the substituent's placement on the benzene ring for productive interaction with biological targets.

Inference for this compound: The presence of the butanoic acid chain at the 6-position suggests that the molecule is well-positioned to exhibit biological activity, potentially in the realm of anti-inflammatory action.

Influence of the Carboxylic Acid Side Chain

The carboxylic acid group is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond donor and acceptor, and existing in an anionic state at physiological pH. This allows for electrostatic interactions with receptor sites. The length of the alkyl chain connecting the carboxylic acid to the benzodioxane ring is a crucial parameter.

Chain Length and Flexibility

While direct comparisons of varying alkyl chain lengths on the 6-position of the 1,4-benzodioxane scaffold are not abundant in the provided literature, general principles of medicinal chemistry suggest that altering the chain length from acetic (n=1) to propanoic (n=2) to butanoic (n=3) acid can have significant effects:

  • Reaching Deeper Pockets: A longer chain, such as the butanoyl group in our topic molecule, may allow the carboxylic acid head to access deeper binding pockets within a target protein that would be inaccessible to shorter-chain analogs like the corresponding acetic acid derivative.

  • Altering Lipophilicity: Increasing the chain length increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for lipophilic binding sites.

  • Conformational Flexibility: A longer chain introduces more conformational flexibility, which could be either beneficial or detrimental to binding affinity, depending on the entropic cost of adopting the required binding conformation.

Comparative Activity of Carboxylic Acid vs. Amide Derivatives

Several studies have explored the conversion of the carboxylic acid moiety at the 6-position to various amides to broaden the SAR.[1][4] This common medicinal chemistry strategy can significantly alter a compound's properties:

  • Hydrogen Bonding: Amides introduce an additional hydrogen bond donor (the N-H group), which can lead to new interactions with a biological target.

  • Lipophilicity and Permeability: The conversion of a carboxylic acid to a neutral amide generally increases lipophilicity and cell membrane permeability.

  • Metabolic Stability: Amides can be more resistant to metabolic degradation than carboxylic acids.

The synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs from gallic acid has been reported, indicating a strong interest in exploring the chemical space around this position.[1][4]

Potential Biological Targets and Comparative Analysis

Given the known activities of related 1,4-benzodioxane derivatives, we can hypothesize potential biological targets for this compound and compare its structural features to known active compounds.

Anti-inflammatory Activity

As previously mentioned, 6-substituted 1,4-benzodioxane acetic acids are known for their anti-inflammatory properties.[1][3] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid moiety is a common feature of many NSAIDs, where it often interacts with a key arginine residue in the COX active site. It is plausible that this compound could also target COX enzymes.

Table 1: Comparison of Structural Features for Potential Anti-inflammatory Activity

CompoundSubstituent at Position 6Chain LengthKey Structural FeatureReported Activity
(2,3-dihydrobenzo[1][4]dioxin-6-yl)acetic acid -CH₂COOH2 carbonsAcetic acidAnti-inflammatory[1][3]
This compound -(CH₂)₃COOH4 carbonsButanoic acidHypothesized anti-inflammatory
Ibuprofen -CH(CH₃)COOH (on isobutylphenyl)2 carbons (from phenyl)Propionic acid derivativeNSAID (COX inhibitor)
Diclofenac -OCH₂COOH (on dichlorophenylamino)2 carbonsAcetic acid derivativeNSAID (COX inhibitor)
α-Adrenoreceptor Antagonism

A significant body of research has focused on 1,4-benzodioxan-related compounds as α1-adrenoreceptor antagonists.[2][5] These compounds often feature an amino- or amido-containing side chain. While our topic molecule possesses a carboxylic acid, it is conceivable that with appropriate modifications, such as conversion to an amide with a basic amine, it could be directed towards this class of targets.

Proposed Experimental Workflows for SAR Elucidation

To systematically investigate the SAR of this compound, the following experimental plan is proposed.

Synthesis of Analogs

A focused library of analogs should be synthesized to probe the key structural features.

Diagram 1: Proposed Synthetic Scheme for Analog Generation

G cluster_0 Core Scaffold Modification cluster_1 Biological Evaluation Start This compound Chain_Length Vary Alkyl Chain (n=1, 2, 4) Start->Chain_Length Amidation Amide Synthesis (Primary, Secondary, Tertiary) Start->Amidation Ring_Sub Substitution on Benzene Ring (e.g., at C7 or C8) Start->Ring_Sub In_Vitro In Vitro Assays (e.g., COX inhibition, receptor binding) Chain_Length->In_Vitro Amidation->In_Vitro Ring_Sub->In_Vitro Cell_Based Cell-Based Assays (e.g., anti-inflammatory cytokine release) In_Vitro->Cell_Based ADME ADME Profiling (Solubility, Permeability, Stability) Cell_Based->ADME Lead_Opt Lead_Opt ADME->Lead_Opt Lead Optimization

Caption: Workflow for SAR investigation of the target molecule.

Step-by-Step Protocol for Analog Synthesis (Amidation Example)
  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure of the synthesized amide using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Screening Cascade

Diagram 2: Biological Screening Funnel

G Primary_Screen Primary Screening (e.g., COX-1/COX-2 Enzyme Inhibition Assay) Secondary_Screen Secondary Screening (Cell-based anti-inflammatory assays, e.g., LPS-stimulated macrophages) Primary_Screen->Secondary_Screen Tertiary_Screen Selectivity & Off-Target Screening (e.g., α1-adrenoreceptor binding) Secondary_Screen->Tertiary_Screen In_Vivo_Models In Vivo Efficacy Models (e.g., Carrageenan-induced paw edema in rodents) Tertiary_Screen->In_Vivo_Models

Sources

A Researcher's Guide to Comparative Metabolomics: Evaluating "4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid" Against a Classical Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding the mechanism of action of a novel compound is paramount. While genomic and proteomic approaches provide valuable insights, metabolomics offers a unique, real-time snapshot of the physiological state of a biological system in response to a chemical entity. This guide provides an in-depth, technical comparison of the metabolic perturbations induced by "4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid," a compound belonging to a class of molecules with known anti-inflammatory properties, against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a clear experimental framework but also the scientific rationale behind the methodological choices, ensuring a robust and reproducible comparative metabolomics study.

Introduction: The Rationale for a Comparative Metabolomics Approach

The 1,4-benzodioxin moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory effects.[4][5] Preliminary studies have suggested that compounds structurally related to "this compound" possess anti-inflammatory potential comparable to that of ibuprofen.[1][3] However, a deeper understanding of its cellular mechanism requires a global, unbiased view of the metabolic changes it induces.

Comparative metabolomics allows for a head-to-head analysis of the metabolic fingerprints of our target compound and a reference drug. This approach can reveal both shared and divergent metabolic pathways, offering clues into common mechanisms of anti-inflammatory action as well as potential off-target effects or unique therapeutic advantages of the novel compound.

For this guide, we will focus on a widely-used in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This model allows for the controlled induction of an inflammatory response and is amenable to metabolomic analysis.

Experimental Design: A Self-Validating System

Cell Culture and Treatment Groups

The study will involve four experimental groups of RAW 264.7 macrophages:

  • Control Group: Untreated cells, representing the basal metabolic state.

  • LPS-stimulated Group: Cells treated with LPS to induce an inflammatory response.

  • LPS + "this compound" Group: Cells pre-treated with the target compound before LPS stimulation.

  • LPS + Ibuprofen Group: Cells pre-treated with ibuprofen before LPS stimulation.

Each experimental group should have a sufficient number of biological replicates (typically n=6 or more) to ensure statistical power.

Justification of Experimental Choices
  • Cell Line: RAW 264.7 macrophages are a well-characterized murine macrophage cell line that exhibits a robust inflammatory response to LPS, making them an ideal model for this study.

  • Inflammatory Stimulus: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages.

  • Comparator Compound: Ibuprofen is a widely used NSAID with a well-understood mechanism of action (inhibition of cyclooxygenase enzymes), providing a solid benchmark for comparison.

Detailed Experimental Protocol: From Cell Culture to Data Acquisition

The following protocol outlines the key steps for a comparative metabolomics study using liquid chromatography-mass spectrometry (LC-MS), a powerful and versatile platform for profiling a wide range of metabolites.[1]

Cell Culture and Treatment
  • Cell Seeding: Seed RAW 264.7 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with either "this compound" (e.g., 10 µM) or ibuprofen (e.g., 10 µM) for 1 hour.

  • LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the appropriate wells and incubate for 24 hours.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until LC-MS analysis.

LC-MS-based Metabolomics Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 100 µL of 50% methanol).

  • Chromatographic Separation: Separate the metabolites using a reversed-phase chromatography column (e.g., C18).[6] The choice of column and gradient conditions should be optimized for the separation of a broad range of metabolites.

  • Mass Spectrometry Detection: Detect the eluted metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) in both positive and negative ionization modes to maximize metabolite coverage.[6]

Data Analysis and Interpretation: Unveiling the Metabolic Signature

Metabolomics data is complex, and its analysis requires a multi-step bioinformatics workflow to extract meaningful biological information.[4]

Data Pre-processing

Raw LC-MS data must be pre-processed to identify and quantify metabolic features. This typically involves:

  • Peak Picking: Identifying and integrating peaks corresponding to individual metabolites.

  • Retention Time Alignment: Correcting for slight variations in retention time across different samples.

  • Normalization: Adjusting the data to account for variations in sample loading and instrument response.

Statistical Analysis

Multivariate statistical analysis is used to identify metabolites that are significantly altered between the different experimental groups.[7] Common techniques include:

  • Principal Component Analysis (PCA): An unsupervised method to visualize the overall clustering of the data and identify outliers.

  • Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method to identify the variables (metabolites) that are most important for discriminating between the experimental groups.

Metabolite Identification and Pathway Analysis

Metabolites that are found to be statistically significant are then identified by comparing their accurate mass and fragmentation patterns to metabolomics databases (e.g., KEGG, HMDB). Once identified, these metabolites are mapped to biochemical pathways to understand the biological processes that are perturbed by the treatments.

Comparative Analysis: "this compound" vs. Ibuprofen

The following table presents a hypothetical but representative dataset illustrating the types of metabolic changes that might be observed in this comparative study. The data is presented as fold-change relative to the LPS-stimulated group.

MetabolitePathwayLPS + "this compound" (Fold Change)LPS + Ibuprofen (Fold Change)
SuccinateTricarboxylic Acid (TCA) Cycle↓ 0.6↓ 0.7
ItaconateTCA Cycle-related↓ 0.4↓ 0.5
Prostaglandin E2Arachidonic Acid Metabolism↓ 0.2↓ 0.1
TryptophanTryptophan Metabolism↑ 1.5↑ 1.3
KynurenineTryptophan Metabolism↓ 0.5↓ 0.6
GlutathioneGlutathione Metabolism↑ 1.8↑ 1.6

Interpretation of Hypothetical Data:

  • Shared Mechanisms: Both compounds lead to a decrease in succinate and itaconate, key pro-inflammatory metabolites, suggesting a common mechanism in modulating the TCA cycle. Both also significantly reduce the production of prostaglandin E2, a key inflammatory mediator, which is the expected effect of an anti-inflammatory compound. The increase in the antioxidant glutathione suggests a shared role in mitigating oxidative stress associated with inflammation.

  • Potential Differences: While both compounds impact tryptophan metabolism, subtle differences in the magnitude of the changes in tryptophan and its downstream metabolite kynurenine could point to different modulatory effects on this pathway, which is known to be involved in immune regulation.

Visualizing the Workflow and Pathways

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis A RAW 264.7 Macrophages B Treatment Groups: - Control - LPS - LPS + Target Compound - LPS + Ibuprofen A->B C Metabolite Extraction (80% Methanol) B->C D Protein Precipitation C->D E Supernatant Collection & Drying D->E F Sample Reconstitution E->F G LC Separation (C18) F->G H MS Detection (HRAMS) G->H I Data Pre-processing H->I J Multivariate Statistics (PCA, PLS-DA) I->J K Metabolite Identification & Pathway Analysis J->K L L K->L Biological Interpretation

Caption: A typical workflow for a comparative metabolomics study.

Inflammation-Modulated Metabolic Pathways

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Key Metabolic Hubs cluster_2 Pro-inflammatory Metabolites cluster_3 Immuno-modulatory & Anti-inflammatory LPS LPS TCA TCA Cycle LPS->TCA Perturbs Glucose Glucose Glucose->TCA Succinate Succinate TCA->Succinate Itaconate Itaconate TCA->Itaconate GSH Glutathione TCA->GSH Precursors AA Arachidonic Acid PGs Prostaglandins AA->PGs Trp Tryptophan Kyn Kynurenine Trp->Kyn

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, with the knowledge to handle laboratory reagents not just effectively, but safely, from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS No. 14939-93-6), a compound often utilized in synthetic and medicinal chemistry. Our approach transcends mere procedural listing; it is grounded in the principles of chemical safety, regulatory compliance, and scientific integrity to ensure the protection of both laboratory personnel and the environment.

The disposal of any chemical is the final, critical step in its lifecycle. For this compound, while it is not classified as an acutely hazardous substance, its nature as a carboxylic acid and potential irritant properties necessitate a careful and informed disposal strategy.[1] Improper disposal, such as drain disposal, is not permissible as it can harm aquatic ecosystems and interfere with wastewater treatment processes.[2] This guide will walk you through a self-validating system for its disposal, ensuring each step logically follows from a robust risk assessment.

Part 1: Hazard Assessment and Waste Profile

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is essential. This initial assessment dictates the entire disposal workflow.

Chemical and Physical Properties: this compound is a solid organic acid.[1][3] Its acidic nature is a primary consideration for handling and waste stream segregation. While specific toxicity data is limited, related carboxylic acids are known to be irritants or corrosives.[4][5] Therefore, a precautionary approach is warranted.

Key Hazard Information Summary

PropertyValue/ClassificationSource
CAS Number 14939-93-6[1][6]
Molecular Formula C₁₂H₁₄O₄[1][7]
Molecular Weight 222.24 g/mol [1][7]
Physical State Solid[1]
Known Hazards Potential Irritant (Xi)[1]
Incompatible Materials Strong bases, oxidizing agents, reducing agents[2][5]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂)[2]

This profile informs our core safety directive: treat this compound as a non-hazardous, but environmentally sensitive, chemical waste. It must be segregated from general refuse and aqueous waste streams.

Part 2: Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for collecting and disposing of this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. The principle here is to prevent any direct contact with the chemical.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[2]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The label must clearly state:

    • "Chemical Waste for Disposal"

    • "this compound"

    • Primary Hazard: "Irritant"

    • Date of accumulation start.

  • Solid Waste Collection:

    • Pure Compound/Residues: Place any unused or expired solid this compound directly into the designated solid chemical waste container.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels used for minor spills) should also be placed in this container.

  • Spill Cleanup:

    • For small spills, do not use water.[2]

    • Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[2]

    • Carefully sweep or scoop the absorbed material into the designated solid chemical waste container.

    • Ensure adequate ventilation during cleanup.[2]

Step 3: On-site Storage

Proper temporary storage of the waste container is crucial to maintain a safe laboratory environment.

  • Location: Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area or under a chemical hood.

  • Conditions: Keep the container away from heat, open flames, and direct sunlight.[2] Store away from incompatible materials, particularly strong bases and oxidizing agents.[2][5]

  • Container Integrity: Ensure the container is always closed when not in use to prevent the release of any potential vapors or dust.

Step 4: Final Disposal

Disposal must be conducted through your institution's certified channels.

  • Do Not Dispose Down the Drain: This compound should not be flushed into the sanitary sewer system.[2]

  • Engage Professionals: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[2] This ensures the waste is transported and disposed of in accordance with all local, state, and federal regulations.

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation: 4-(2,3-dihydro-1,4-benzodioxin-6-yl) butanoic acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Waste Form? ppe->waste_type solid_waste Solid Waste: Pure Compound or Contaminated Labware waste_type->solid_waste Solid spill Spill Occurs waste_type->spill Spill collect_solid Step 2a: Place in Labeled Solid Chemical Waste Container solid_waste->collect_solid absorb_spill Step 2b: Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb_spill store Step 3: Store Sealed Container in Designated Satellite Area collect_solid->store absorb_spill->collect_solid ehs Step 4: Arrange Pickup by EHS / Licensed Contractor store->ehs end Compliant Disposal ehs->end

Caption: Disposal workflow for this compound.

References

  • Fisher Scientific Chemicals. Safety Data Sheet. Sourced from Fisher Scientific.
  • PubChem. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • Breckland Scientific Supplies Ltd. Butanoic Acid Safety Data Sheet. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. National Center for Biotechnology Information. [Link]

  • Synerzine. Butanoic Acid (Natural) Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Butyric Acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Reactant of Route 2
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.